(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
Description
Properties
IUPAC Name |
(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMNKDRNEZZRBW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide chemical structure and stereochemistry
This guide provides a comprehensive technical overview of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, a chiral molecule of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure, stereochemistry, synthesis, and pharmacological relevance, offering insights grounded in established scientific principles and experimental data.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] THIQ-based molecules have demonstrated potential as antitumor, antibacterial, antiviral, and neuroprotective agents.[1][2] The constrained cyclic structure of the THIQ system often imparts favorable pharmacokinetic properties and allows for precise three-dimensional positioning of substituents to interact with biological targets.
This compound, a derivative of the non-proteinogenic amino acid (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), has emerged as a valuable building block in the synthesis of novel therapeutic agents.[3][4][5] Its defined stereochemistry at the C3 position is crucial for enantioselective interactions with chiral biological macromolecules such as enzymes and receptors.
Chemical Structure and Stereochemistry
The fundamental structure of this compound consists of a fused benzene ring and a partially saturated pyridine ring, forming the tetrahydroisoquinoline core. A carboxamide group is attached to the chiral center at the C3 position.
Molecular Formula: C₁₀H₁₂N₂O[6]
Molecular Weight: 176.22 g/mol [6]
The Chiral Center and Absolute Configuration
The key stereochemical feature of this molecule is the chiral center at the C3 carbon of the tetrahydroisoquinoline ring. The "(S)" designation indicates the absolute configuration at this center according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is critical for its biological activity, as enantiomers often exhibit different pharmacological profiles.
Conformational Analysis
The tetrahydroisoquinoline ring is not planar and can adopt different conformations. The presence of the carboxamide substituent at the C3 position influences the conformational equilibrium. In solution, derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been observed to exist as a mixture of rotamers due to hindered rotation around the amide bond.[5][7] This conformational flexibility can be a significant factor in its binding to biological targets.
Below is a diagram illustrating the chemical structure of this compound, highlighting the stereocenter.
Caption: Chemical structure of this compound with the stereocenter at C3 marked with an asterisk.
Synthesis and Characterization
The synthesis of this compound typically starts from the corresponding carboxylic acid, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[5] A variety of synthetic routes are available for the preparation of the parent acid and its derivatives, with the Pictet-Spengler reaction being a classic and versatile method for constructing the tetrahydroisoquinoline core.[1]
General Synthetic Protocol
A common laboratory-scale synthesis involves the amidation of the carboxylic acid. This can be achieved through several standard peptide coupling methods.
Experimental Protocol: Amidation of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid
-
Activation of the Carboxylic Acid: To a solution of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), a coupling agent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is added, along with a base like triethylamine or N,N-diisopropylethylamine (DIPEA). The reaction is typically stirred at 0 °C for 30-60 minutes to form the activated ester.
-
Amine Addition: An ammonia source, such as ammonium chloride, is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours to overnight.
-
Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
The following flowchart illustrates the key steps in the synthesis.
Caption: Synthetic workflow for the preparation of this compound.
Spectroscopic Characterization
The structure and purity of this compound are confirmed using various spectroscopic techniques.
| Spectroscopic Data | - |
| ¹H NMR | The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Expected signals include aromatic protons in the range of 7.0-7.5 ppm, methylene protons of the tetrahydroisoquinoline ring, and the amide protons. The splitting patterns and coupling constants are crucial for confirming the connectivity of the atoms. |
| ¹³C NMR | The carbon NMR spectrum shows distinct signals for the aromatic carbons, the aliphatic carbons of the heterocyclic ring, and the carbonyl carbon of the amide group. The chemical shift of the chiral C3 carbon is also a key feature. |
| IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for the N-H stretching of the amide and the secondary amine, C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-H stretching of the aromatic and aliphatic portions of the molecule.[8] |
| Mass Spectrometry | Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The molecular ion peak [M]+ would be expected at m/z 176.22. |
Pharmacological Relevance and Applications
This compound and its derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. The tetrahydroisoquinoline scaffold is present in a number of natural and synthetic compounds with a broad range of biological effects.[9]
Neurological and CNS Applications
Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for their potential in treating neurological disorders.[3] The rigid framework of the THIQ nucleus allows for the precise orientation of pharmacophoric groups, making it a suitable scaffold for designing ligands for various receptors and enzymes in the central nervous system.
Enzyme Inhibition
The constrained conformation of the Tic residue can mimic a β-turn in a peptide chain, making it a valuable component in the design of peptidomimetics and enzyme inhibitors. For instance, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been incorporated into inhibitors of proteases and other enzymes.
Asymmetric Catalysis
Beyond direct pharmacological applications, N-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and their thioamide analogs have been explored as organocatalysts in asymmetric synthesis, such as the aldol reaction.[10] This highlights the versatility of this chiral scaffold in synthetic organic chemistry.
Conclusion
This compound is a fundamentally important chiral building block with a well-defined structure and stereochemistry. Its synthesis is accessible through established chemical transformations, and its characterization relies on standard spectroscopic methods. The inherent biological relevance of the tetrahydroisoquinoline scaffold, combined with the stereochemical control offered by the C3-carboxamide group, ensures its continued importance in the fields of medicinal chemistry, drug discovery, and organic synthesis. The insights provided in this guide are intended to support researchers and scientists in leveraging the unique properties of this molecule for the development of novel and effective therapeutic agents.
References
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ACS Omega. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Publications. Available from: [Link]
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Collection of Czechoslovak Chemical Communications. (Year not available). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available from: [Link]
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International Journal of Scientific & Technology Research. (Year not available). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]
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ResearchGate. (2025). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Available from: [Link]
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RSC Publishing. (Year not available). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]
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National Institutes of Health. (Year not available). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Available from: [Link]
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Acta Poloniae Pharmaceutica. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Available from: [Link]
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Chem-Impex. (Year not available). (S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. Available from: [Link]
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ResearchGate. (2025). Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. Available from: [Link]
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ResearchGate. (2025). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Available from: [Link]
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ResearchGate. (Year not available). Synthesis and characterization of n-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction. Available from: [Link]
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The Journal of Organic Chemistry. (Year not available). Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines 1. Available from: [Link]
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PubChem. (2025). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Available from: [Link]
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PubChem. (2025). (-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Available from: [Link]
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The Emerging Potential of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide: A Technical Guide for Researchers
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
The quest for novel therapeutic agents is an ongoing endeavor in biomedical research. Central to this pursuit is the identification and exploitation of "privileged scaffolds" – molecular frameworks that exhibit versatile binding properties to a range of biological targets. The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus represents one such exemplary scaffold, found in numerous natural products and synthetic compounds with diverse and potent biological activities.[1][2] This guide focuses on a specific, synthetically accessible derivative, (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide, and aims to provide a comprehensive overview of its potential research applications for scientists and drug development professionals. Its rigid bicyclic structure offers a unique conformational constraint that can be leveraged for designing highly selective ligands.[3] This document will delve into the pharmacological landscape of this compound class, propose novel avenues for investigation, and provide actionable experimental protocols to empower researchers in their explorations.
Pharmacological Profile and Mechanistic Landscape
The versatility of the THIQ scaffold stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects.[4][5] While research on the specific carboxamide at the 3-position is still emerging, the broader family of THIQ derivatives provides a strong foundation for predicting its potential mechanisms of action.
Neuromodulatory Activities: A Double-Edged Sword
The structural resemblance of THIQs to endogenous neurochemicals has positioned them as significant players in neuroscience research.
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Dopaminergic System Modulation: Endogenous THIQs are known to be present in the mammalian brain and can influence the dopaminergic system.[6] Some derivatives can induce parkinsonism-like symptoms, while others exhibit neuroprotective effects against toxins like MPTP.[6][7] This suggests that this compound could be investigated for its ability to modulate dopamine pathways, with potential applications in Parkinson's disease research, either as a tool to model the disease or as a lead for neuroprotective agents.[6] A Chinese patent suggests that tetrahydroisoquinoline-3-carboxylic acid derivatives can increase the bioavailability of levodopa in the brain, indicating a potential role in enhancing current Parkinson's therapies.[8]
-
Glutamatergic System and Neuroprotection: Certain THIQ derivatives act as N-methyl-D-aspartate (NMDA) receptor antagonists, protecting neurons from excitotoxicity.[9][10] This is a crucial mechanism in preventing neuronal damage in ischemic events and neurodegenerative diseases.[9] The neuroprotective properties of some THIQs are attributed to their ability to scavenge free radicals and inhibit glutamate-induced excitotoxicity.[10]
-
Alzheimer's Disease Research: Novel THIQ derivatives have been designed to modulate the proteolytic processing of amyloid precursor protein (APP), a key event in the pathogenesis of Alzheimer's disease.[11] These compounds can stimulate the non-amyloidogenic pathway and inhibit gamma-secretase, reducing the production of neurotoxic Aβ peptides.[11]
Oncological Potential: Targeting Cancer Hallmarks
Recent studies have highlighted the promise of THIQ derivatives as anti-cancer agents, targeting key pathways in tumor progression.
-
Inhibition of Pro-Survival Proteins: Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[12] By blocking these proteins, the compounds can induce apoptosis in cancer cells.[12]
-
Anti-Angiogenesis and KRas Inhibition: The THIQ scaffold has been utilized to develop potent inhibitors of KRas, a frequently mutated oncogene in various cancers, including colorectal cancer.[13] Furthermore, some derivatives have demonstrated significant anti-angiogenic activity, a critical process for tumor growth and metastasis.[13]
Metabolic and Cardiovascular Applications
The pharmacological reach of THIQs extends to metabolic and cardiovascular diseases.
-
Anti-Diabetic Properties: A notable study identified a derivative of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a potent and selective agonist of peroxisome proliferator-activated receptor γ (PPARγ) and an inhibitor of protein-tyrosine phosphatase 1B (PTP-1B).[14] This dual action makes it a promising candidate for an efficacious and safe anti-diabetic drug.[14]
-
Cardiovascular Modulation: The THIQ core is a key component of antihypertensive drugs.[3] Additionally, specific derivatives have been investigated for their bradycardic (heart rate-lowering) activities.[15]
Potential Therapeutic Applications: Charting New Research Frontiers
Based on the established pharmacology of the THIQ scaffold, we propose the following novel research applications for this compound and its future derivatives.
Diagram: Proposed Research Trajectories
Caption: Potential research applications stemming from the core compound.
Key Experimental Protocols
To facilitate the exploration of these research avenues, this section provides detailed, self-validating experimental workflows.
Protocol 1: In Vitro Assessment of Neuroprotective Activity
Objective: To determine the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Methodology:
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Eagle's Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Induction of Oxidative Stress:
-
Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
After 24 hours, pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 2 hours.
-
Induce oxidative stress by adding 100 µM of 6-hydroxydopamine (6-OHDA) to the culture medium.
-
-
Cell Viability Assay (MTT Assay):
-
After 24 hours of 6-OHDA treatment, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Self-Validation:
-
Positive Control: Include a known neuroprotective agent (e.g., N-acetylcysteine) to validate the assay's responsiveness.
-
Negative Control: Include wells with cells treated only with the vehicle (e.g., DMSO) to establish baseline viability.
-
Dose-Response Curve: The expected outcome is a dose-dependent increase in cell viability with increasing concentrations of the test compound.
Diagram: Neuroprotection Assay Workflow
Caption: Step-by-step workflow for the in vitro neuroprotection assay.
Protocol 2: Bcl-2/Mcl-1 Inhibition Assay (Fluorescence Polarization)
Objective: To determine the binding affinity of this compound to the anti-apoptotic proteins Bcl-2 and Mcl-1.
Methodology:
-
Reagents:
-
Recombinant human Bcl-2 and Mcl-1 proteins.
-
Fluorescently labeled BH3 peptide probe (e.g., FAM-Bak BH3).
-
Assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% pluronic F-68).
-
-
Assay Procedure:
-
In a 384-well black plate, add the test compound at various concentrations.
-
Add the fluorescently labeled BH3 peptide probe (final concentration ~25 nM).
-
Initiate the binding reaction by adding the recombinant Bcl-2 or Mcl-1 protein (final concentration ~100 nM).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation, 535 nm emission for FAM).
-
Self-Validation:
-
Positive Control: Use a known Bcl-2/Mcl-1 inhibitor (e.g., ABT-263) to demonstrate displacement of the fluorescent probe.
-
Negative Control: Include wells with the probe and protein but no inhibitor to determine the maximum polarization signal.
-
IC50 Determination: The data should yield a sigmoidal dose-response curve from which the IC50 value can be calculated.
Future Research Directions and Concluding Remarks
The this compound scaffold holds immense promise for the development of novel therapeutics across a spectrum of diseases. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the carboxamide group and substitutions on the aromatic ring will be crucial to optimize potency and selectivity for specific targets.
-
In Vivo Efficacy Studies: Promising in vitro candidates should be advanced to relevant animal models to assess their pharmacokinetic properties and in vivo efficacy.
-
Target Deconvolution: For compounds exhibiting interesting phenotypic effects, unbiased target identification approaches can uncover novel mechanisms of action.
References
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Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease - J-Stage. (URL: [Link])
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Tetrahydroisoquinoline derivatives: a new perspective on monoaminergic dysfunction in children with ADHD? - PMC - PubMed Central. (URL: [Link])
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (URL: [Link])
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Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC - NIH. (URL: [Link])
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (URL: [Link])
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])
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Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations | ACS Omega. (URL: [Link])
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Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid - ResearchGate. (URL: [Link])
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Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. (URL: [Link])
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The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed. (URL: [Link])
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New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed. (URL: [Link])
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Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed. (URL: [Link])
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Novel (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor γ selective agonists with protein-tyrosine phosphatase 1B inhibition - PubMed. (URL: [Link])
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Biological significance of the tetrahydroisoquinoline scaffold
An In-depth Technical Guide to the Biological Significance of the Tetrahydroisoquinoline Scaffold
Authored by a Senior Application Scientist
Abstract
The tetrahydroisoquinoline (THIQ) scaffold is a prominent heterocyclic motif that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its widespread occurrence in a vast array of natural products and its versatile three-dimensional structure have established it as a "privileged scaffold," capable of interacting with a diverse range of biological targets. This technical guide provides a comprehensive overview of the biological significance of the THIQ core, delving into its natural origins, its broad spectrum of pharmacological activities, and its successful application in the development of clinically approved drugs. We will explore the underlying mechanisms of action, highlight key structure-activity relationships, and present representative synthetic and analytical methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the enduring importance of the tetrahydroisoquinoline scaffold in modern pharmacology.
Table of Contents
-
Introduction: The Tetrahydroisoquinoline Scaffold - A Privileged Structure in Nature and Medicine
-
Natural Products as a Source of Bioactive Tetrahydroisoquinolines
-
The Pharmacological Versatility of the THIQ Scaffold
-
Anticancer Activity
-
Antimicrobial and Antiviral Properties
-
Neuropharmacological Effects
-
Cardiovascular Applications
-
-
Mechanism of Action: How THIQs Interact with Biological Targets
-
Case Studies: Clinically Approved Drugs Featuring the THIQ Scaffold
-
Synthetic Methodologies for THIQ Analogs
-
The Pictet-Spengler Reaction: A Cornerstone in THIQ Synthesis
-
-
References
Introduction: The Tetrahydroisoquinoline Scaffold - A Privileged Structure in Nature and Medicine
The 1,2,3,4-tetrahydroisoquinoline (THIQ) is a bicyclic heterocyclic scaffold that forms the core of numerous biologically active compounds. Its rigid, yet conformationally flexible, structure allows it to present substituents in a well-defined three-dimensional orientation, making it an ideal pharmacophore for interacting with the complex binding sites of biological macromolecules. This inherent structural advantage has led to the classification of the THIQ moiety as a "privileged scaffold" in medicinal chemistry—a concept that describes molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target. The ubiquity of the THIQ core in nature, from plant alkaloids to marine natural products, underscores its evolutionary selection as a robust template for biological activity.
Natural Products as a Source of Bioactive Tetrahydroisoquinolines
Nature has long utilized the THIQ scaffold to create a vast repertoire of bioactive molecules. These natural products often serve as the starting point for modern drug discovery efforts, providing inspiration and initial lead compounds.
-
Plant Alkaloids: A significant number of plant-derived alkaloids feature the THIQ core. These compounds exhibit a wide range of pharmacological effects. For instance, the simple THIQ alkaloid salsolinol, found in certain foods and beverages, has been studied for its potential role in neuropharmacology. More complex examples include the benzylisoquinoline alkaloids, such as morphine and codeine, which are potent analgesics.
-
Marine Natural Products: The marine environment is another rich source of structurally unique and biologically active THIQ-containing compounds. Ecteinascidin 743 (Trabectedin), isolated from the tunicate Ecteinascidia turbinata, is a potent antitumor agent that showcases the intricate molecular architecture that can be built around the THIQ core.
The Pharmacological Versatility of the THIQ Scaffold
The privileged nature of the THIQ scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives. This versatility makes it a highly attractive starting point for drug discovery programs targeting a wide array of diseases.
Anticancer Activity
A multitude of THIQ-containing compounds have demonstrated significant potential in the treatment of cancer. Their mechanisms of action are diverse and include:
-
DNA Intercalation and Alkylation: Compounds like Trabectedin exert their cytotoxic effects by binding to the minor groove of DNA and inducing DNA damage.
-
Enzyme Inhibition: Other THIQ derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.
Antimicrobial and Antiviral Properties
The THIQ scaffold has been successfully incorporated into agents targeting infectious diseases.
-
Antiviral Agents: A notable example is the HIV-1 protease inhibitor Saquinavir, which plays a crucial role in antiretroviral therapy. The THIQ moiety in Saquinavir is critical for its binding to the active site of the viral protease.
-
Antimicrobial Agents: Novel THIQ derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.
Neuropharmacological Effects
The rigid structure of the THIQ scaffold makes it well-suited for interaction with receptors in the central nervous system (CNS). This has led to the development of THIQ-based compounds with various neuropharmacological activities, including:
-
Dopamine Receptor Agonists and Antagonists: The THIQ framework can mimic the structure of dopamine, allowing for the design of ligands that modulate dopaminergic signaling.
-
Opioid Receptor Ligands: The structural similarity of certain THIQs to morphine has inspired the development of novel analgesics.
Cardiovascular Applications
Derivatives of the THIQ scaffold have also found utility in the treatment of cardiovascular diseases. For example, the antihypertensive agent Debrisoquine contains a THIQ moiety and exerts its effect by modulating adrenergic signaling.
Mechanism of Action: How THIQs Interact with Biological Targets
The ability of the THIQ scaffold to engage with a diverse set of biological targets is a key contributor to its biological significance. The core structure provides a rigid platform, while substituents at various positions can be modified to achieve specific interactions and desired pharmacological profiles.
Below is a generalized diagram illustrating the interaction of a substituted THIQ scaffold with a hypothetical enzyme active site.
Figure 1: Generalized interaction of a substituted THIQ ligand with an enzyme active site.
Case Studies: Clinically Approved Drugs Featuring the THIQ Scaffold
The therapeutic success of the THIQ scaffold is best illustrated by the number of drugs that have received clinical approval. The following table summarizes a few key examples.
| Drug Name | Therapeutic Area | Mechanism of Action |
| Trabectedin | Oncology | DNA alkylating agent |
| Saquinavir | Antiviral (HIV) | HIV-1 protease inhibitor |
| Deucravacitinib | Immunology | Tyrosine kinase 2 (TYK2) inhibitor |
| Debrisoquine | Cardiovascular | Adrenergic neuron blocking agent |
Synthetic Methodologies for THIQ Analogs
The exploration of the pharmacological potential of the THIQ scaffold has been greatly facilitated by the development of efficient and versatile synthetic methods.
The Pictet-Spengler Reaction: A Cornerstone in THIQ Synthesis
The Pictet-Spengler reaction, first reported in 1911, remains one of the most widely used methods for the synthesis of the THIQ core. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
Experimental Protocol: A Representative Pictet-Spengler Reaction
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane).
-
Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution at room temperature.
-
Acid Catalysis: Introduce an acid catalyst (e.g., trifluoroacetic acid, 0.1-1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, neutralize the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Extraction: Extract the product into an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel.
Figure 2: Simplified workflow of the Pictet-Spengler reaction.
Future Perspectives and Conclusion
The tetrahydroisoquinoline scaffold continues to be a fertile ground for drug discovery. Its proven track record in delivering clinically successful drugs, combined with its synthetic tractability, ensures its continued relevance. Future research will likely focus on:
-
Novel Derivatives: The design and synthesis of new THIQ analogs with improved potency, selectivity, and pharmacokinetic properties.
-
New Therapeutic Targets: The exploration of the THIQ scaffold against novel biological targets implicated in a wider range of diseases.
-
Combinatorial Chemistry: The use of combinatorial approaches to rapidly generate large libraries of THIQ derivatives for high-throughput screening.
References
-
G. S. Hassan, H. A. R. Hussein, E. M. H. Abbas, M. A. M. Massoud. Tetrahydroisoquinoline: A Privileged Scaffold in Medicinal Chemistry. Archiv der Pharmazie. URL: [Link]
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M. A. K. Zayda, M. A. El-Fattah, M. S. K. Youssef. Tetrahydroisoquinoline as a Privileged Scaffold in Anticancer Drug Discovery. RSC Advances. URL: [Link]
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J. D. Scott, R. M. Williams. Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews. URL: [Link]
-
P. P. Prajapati, P. B. Pansuriya, J. J. Parmar, D. J. Bhalodia. Deucravacitinib: A First-in-Class, Oral, Selective, Allosteric Tyrosine Kinase 2 Inhibitor for the Treatment of Plaque Psoriasis. Journal of Clinical Pharmacy and Therapeutics. URL: [Link]
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C. M. C. da Silva, C. R. S. de Lira, J. M. de S. e Silva, V. F. da Silva, J. G. de Sena-Filho, S. L. de Castro. Tetrahydro-β-carboline and Tetrahydroisoquinoline Alkaloids: A Review on the Potential against Neglected Tropical Diseases. Molecules. URL: [Link]
An In-depth Technical Guide to the Pharmacology of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide and Its Congeners
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2][3] This guide provides a comprehensive exploration of the pharmacology of a specific and promising subclass: derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, with a focus on the carboxamide moiety. We will dissect its synthesis, stereochemical considerations, multifaceted pharmacodynamics across oncology, metabolic disease, and neuroscience, and the underlying structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to facilitate further investigation into this versatile chemical entity.
The Strategic Importance of the THIQ Scaffold
The THIQ nucleus is a privileged structure in drug discovery, widely distributed in nature and recognized for its ability to interact with a diverse range of biological targets.[1][2] Synthetic and natural THIQ analogs have demonstrated a remarkable spectrum of activities, including anti-cancer, anti-bacterial, neuroprotective, and anti-diabetic properties.[1][3][4][5] The constrained cyclic structure of the THIQ core, which can be considered a cyclized phenylethylamine, allows it to mimic the conformation of endogenous neurotransmitters, such as dopamine and norepinephrine, while offering a rigid backbone for the precise spatial orientation of various substituents.
The focus of this guide, the (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide scaffold, introduces two key features:
-
A Chiral Center at C-3: The (S)-configuration is crucial for stereospecific interactions with biological targets.
-
A Carboxamide Moiety: This functional group, derived from the corresponding carboxylic acid, serves as a versatile hydrogen bond donor and acceptor, significantly influencing molecular interactions, solubility, and metabolic stability compared to its parent acid.
Synthesis and Stereochemical Control
The construction of the core THIQ scaffold is most classically achieved through the Pictet-Spengler reaction . This robust and versatile method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
General Synthetic Workflow: Pictet-Spengler Reaction
The causality behind this reaction's prevalence lies in its efficiency and high yields. The use of a chiral auxiliary or catalyst during this process can induce stereoselectivity, which is critical for producing the desired (S)-enantiomer.
Caption: Fig 1. Generalized Pictet-Spengler Synthesis Workflow.
Protocol: Synthesis of (S)-THIQ-3-carboxylic acid Derivatives
This protocol is a representative example adapted from methodologies for creating THIQ-based compounds.[6][7]
Objective: To synthesize the (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core, the immediate precursor to the target carboxamide.
Materials:
-
L-DOPA (or another suitable β-arylethylamine precursor)
-
Formaldehyde (or other aldehyde)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvents (Methanol, Diethyl Ether)
-
Ammonia or desired amine
-
Coupling agent (e.g., HATU, EDC)
Step-by-Step Methodology:
-
Cyclization (Pictet-Spengler):
-
Dissolve L-DOPA in aqueous HCl. The acidic medium is crucial for catalyzing the cyclization.
-
Add formaldehyde solution dropwise at a controlled temperature (e.g., 0-5°C) to form the initial Schiff base in situ.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting material.
-
Neutralize the reaction mixture carefully with NaOH to the isoelectric point of the amino acid product (typically pH 5-6) to precipitate the crude THIQ-3-carboxylic acid.
-
Filter the precipitate, wash with cold water and diethyl ether, and dry under vacuum.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to achieve high purity. Purity is validated by NMR and HPLC.
-
-
Amidation:
-
Suspend the purified (S)-THIQ-3-carboxylic acid in an anhydrous solvent like DMF or CH₂Cl₂.
-
Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). These reagents activate the carboxylic acid for nucleophilic attack.
-
Introduce the amine source (e.g., a solution of ammonia in dioxane, or a primary/secondary amine) and stir at room temperature for 4-12 hours.
-
Perform an aqueous workup to remove reagents and byproducts. Extract the final carboxamide product with an organic solvent.
-
Purify the final compound using column chromatography. Characterize the structure and confirm stereochemical integrity via ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and chiral HPLC.
-
Pharmacodynamics: A Multi-Target Profile
Derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have demonstrated significant activity against several distinct and therapeutically relevant target families.
Anti-Cancer Activity: Inhibition of Bcl-2 Family Proteins
A primary mechanism of action for this scaffold in oncology is the inhibition of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, such as Bcl-2 and Mcl-1.[8] These proteins are key regulators of the intrinsic apoptosis pathway and are often overexpressed in cancer cells, enabling them to evade cell death.
Mechanism:
-
(S)-THIQ-3-carboxamide derivatives act as BH3-mimetics. They bind to the hydrophobic BH3-groove on the surface of anti-apoptotic proteins like Bcl-2 and Mcl-1.
-
This binding competitively displaces pro-apoptotic proteins (e.g., Bax, Bak, Bim).
-
The liberated pro-apoptotic proteins can then oligomerize at the mitochondrial outer membrane, leading to permeabilization, cytochrome c release, and subsequent activation of caspases, culminating in apoptosis.[8]
Caption: Fig 2. Bcl-2 Inhibition Pathway.
Preclinical Evidence: Studies have shown that specific derivatives can bind to both Bcl-2 and Mcl-1 with Ki values in the low micromolar range.[8] In cellular assays, these compounds induce apoptosis and activate caspase-3 in a dose-dependent manner in cancer cell lines like Jurkat cells.[8]
| Compound Ref. | Target(s) | Binding Affinity (Ki) | Cellular Activity (Cell Line) | Citation |
| Lead Compound 1 | Bcl-2 | 5.2 µM | - | [8] |
| Active Compound 11t | Bcl-2, Mcl-1 | Potent Binding | Induces apoptosis (Jurkat) | [8] |
Anti-Diabetic Activity: Dual PPARγ Agonism and PTP-1B Inhibition
Certain (S)-THIQ-3-carboxylic acid derivatives have been identified as potent dual-acting agents for type 2 diabetes. They function as selective agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and inhibitors of Protein-Tyrosine Phosphatase 1B (PTP-1B).[9]
-
PPARγ Agonism: Activation of PPARγ, a nuclear receptor, is the mechanism of the thiazolidinedione (TZD) class of anti-diabetic drugs. It regulates the transcription of genes involved in glucose and lipid metabolism, improving insulin sensitivity. Novel derivatives have shown potent agonism with EC50 values in the low nanomolar range.[10]
-
PTP-1B Inhibition: PTP-1B is a negative regulator of insulin signaling. Its inhibition enhances the phosphorylation of the insulin receptor and its substrates, thereby amplifying the insulin signal and improving glucose uptake.
A compound with this dual mechanism is highly desirable as it could offer enhanced glycemic control with a potentially better side-effect profile than pure PPARγ agonists. For example, compound 14i was identified as a potent PPARγ agonist (EC₅₀ = 0.03 µM) and PTP-1B inhibitor (IC₅₀ = 1.18 µM), demonstrating a fivefold stronger hypoglycemic effect than rosiglitazone in KK-Aʸ mice.[9]
Neuropharmacology: Modulating Dopaminergic and Glutamatergic Systems
The broader THIQ class is well-known for its interactions with the central nervous system. Chronic administration of the parent THIQ molecule specifically affects the nigrostriatal dopamine system, which is relevant to Parkinson's disease.[11] While data on the 3-carboxamide is less specific, related THIQ derivatives have shown potent neuroprotective effects.[12][13]
The proposed mechanisms for neuroprotection include:
-
Free Radical Scavenging: THIQs can reduce oxidative stress, a key factor in neurodegeneration.[12]
-
NMDA Receptor Antagonism: Some THIQs can inhibit glutamate-induced excitotoxicity by blocking NMDA receptors, preventing excessive Ca²⁺ influx and subsequent neuronal death.[12][14]
-
Dopamine Receptor Ligands: The THIQ scaffold is a versatile template for designing selective dopamine D3 receptor antagonists, which are of interest for treating substance abuse and neuropsychiatric disorders.[15][16]
Key Experimental Protocols
Protocol: Fluorescence Polarization (FP) Assay for Bcl-2 Binding
Objective: To quantify the binding affinity of a THIQ derivative for a Bcl-2 family protein by measuring the displacement of a fluorescently labeled probe.
Principle: A small, fluorescently labeled peptide (probe) that binds to the target protein will tumble slowly in solution, resulting in high fluorescence polarization. When a test compound displaces the probe, the free probe tumbles rapidly, leading to a decrease in polarization. This change is proportional to the binding affinity of the test compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Reconstitute recombinant human Bcl-2 protein in the buffer.
-
Prepare a stock solution of a fluorescent probe (e.g., Fluorescein-labeled BH3 peptide).
-
Serially dilute the test (S)-THIQ-3-carboxamide derivative in DMSO, then buffer.
-
-
Assay Execution (in a 384-well black plate):
-
Add a fixed concentration of Bcl-2 protein and the fluorescent probe to each well.
-
Add the serially diluted test compound. Include controls:
-
Negative Control (High Polarization): Protein + Probe + Buffer (no inhibitor).
-
Positive Control (Low Polarization): Probe + Buffer (no protein).
-
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
Convert polarization values to the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Protocol: MTT Assay for Anti-proliferative Activity
Objective: To assess the cytotoxic or anti-proliferative effect of a THIQ derivative on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture cancer cells (e.g., Jurkat, MCF-7) in appropriate media until they reach logarithmic growth phase.
-
-
Cell Plating:
-
Trypsinize and count the cells. Seed a specific number of cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the (S)-THIQ-3-carboxamide derivative in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot viability against the logarithm of compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The this compound scaffold and its closely related analogs represent a highly versatile and pharmacologically significant class of molecules. The research to date has established their potential across multiple therapeutic areas, most notably in oncology as Bcl-2/Mcl-1 inhibitors and in metabolic disease as dual-acting PPARγ agonists and PTP-1B inhibitors.[8][9] The inherent neuropharmacological properties of the THIQ core further suggest potential applications in treating neurodegenerative and psychiatric disorders.[11][12]
Future research should focus on:
-
Improving Selectivity: For anti-cancer applications, developing derivatives with higher selectivity for specific Bcl-2 family members could lead to more targeted therapies with fewer side effects.
-
Pharmacokinetic Optimization: A systematic investigation of the ADME (Absorption, Distribution, Metabolism, Excretion) properties is required to advance lead compounds toward clinical development.
-
Elucidating CNS Mechanisms: For neuropharmacological applications, more detailed studies are needed to pinpoint the specific receptor subtypes and signaling pathways modulated by the (S)-3-carboxamide derivatives.
By leveraging the established synthetic routes and a clear understanding of the structure-activity relationships, the scientific community is well-positioned to unlock the full therapeutic potential of this privileged scaffold.
References
- Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline deriv
- (S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. Chem-Impex.
- Neurochemical changes induced by acute and chronic administration of 1,2,3,4-tetrahydroisoquinoline and salsolinol in dopaminergic structures of r
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.
- Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
- Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer.
- Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
- The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutam
- Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.
- Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and rel
- Studies on cerebral protective agents. IX.
- Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands. PubMed.
- Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry.
- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents.
- Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
- 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed.
- 1,2,3,4-Tetrahydroisoquinoline Produces an Antidepressant-Like Effect in the Forced Swim Test and Chronic Mild Stress Model of Depression in the Rat: Neurochemical Correl
- Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands. PubMed.
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- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI.
- Development of Novel 1,2,3,4‐Tetrahydroisoquinoline Derivatives and Closely Related Compounds as Potent and Selective Dopamine D3 Receptor Ligands. Semantic Scholar.
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- Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists. PubMed.
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
- 1-Aryl-1,2,3,4-tetrahydroisoquinolines as Potential Antimalarials: Synthesis, in vitro Antiplasmodial Activity and in silico Pharmacokinetics Evaluation.
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(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide solubility and stability data
An In-Depth Technical Guide to the Physicochemical Properties of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
Introduction
This compound is a chiral heterocyclic compound featuring the tetrahydroisoquinoline (THIQ) scaffold. The THIQ core is a prominent structural motif found in numerous natural alkaloids and synthetic compounds, exhibiting a wide range of biological activities.[1][2] As a result, derivatives such as this carboxamide are of significant interest in medicinal chemistry and drug discovery, often serving as key building blocks or intermediates in the synthesis of novel therapeutic agents.[3][4] Understanding the fundamental physicochemical properties, namely solubility and stability, is a non-negotiable prerequisite for its advancement through any research and development pipeline, from initial screening to formulation.
This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from related structures and outlines the authoritative, field-proven methodologies required to generate this critical data. The protocols described herein are designed as self-validating systems, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.
Part 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The structure of this compound, containing a basic secondary amine and a polar carboxamide group, suggests a nuanced solubility profile. The parent 1,2,3,4-tetrahydroisoquinoline nucleus is reported to have moderate aqueous solubility (20 g/L at 20°C), while the parent isoquinoline is more soluble in organic solvents.[5] The presence of the carboxamide functional group, capable of hydrogen bonding, can further influence its interaction with protic and aprotic solvents.[6]
A definitive solubility profile must be determined empirically. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the steps to determine the solubility of the target compound in various pharmaceutically relevant solvents.
Rationale: The shake-flask method is the accepted standard for measuring thermodynamic solubility because it allows the system to reach equilibrium, providing a true measure of the compound's intrinsic solubility in a given solvent at a specific temperature.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Ethanol, Propylene Glycol, DMSO). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C and 37°C) for a defined period (typically 24-48 hours). This duration allows the dissolution process to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solids settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid particles.
-
Sample Collection & Dilution: Carefully collect an aliquot of the clear supernatant from each vial. It is critical not to disturb the solid pellet. Immediately perform a precise dilution of the supernatant with a suitable mobile phase or solvent to bring the concentration into the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method against a standard calibration curve prepared with known concentrations of the compound.
-
Calculation: Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor. This value represents the equilibrium solubility.
Data Presentation: Solubility of this compound
The results from the shake-flask experiment should be summarized in a clear, tabular format.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Purified Water | 25 | Data | Data |
| PBS (pH 7.4) | 25 | Data | Data |
| 0.1 N HCl | 25 | Data | Data |
| Ethanol | 25 | Data | Data |
| DMSO | 25 | Data | Data |
| Purified Water | 37 | Data | Data |
| PBS (pH 7.4) | 37 | Data | Data |
Table 1: Example data table for summarizing solubility results.
Part 2: Stability Profile & Forced Degradation
Assessing the intrinsic stability of a drug candidate is mandated by regulatory agencies and is essential for determining its shelf-life, storage conditions, and potential degradation pathways.[7][8] Forced degradation (or stress testing) studies are the primary tool used to accelerate this process, providing critical information for the development of stability-indicating analytical methods.[9]
The structure of this compound contains functional groups susceptible to specific degradation pathways:
-
Amide Bond: Susceptible to hydrolysis under acidic and basic conditions.
-
Secondary Amine & Benzylic Position: Potential sites for oxidation.
-
Aromatic Ring: Can be susceptible to photolytic degradation.
Mandatory Visualization: Forced Degradation Workflow
The following diagram illustrates the logical workflow for a comprehensive forced degradation study.
Caption: Workflow for a typical forced degradation study.
Experimental Protocol: Forced Degradation Study
Rationale: This protocol is designed to intentionally degrade the sample under various stress conditions to an optimal level (typically 5-20% degradation).[10] This ensures that major degradation products are formed at a sufficient level for detection and that the analytical method is truly "stability-indicating," meaning it can separate the intact drug from its degradants.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1 mg/mL.
-
Applying Stress Conditions:
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.2 N HCl to achieve a final acid concentration of 0.1 N. Heat at 60-80°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.2 N NaOH. Apply the same heat and time course as the acid hydrolysis. Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an appropriate concentration of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature. Monitor over time.
-
Thermal Degradation: Expose both the solid powder and the stock solution to dry heat (e.g., 80°C) for a set period.
-
Photostability: Expose the solid powder and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be protected from light.
-
-
Sample Analysis:
-
Dilute all stressed samples, including a time-zero (unstressed) control, to a suitable concentration (e.g., 0.1 mg/mL).
-
Analyze by a reverse-phase HPLC method with a photodiode array (PDA) detector.[7]
-
The mobile phase gradient should be designed to separate the parent peak from all generated degradant peaks.
-
-
Data Evaluation:
-
Specificity: Demonstrate that the parent peak is spectrally pure in the presence of degradants using the PDA detector.
-
Mass Balance: Calculate the mass balance to account for all the material. The sum of the assay of the parent compound and the levels of all degradation products should ideally be between 95-105%.
-
Identify Major Degradants: For any degradant present above a certain threshold (e.g., >1%), further structural elucidation using LC-MS/MS may be necessary.
-
Data Presentation: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60 - 80 °C | Time-coursed (e.g., 0-24h) |
| Base Hydrolysis | 0.1 N NaOH | 60 - 80 °C | Time-coursed (e.g., 0-24h) |
| Oxidation | 3% H₂O₂ | Room Temp | Time-coursed (e.g., 0-24h) |
| Thermal (Dry Heat) | Oven | 80 °C | 48 hours |
| Photolytic | ICH Compliant Chamber | Ambient | 1.2 million lux-hr & 200 W-hr/m² |
Table 2: Typical stress conditions for a forced degradation study.
Conclusion
A thorough understanding of the solubility and stability of this compound is fundamental to its successful application in pharmaceutical research and development. This guide provides the strategic framework and validated experimental protocols necessary for generating this essential data package. By systematically evaluating its behavior in various solvents and under ICH-prescribed stress conditions, researchers can build a robust physicochemical profile. This profile not only supports the development of a stability-indicating analytical method but also informs critical downstream decisions regarding formulation, storage, and handling, ultimately enabling the progression of this valuable chiral building block into new therapeutic entities.
References
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[3] Synthesis and characterization of n-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction. ResearchGate. Available at: [Link]
-
[12] Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central. Available at: [Link]
-
[7] Forced Degradation Studies. MedCrave online. Available at: [Link]
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[5] Isoquinoline. Solubility of Things. Available at: [Link]
-
Isoquinoline. Wikipedia. Available at: [Link]
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[10] Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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[9] Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
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[11] FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available at: [Link]
-
[1] Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC - NIH. Available at: [Link]
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[13] Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]
-
[8] Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
[2] Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]
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[6] Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Methodological & Application
Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide via Pictet-Spengler reaction
Application Note & Protocol
Topic: High-Fidelity Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide via Asymmetric Pictet-Spengler Reaction
For: Researchers, scientists, and drug development professionals.
Executive Summary
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1][2] Specifically, the chiral this compound is a valuable building block for synthesizing novel therapeutics, including peptide mimics and constrained ligands.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of this key intermediate using the Pictet-Spengler reaction. By leveraging the inherent chirality of a common amino acid derivative, this method offers a direct and stereocontrolled route to the target compound. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer insights into process optimization and troubleshooting.
The Strategic Choice: Why the Pictet-Spengler Reaction?
The Pictet-Spengler reaction, first reported in 1911, is a robust and efficient method for constructing the tetrahydroisoquinoline ring system.[5][6][7][8] It involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution (ring closure).[9][10]
For the synthesis of our target molecule, this compound, this reaction offers several distinct advantages:
-
Atom Economy: It is a condensation reaction where the primary byproduct is water, making it an efficient process.
-
Stereochemical Control: By starting with the enantiopure amino acid derivative, L-phenylalaninamide, the stereocenter at the C-3 position is pre-determined. The reaction conditions are typically selected to favor kinetic control, which preserves the stereointegrity of this center and induces the desired stereochemistry at the newly formed C-1 position.[6][11]
-
Operational Simplicity: The reaction can often be performed as a one-pot synthesis under relatively mild conditions, making it highly practical for laboratory-scale and scalable production.[12]
Reaction Mechanism: A Guided Tour
The reaction proceeds through a well-established pathway. Understanding these steps is critical for troubleshooting and optimizing the synthesis. The entire process is catalyzed by a Brønsted acid, such as trifluoroacetic acid (TFA).
-
Iminium Ion Formation: The reaction initiates with the condensation of the primary amine of L-phenylalaninamide and the carbonyl group of formaldehyde (generated from paraformaldehyde). Acid catalysis facilitates the dehydration of the intermediate hemiaminal to form a highly electrophilic N-acyliminium ion.
-
Intramolecular Cyclization: The electron-rich phenyl ring of the phenethylamine moiety then acts as a nucleophile, attacking the iminium ion in a 6-endo-trig cyclization. This is the key ring-forming step and establishes the tetrahydroisoquinoline core.
-
Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the stable tetrahydroisoquinoline product.
The following diagram illustrates this mechanistic pathway.
Caption: Key steps of the acid-catalyzed Pictet-Spengler reaction.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the specified conditions and analytical checks will ensure the reliable synthesis of the target compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| L-Phenylalaninamide hydrochloride | ≥98% | Standard commercial | |
| Paraformaldehyde | Reagent Grade | Standard commercial | Acts as the formaldehyde source. |
| Trifluoroacetic Acid (TFA) | ≥99% | Standard commercial | Corrosive. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard commercial | Use dry solvent for best results. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Prepared in-house | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard commercial | For drying the organic phase. |
| Diethyl Ether | Reagent Grade | Standard commercial | For precipitation/crystallization. |
Equipment:
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer, Mass spectrometer, Polarimeter for characterization
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add L-phenylalaninamide hydrochloride (1.0 g, 4.98 mmol) and paraformaldehyde (0.165 g, 5.48 mmol, 1.1 eq). Add 20 mL of anhydrous dichloromethane (DCM).
-
Initiation: Cool the resulting suspension in an ice bath to 0°C with stirring. Slowly add trifluoroacetic acid (TFA) (1.14 g, 0.77 mL, 9.96 mmol, 2.0 eq) dropwise over 5 minutes. The suspension should gradually become a clear solution.
-
Scientist's Note: The use of the hydrochloride salt of the amine requires an extra equivalent of acid to liberate the free amine in situ. TFA is an excellent choice as it acts as both the catalyst and a solvent to aid solubility.[6]
-
-
Reaction Progression: After the addition of TFA is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Work-up - Quenching: Carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of saturated sodium bicarbonate (NaHCO₃) solution.
-
Caution: CO₂ evolution will occur. Add slowly and vent the funnel frequently.
-
-
Work-up - Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification: The crude product can be purified by recrystallization from a solvent system like DCM/diethyl ether or by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.
-
Characterization: The final product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: To confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₀H₁₂N₂O, MW: 176.22 g/mol ).
-
Polarimetry: To confirm the stereochemistry (expected to be levorotatory).
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Extend reaction time and monitor by TLC. Ensure reagents are dry, as water can interfere with iminium ion formation. |
| Product loss during work-up. | Ensure the aqueous layer is fully basified (pH > 8) before extraction to maximize recovery of the basic product into the organic phase. | |
| Racemization | Reaction temperature too high. | The reaction becomes more reversible at higher temperatures, which can lead to racemization.[6] Maintain the reaction at or below room temperature. |
| Strong acid/base conditions. | While acid is necessary, prolonged exposure to harsh conditions can be detrimental. Neutralize promptly during work-up. | |
| Side Product Formation | Over-alkylation or polymerization. | Ensure the stoichiometry of formaldehyde is not excessively high (1.1-1.2 eq is sufficient). |
Conclusion
The Pictet-Spengler reaction remains a cornerstone of heterocyclic chemistry, providing a direct and stereoselective pathway to valuable chiral building blocks like this compound. By following this detailed protocol, researchers can reliably synthesize this compound, enabling further exploration in drug discovery and development. The methodological insights provided herein underscore the importance of understanding reaction mechanisms to achieve high-fidelity chemical synthesis.
References
-
Dalpozzo, R. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(6), 699. Available from: [Link]
-
Organic Chemistry Division, School of Advanced Sciences. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Available from: [Link]
-
Name-Reaction.com. (2022). Pictet-Spengler reaction. Available from: [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2022). The Pictet-Spengler Reaction. YouTube. Available from: [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Available from: [Link]
-
Maryanoff, B. E., et al. (2017). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 22(11), 1879. Available from: [Link]
-
Seayad, J., & List, B. (2006). Catalytic asymmetric Pictet-Spengler reaction. Journal of the American Chemical Society, 128(4), 1086-7. Available from: [Link]
-
ResearchGate. (n.d.). Catalytic Asymmetric Pictet−Spengler Reaction. Available from: [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2004). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society, 126(34), 10558–10559. Available from: [Link]
-
ResearchGate. (2004). A New Efficient Synthetic Methodology for Tetrahydroisoquinoline and Tetrahydro-β-carboline Derivatives Using the Pictet—Spengler Reaction. Available from: [Link]
-
Dalpozzo, R. (2016). The Chiral Pool in the Pictet-Spengler Reaction for the Synthesis of β-Carbolines. PubMed. Available from: [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available from: [Link]
-
ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Available from: [Link]
-
Gatta, F. D., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(1), 117. Available from: [Link]
-
International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]
-
Beres, A., et al. (2012). Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies. Chirality, 24(10), 789-95. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of n-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction. Available from: [Link]
-
ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Available from: [Link]
-
ChemRxiv. (2023). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. Available from: [Link]
-
Bobbitt, J. M., et al. (1965). Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry, 30(7), 2247–2250. Available from: [Link]
-
ResearchGate. (2023). Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. Available from: [Link]
- Google Patents. (n.d.). EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
-
Mettu, G., et al. (2022). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Current Organic Synthesis, 19(5), 522–532. Available from: [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Available from: [Link]
-
ACS Publications. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Available from: [Link]
-
National Institutes of Health. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC. Available from: [Link]
Sources
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- 10. m.youtube.com [m.youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
Application Note & Protocols: Asymmetric Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
For: Researchers, scientists, and drug development professionals.
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds.[1] Specifically, the conformationally constrained amino acid analogue, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), and its derivatives are crucial building blocks in peptide and non-peptidic structures for modulating biological activity.[2] This document provides a detailed guide to the asymmetric synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, focusing on a highly efficient catalytic phase-transfer alkylation strategy. An alternative approach leveraging the classic Pictet-Spengler reaction with a chiral starting material is also discussed. The protocols are designed to be self-validating, with an emphasis on the mechanistic rationale behind experimental choices and rigorous analytical verification of the final product.
Introduction: The Significance of the Chiral THIQ Scaffold
The THIQ nucleus is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1] The stereochemistry of this scaffold is often critical for its pharmacological function. The (S)-enantiomer of the THIQ-3-carboxylic acid core, in particular, serves as a rigid scaffold that mimics a peptide turn, making it an invaluable tool for designing peptidomimetics with enhanced potency and metabolic stability. For instance, incorporating this moiety has led to the development of potent δ-opioid receptor antagonists.[2]
Achieving high enantiomeric purity is therefore not an academic exercise but a prerequisite for clinical development. This guide moves beyond classical synthetic routes, which often yield racemic mixtures, to focus on modern catalytic asymmetric methods that provide direct access to the desired (S)-enantiomer with high fidelity.
Comparative Overview of Synthetic Strategies
Two primary strategies have emerged for constructing the THIQ ring system: the Bischler-Napieralski and the Pictet-Spengler reactions.[3]
-
Bischler-Napieralski Reaction: This method involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[4][5][6] This intermediate must then be reduced to yield the desired THIQ. While effective for certain substrates, achieving asymmetry often requires a subsequent chiral reduction step or the use of a chiral auxiliary, adding complexity to the synthesis.
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7][8][9] Asymmetry can be introduced by using a chiral starting material (e.g., from the chiral pool) or a chiral catalyst. This method is powerful but can require harsh conditions for less electron-rich aromatic systems.[9][10]
While these methods are foundational, modern catalysis offers more direct and efficient routes. Catalytic asymmetric synthesis, particularly through phase-transfer catalysis, allows for the construction of the chiral center and the heterocyclic ring in a single, highly controlled step, representing a significant advance in efficiency and atom economy.[2]
Featured Protocol: Catalytic Asymmetric Phase-Transfer Synthesis
This protocol leverages the power of chiral phase-transfer catalysis to achieve a direct and highly enantioselective synthesis of the THIQ core. The strategy involves an intramolecular double alkylation of a glycine-derived Schiff base with α,α'-dibromo-o-xylene, where a C₂-symmetric chiral quaternary ammonium salt directs the stereochemical outcome.[2]
Principle and Mechanistic Rationale
The reaction operates in a biphasic system (aqueous KOH and an organic solvent like toluene). The chiral phase-transfer catalyst forms a lipophilic ion pair with the enolate of the glycine Schiff base, transporting it from the aqueous phase into the organic phase. Within the chiral environment of the catalyst, the enolate undergoes a highly stereocontrolled, sequential alkylation with α,α'-dibromo-o-xylene. This intramolecular cyclization forges the THIQ ring and sets the C-3 stereocenter with high fidelity. The choice of a C₂-symmetric catalyst is critical as it creates a well-defined chiral pocket, effectively shielding one face of the planar enolate and allowing the electrophile to attack from the less hindered face.
Experimental Workflow
Caption: Workflow for Asymmetric Phase-Transfer Catalysis.
Detailed Step-by-Step Protocol
Step 1: Asymmetric Phase-Transfer Cyclization
-
To a stirred solution of glycine tert-butyl ester benzophenone Schiff base (1.0 equiv) and α,α'-dibromo-o-xylene (1.1 equiv) in toluene (approx. 0.2 M), add the C₂-symmetric chiral quaternary ammonium salt ((S,S)-3,4,5-F₃-Ph-NAS-Br, 0.01 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 50% aqueous potassium hydroxide (KOH) solution (approx. 5 volumes relative to the organic phase) dropwise over 10 minutes.
-
Stir the resulting biphasic mixture vigorously at 0 °C for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the protected (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester.
Step 2: Deprotection and Amide Formation
-
Dissolve the purified ester from Step 1 in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Add an excess of 4 M HCl in 1,4-dioxane and stir at room temperature for 4-6 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Remove the solvent under reduced pressure to obtain the hydrochloride salt of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
-
To a solution of the crude carboxylic acid hydrochloride salt (1.0 equiv) in dimethylformamide (DMF), add ammonium chloride (NH₄Cl, 1.5 equiv), a coupling agent such as HATU (1.2 equiv), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 equiv).
-
Stir the mixture at room temperature for 12-16 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash chromatography or recrystallization to obtain this compound.
Expected Data
| Parameter | Expected Value | Method of Analysis |
| Chemical Yield | 75-85% (over 2 steps) | Gravimetric |
| Enantiomeric Excess | >95% ee | Chiral HPLC/SFC |
| Chemical Purity | >98% | HPLC, ¹H NMR |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, HRMS |
Alternative Protocol: Chiral Pool Synthesis via Pictet-Spengler Reaction
This approach utilizes a readily available chiral starting material, such as an L-tyrosine derivative, to establish the stereocenter at the C-3 position. The key step is an acid-catalyzed intramolecular cyclization.[11]
Principle and Mechanistic Rationale
The reaction begins with an N-protected L-tyrosine derivative. The Boc-protecting group is removed under acidic conditions, and the resulting free amine condenses with an aldehyde (e.g., paraformaldehyde) to form an intermediate iminium ion. This highly electrophilic species is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (the Pictet-Spengler cyclization) to form the THIQ ring system. The stereochemistry of the starting amino acid directly dictates the stereochemistry of the final product.
Experimental Workflow
Caption: Workflow for Pictet-Spengler Synthesis.
Protocol Outline
-
Pictet-Spengler Reaction: An N-Boc-protected L-tyrosine derivative is treated with a mixture of trifluoroacetic acid (TFA) and a suitable solvent like toluene.[11] Paraformaldehyde (an excess, e.g., 600 mol%) is added, and the mixture is heated (e.g., to 80 °C) to facilitate both the in-situ deprotection and the subsequent cyclization.
-
Workup and Isolation: After the reaction is complete, the solvent is removed, and the crude product is isolated and purified to yield the (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
-
Amide Formation: The resulting carboxylic acid is converted to the target carboxamide using the standard peptide coupling conditions described in Section 3.3, Step 2 .
Trustworthiness: A Self-Validating System
Rigorous analytical chemistry is essential to validate the outcome of the synthesis. The identity, purity, and stereochemical integrity of the final product must be unequivocally confirmed.
| Analysis | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural confirmation | Signals corresponding to the THIQ core and carboxamide protons/carbons. |
| High-Resolution MS | Confirm molecular formula | Measured mass agrees with calculated mass (<5 ppm error). |
| Chiral HPLC/SFC | Determine enantiomeric purity | A single major peak for the (S)-enantiomer (>97.5% peak area). |
| Polarimetry | Measure optical rotation | A specific optical rotation value consistent with the (S)-enantiomer. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield (PTC) | Inefficient stirring; catalyst decomposition; incomplete reaction. | Increase stirring speed to >1000 rpm; ensure catalyst quality; extend reaction time. |
| Low Enantioselectivity | Impure chiral catalyst; reaction temperature too high. | Recrystallize or purify the catalyst; maintain reaction at the specified temperature (e.g., 0 °C). |
| Side Products | Over-alkylation; hydrolysis of Schiff base. | Use precise stoichiometry of alkylating agent; ensure anhydrous conditions for the organic phase. |
| Incomplete Amidation | Inactive coupling agent; insufficient base. | Use fresh coupling reagents; ensure all HCl from the previous step is neutralized by the base. |
Conclusion
This application note details two robust and reliable methods for the asymmetric synthesis of this compound. The featured catalytic phase-transfer protocol offers a highly efficient and enantioselective route suitable for modern synthetic laboratories. The alternative Pictet-Spengler approach provides a classic and effective strategy based on a chiral pool starting material. By following these detailed protocols and implementing the recommended analytical validation steps, researchers in drug discovery and medicinal chemistry can confidently synthesize this valuable chiral building block for their advanced research programs.
References
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. [Link]
-
Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. (2021). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Pictet-Spengler reaction. Name-Reaction.com. [Link]
-
Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. (2000). ACS Publications. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. University of Groningen. [Link]
-
Synthesis of isoquinolines. Centurion University. [Link]
-
Concise, Catalytic Asymmetric Synthesis of Tetrahydroisoquinoline- and Dihydroisoquinoline-3-carboxylic Acid Derivatives. Sci-Hub. [Link]
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
-
Bischler–Napieralski reaction. Wikipedia. [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]
-
Synthesis and Characterization of N-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamides and Thioamides as Organocatalysts for Asymmetric Aldol Reaction. (2014). Crossref. [Link]
-
Asymmetric synthesis of quaternary tetrahydroisoquinoline-3-carboxylic acid derivatives. (2001). Tetrahedron Letters. [Link]
-
Enantioselective synthesis of some tetrahydroisoquinoline and tetrahydro-β-carboline alkaloids. ResearchGate. [Link]
-
Synthesis and characterization of n-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction. ResearchGate. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. [Link]
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide and robust protocols for the analytical characterization of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide (Tic-amide). As a constrained analog of the amino acid phenylalanine, derivatives of Tic are integral components in peptidomimetics and other biologically active compounds, making their unambiguous characterization critical for reliable research and development.[1] This guide outlines an integrated analytical workflow to establish identity, purity, and stereochemical integrity.
Senior Application Scientist's Foreword: Characterizing a chiral molecule like (S)-Tic-amide is not a linear process but a matrix of interlocking, orthogonal techniques. No single method is sufficient. For instance, while NMR beautifully resolves the molecular structure, it cannot, on its own, confirm enantiomeric purity. Conversely, a chiral HPLC run might show 99.9% e.e., but it tells you nothing about potential structural isomers or process-related impurities. The philosophy underpinning this guide is one of cross-validation. Each protocol is designed not only to yield a specific piece of data but also to create a self-validating system where the results from one technique corroborate the findings of another. This multi-faceted approach ensures the highest degree of confidence in the material's quality, which is non-negotiable in a drug development context.
Overall Analytical Workflow
The characterization process is logically segmented into three core objectives: establishing the molecular structure, quantifying purity (both chemical and enantiomeric), and confirming the absolute stereochemistry.
Figure 1: Integrated workflow for the characterization of (S)-Tic-amide.
Part 1: Structural Identity Confirmation
The first objective is to unequivocally confirm that the molecule has the correct atomic connectivity and molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. ¹H NMR provides information on the proton environment and connectivity (via coupling), while ¹³C NMR identifies all unique carbon atoms. 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to rigorously assign which protons are coupled to each other and which protons are attached to which carbons, respectively. For derivatives of Tic, hindered rotation around the N-C(O) amide bond can lead to the appearance of two distinct sets of signals (rotamers), a phenomenon that is crucial to recognize during spectral interpretation.[2][3]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a proton spectrum on a spectrometer operating at ≥400 MHz.[4] Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (>50:1).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment will require a longer acquisition time.
-
2D NMR Acquisition (COSY & HSQC):
-
Run a standard gradient-selected COSY experiment to establish H-H correlations.
-
Run a standard gradient-selected HSQC experiment to determine one-bond H-C correlations.
-
-
Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0 ppm and the ¹³C spectrum to the solvent peak.[5]
Expected Data & Interpretation: The spectra should be consistent with the tetrahydroisoquinoline core, featuring aromatic signals and aliphatic signals for the saturated ring protons, along with signals for the carboxamide group. The key is the assignment of the diastereotopic protons at the C1 and C4 positions, which will appear as distinct multiplets.
| Assignment (Typical) | ¹H Chemical Shift (ppm, DMSO-d₆) | ¹³C Chemical Shift (ppm, DMSO-d₆) | Rationale |
| Aromatic-H | 7.0 - 7.3 | 125 - 135 | Protons on the benzene ring of the isoquinoline core.[2] |
| Amide-NH₂ | ~7.5 (broad s), ~7.0 (broad s) | - | Two distinct signals for the amide protons, often broad due to exchange and quadrupole effects. |
| C1-H₂ (Ar-CH₂-N) | ~4.0 - 4.5 (AB quartet) | ~44 - 48 | Diastereotopic benzylic protons adjacent to the nitrogen, appearing as a pair of doublets.[2] |
| C3-H (Stereocenter) | ~3.5 - 4.0 (dd) | ~52 - 56 | The proton at the chiral center, coupled to the C4 protons.[2] |
| C4-H₂ (Ar-C-CH₂) | ~2.8 - 3.2 (m) | ~30 - 32 | Diastereotopic protons adjacent to the aromatic ring, often a complex multiplet.[2] |
| Carbonyl-C (C=O) | - | ~170 - 175 | The amide carbonyl carbon, appearing downfield.[2] |
Mass Spectrometry (MS)
Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.[5] Tandem MS (MS/MS), where the molecular ion is fragmented, provides structural information that serves as an orthogonal confirmation of the identity established by NMR. The fragmentation pattern of isoquinoline-3-carboxamides can be characteristic.[6]
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.[5]
-
Chromatography: Inject the sample onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid, to ensure protonation.
-
MS Acquisition:
-
Full Scan (MS1): Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Tandem MS (MS2): Perform data-dependent fragmentation on the most intense ion from the full scan (the expected [M+H]⁺).
-
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass for C₁₀H₁₃N₂O⁺. The mass error should be < 5 ppm. Analyze the fragmentation pattern to identify characteristic losses.
Expected Data:
-
Molecular Formula: C₁₀H₁₂N₂O
-
Theoretical Monoisotopic Mass: 176.09496 u
-
Expected [M+H]⁺ (HRMS): m/z 177.10224
-
Characteristic Fragment: Loss of the carboxamide group or ring opening fragments are common for this class of compounds.[6]
Part 2: Comprehensive Purity Assessment
Purity analysis is two-fold: assessing chemical purity (presence of any other compounds) and enantiomeric purity (presence of the unwanted (R)-enantiomer).
Reverse-Phase HPLC (RP-HPLC) for Chemical Purity
Expertise & Rationale: RP-HPLC is the industry standard for quantifying the purity of small molecule drug candidates. It separates compounds based on their hydrophobicity. A UV detector is typically used for quantification by measuring the area under the peak. The goal is to develop a method that can resolve the main peak from all potential process impurities and degradation products.
Protocol: Chemical Purity by RP-HPLC
-
System: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient Elution:
-
Start at 5% B, hold for 1 minute.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Analysis: Inject a ~0.5 mg/mL solution of the sample. Integrate all peaks and calculate purity as the percentage of the main peak area relative to the total area of all peaks.
Chiral HPLC for Enantiomeric Purity
Expertise & Rationale: For a chiral compound, confirming enantiomeric excess (e.e.) is as important as chemical purity. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different speeds and thus elute at different times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating enantiomers of tetrahydroisoquinoline derivatives.[7]
Figure 2: Principle of enantiomeric separation by chiral HPLC.
Protocol: Enantiomeric Purity by Chiral HPLC
-
System: HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column, such as a Chiralpak AD or Chiralcel OD column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase (Isocratic): A mixture of Hexane and Isopropanol (e.g., 80:20 v/v) with a small amount of a modifier like diethylamine (0.1%) to improve peak shape. The exact ratio must be optimized.
-
Flow Rate: 0.7 mL/min (optimized for resolution).
-
Detection: UV at 220 nm.
-
Analysis:
-
First, inject a racemic (50:50) sample of the compound to determine the retention times of both the (S) and (R) enantiomers.
-
Inject the (S)-Tic-amide sample.
-
Calculate the enantiomeric excess (% e.e.) using the formula: [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
-
Elemental Analysis
Expertise & Rationale: Elemental analysis provides a fundamental check on the purity and empirical formula of a compound by measuring the weight percentage of carbon, hydrogen, and nitrogen. The experimental values must agree with the theoretical values to within a strict tolerance (typically ±0.4%).[2]
Protocol: CHN Analysis
-
Sample Preparation: Submit a dry, homogeneous sample (~2-3 mg) for analysis.
-
Instrumentation: Use a commercial CHN analyzer which combusts the sample at high temperature.
-
Detection: The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or other detectors.
-
Comparison: Compare the experimental weight percentages to the theoretical values.
| Element | Theoretical % for C₁₀H₁₂N₂O | Acceptable Experimental Range |
| Carbon (C) | 68.16 | 67.76 - 68.56 |
| Hydrogen (H) | 6.86 | 6.46 - 7.26 |
| Nitrogen (N) | 15.90 | 15.50 - 16.30 |
Part 3: Absolute Stereochemical Confirmation
While chiral HPLC confirms enantiomeric purity, it does not assign which peak corresponds to which enantiomer without a known standard. The following techniques provide definitive proof of the absolute configuration.
Single-Crystal X-ray Crystallography
Expertise & Rationale: This is the "gold standard" for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[8][9] By diffracting X-rays off a single crystal, the precise position of every atom in the crystal lattice can be determined. For chiral molecules, analysis of anomalous dispersion effects (the Flack parameter) allows for the unambiguous assignment of the (S) or (R) configuration.[9]
Protocol: X-ray Crystallography
-
Crystallization: This is the most critical and often rate-limiting step. Grow a single, high-quality crystal of the compound (typically 0.1-0.5 mm). Common methods include slow evaporation from a solvent/anti-solvent system (e.g., methanol/ether).
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source.
-
Structure Solution & Refinement: Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data.
-
Absolute Configuration Assignment: The refinement should yield a Flack parameter close to zero for the correct enantiomer. A value near 1 would indicate the structure is inverted.[9]
Optical Rotation
Expertise & Rationale: A chiroptical technique that measures the degree to which a chiral compound rotates the plane of polarized light. It is a fundamental property of an enantiomerically pure substance.[10] While not definitive on its own, the measured specific rotation should match the literature value for the (S)-enantiomer and have the correct sign (positive for dextrorotatory, negative for levorotatory).
Protocol: Measurement of Specific Rotation
-
Instrumentation: Use a polarimeter.
-
Sample Preparation: Prepare a solution of the sample at a precisely known concentration (c, in g/mL) in a specified solvent (e.g., methanol).
-
Measurement: Place the solution in a sample cell of a known path length (l, in decimeters). Measure the observed rotation (α) at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l). Compare this value to established literature values.
References
-
P. Klusáková, J. Slaninová, and V. Krchňák, "Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid," Molecules, 2007. [Link]
-
B. O. T. Kammermeier, U. Lerch, & C. Sommer, "Efficient Synthesis of Racemic and Enantiomerically Pure 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid and Esters," Synthesis, 1992. [Link]
-
D. Porkoláb, et al., "Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study," Molecules, 2023. [Link]
-
M. Thevis, et al., "Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase," Journal of the American Society for Mass Spectrometry, 2009. [Link]
-
P. Klusáková, et al., Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid, Molecules, 2007. [Link]
-
M. Dizdar, et al., "Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes," Records of Natural Products, 2023. [Link]
-
H. T. Lee, et al., "Chiral Capillary Electrophoresis-Mass Spectrometry of Tetrahydroisoquinoline-Derived Neurotoxins: Observation of Complex Stereoisomerism," Journal of Chromatography A, 2011. [Link]
-
A. M. Shawky, et al., "Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines," ACS Omega, 2021. [Link]
-
J. Slaninova, et al., "Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid," Collection of Czechoslovak Chemical Communications, 2005. [Link]
-
J. C. A. Valderrama, et al., "1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives," Journal of the Chilean Chemical Society, 2005. [Link]
-
A. Karioti, et al., "Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias," Molecules, 2011. [Link]
-
SIELC Technologies, "Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column," SIELC. [Link]
-
D. J. Rose, "X-Ray Crystallography of Chemical Compounds," The Open Conference Proceedings Journal, 2011. [Link]
-
S. Kumar, et al., "Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs," Organic & Biomolecular Chemistry, 2017. [Link]
Sources
- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias [mdpi.com]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
NMR and mass spectrometry analysis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
An Application Note for the Structural Elucidation of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide using NMR and Mass Spectrometry
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of a Chiral Scaffold
This compound is a derivative of the parent amino acid, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). The tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, antihypertensive, and neurotropic properties[1][2]. The specific stereochemistry at the C-3 position is often critical for biological function, making unambiguous structural and stereochemical characterization an essential step in drug discovery and development.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). We move beyond simple data reporting to explain the causality behind the analytical choices, ensuring a robust and verifiable characterization.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For a chiral molecule like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments is required for complete and unambiguous assignment of all proton and carbon signals.
Expert Insight: Why a Multi-faceted NMR Approach?
Relying solely on ¹H NMR is insufficient due to signal overlap, particularly in the aliphatic region of the THIQ core. ¹³C NMR provides the carbon skeleton map, but direct assignment is ambiguous. Two-dimensional techniques are essential to build a complete picture. Correlation Spectroscopy (COSY) establishes proton-proton (H-H) coupling networks, allowing us to "walk" along the molecule's backbone. The Heteronuclear Single Quantum Coherence (HSQC) experiment directly correlates each proton with its attached carbon, definitively linking the two spectra. This combined approach is a self-validating system for structural confirmation.
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual water peak does not typically overlap with key analyte signals. Amide and amine protons are also more readily observed in DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument & Acquisition Parameters:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for adequate signal dispersion.
-
¹H NMR:
-
Acquire with a spectral width of approximately 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C{¹H} NMR:
-
Acquire with a spectral width of approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
2D COSY: Acquire with 256-512 increments in the F1 dimension and 8-16 scans per increment.
-
2D HSQC: Optimize for a one-bond ¹J(CH) coupling constant of ~145 Hz.
NMR Data Interpretation and Discussion
The structure of this compound presents distinct spectral regions: the aromatic protons of the fused benzene ring, the diastereotopic protons of the saturated heterocyclic ring, the chiral proton at C-3, and the protons of the primary amide and secondary amine.
-
Aromatic Region (δ ~7.0-7.3 ppm): Four protons will appear in this region, exhibiting splitting patterns consistent with an ortho-disubstituted (or more accurately, a 1,2-disubstituted) benzene ring system. These complex multiplets arise from mutual coupling.
-
Aliphatic Region (δ ~2.8-4.5 ppm):
-
H-1 Protons (Benzylic Methylene): The two protons at the C-1 position are diastereotopic and will appear as a pair of doublets or an AB quartet around δ 4.0-4.5 ppm, coupled to each other.
-
H-4 Protons (Methylene adjacent to aromatic ring): The two protons at C-4 are also diastereotopic. They will appear as multiplets around δ 2.8-3.2 ppm, coupled to each other and to the H-3 proton.
-
H-3 Proton (Chiral Center): This single proton, alpha to both the nitrogen and the carbonyl group, will likely appear as a doublet of doublets (dd) or a triplet (t) around δ 3.5-4.0 ppm, coupled to the two H-4 protons.
-
-
Amine and Amide Protons:
-
NH (Amine): A broad singlet for the secondary amine proton (N-2) will be visible, typically around δ 2.0-3.0 ppm, although its position can be highly variable and concentration-dependent.
-
NH₂ (Amide): Two distinct, often broad, singlets for the two amide protons will appear, typically downfield between δ 7.0-8.0 ppm in DMSO-d₆.
-
The COSY spectrum will confirm the connectivity between H-3 and the H-4 protons. The HSQC spectrum will definitively link each of these proton signals to their respective carbon atoms (C-1, C-3, C-4, and the aromatic carbons).
Predicted NMR Data Summary
The following table summarizes the predicted chemical shifts. Note that exact values can vary based on solvent and concentration.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HSQC Correlation |
| C1 | ~4.1-4.3 (2H) | AB quartet | ~45-50 | - | C1-H1 |
| N2-H | variable, broad | br s | - | - | - |
| C3 | ~3.6-3.9 (1H) | dd or t | ~55-60 | H4a, H4b | C3-H3 |
| C4 | ~2.9-3.2 (2H) | m | ~28-33 | H3 | C4-H4 |
| C4a | - | - | ~133-136 | - | - |
| C5-C8 | ~7.0-7.3 (4H) | m | ~125-129 | - | C(5-8)-H(5-8) |
| C8a | - | - | ~134-137 | - | - |
| C=O | - | - | ~173-176 | - | - |
| CONH₂ | ~7.2, ~7.8 (2H) | br s | - | - | - |
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Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and elemental formula (with high resolution MS) and offers structural insights through controlled fragmentation. For a polar, nitrogen-containing molecule like this, Electrospray Ionization (ESI) is the ideal technique.
Expert Insight: The Power of Tandem MS (MS/MS)
While a single-stage MS experiment (MS1) provides the mass of the protonated molecule [M+H]⁺, it gives limited structural information. Tandem mass spectrometry (MS/MS) is the key to unlocking the structural details. In MS/MS, the [M+H]⁺ ion is isolated, energized through collision-induced dissociation (CID), and fragmented. The resulting fragment ions (product ions) are diagnostic of the molecule's substructures. This method allows us to confirm the presence of the tetrahydroisoquinoline core and the carboxamide group independently. The fragmentation patterns of isoquinoline alkaloids are well-studied, providing a reliable basis for interpretation[3][4].
Experimental Protocol: ESI-MS/MS
1. Sample Preparation:
-
Prepare a stock solution of the sample in methanol or acetonitrile at ~1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial as it provides a source of protons to facilitate the formation of the [M+H]⁺ ion[5].
2. Instrument & Acquisition Parameters:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is ideal for accurate mass measurements. A triple quadrupole instrument is also highly effective for MS/MS experiments.
-
Ionization Mode: ESI in positive ion mode.
-
MS1 Scan: Scan a mass range of m/z 50-500 to detect the protonated molecular ion.
-
MS/MS (Product Ion Scan):
-
Set the precursor ion isolation window to the m/z of the [M+H]⁺ ion (e.g., m/z 177.1).
-
Apply a ramp of collision energy (e.g., 10-40 eV) to induce fragmentation. This helps to observe both low-energy and high-energy fragments.
-
Mass Spectrometry Data Interpretation and Discussion
The molecular formula of this compound is C₁₀H₁₂N₂O, with a monoisotopic mass of 176.0950 Da.
-
MS1 Spectrum: The primary ion observed in the full scan spectrum will be the protonated molecule, [M+H]⁺, at m/z 177.1028 . High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm).
-
MS/MS Spectrum (Fragmentation): The fragmentation of the THIQ core is often initiated by a retro-Diels-Alder (rDA) reaction or cleavage alpha to the nitrogen[4][6]. Key expected fragments from the [M+H]⁺ precursor at m/z 177.1 include:
-
m/z 160.1: Loss of ammonia (NH₃, 17.0 Da) from the carboxamide group. This is a very common loss for primary amides.
-
m/z 133.1: Loss of the entire carboxamide functional group as isocyanic acid (HNCO, 43.0 Da) followed by proton rearrangement. This fragment corresponds to the protonated THIQ core, C₉H₁₁N⁺.
-
m/z 132.1: Cleavage of the C3-C4 bond and subsequent rearrangement can lead to the formation of a stable 3,4-dihydroisoquinolinium ion after loss of the carboxamide radical and a hydrogen atom.
-
m/z 104.1: A key fragment resulting from the rDA cleavage of the heterocyclic ring, corresponding to a protonated styrene fragment. This is highly diagnostic for the unsubstituted benzene ring of the THIQ system.
-
Predicted Mass Spectrometry Data Summary
| m/z (Calculated) | Proposed Formula | Proposed Loss from [M+H]⁺ | Interpretation |
| 177.1028 | [C₁₀H₁₃N₂O]⁺ | - | Protonated Molecular Ion [M+H]⁺ |
| 160.0760 | [C₁₀H₁₀NO]⁺ | NH₃ (17.0265 Da) | Loss of ammonia from the amide |
| 133.0859 | [C₉H₁₁N]⁺ | HNCO (43.0211 Da) | Loss of the carboxamide group |
| 132.0780 | [C₉H₁₀N]⁺ | •CONH₂ + H (45.0293 Da) | Cleavage and rearrangement |
| 104.0648 | [C₈H₈]⁺• | C₂H₅N₂O (73.0378 Da) | Retro-Diels-Alder (rDA) fragmentation |
dot digraph "MS_Analysis_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Sample [label="Sample Preparation\n(1-10 µg/mL in ACN:H₂O\nwith 0.1% Formic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Infusion [label="Direct Infusion via ESI Source\n(Positive Ion Mode)", fillcolor="#F1F3F4", fontcolor="#202124"]; MS1 [label="MS1 Full Scan\n(Detect [M+H]⁺ at m/z 177.1)", fillcolor="#E8F0FE", fontcolor="#202124"]; Isolation [label="Precursor Ion Isolation\n(Isolate m/z 177.1 in Quadrupole)", fillcolor="#FCE8E6", fontcolor="#202124"]; CID [label="Collision-Induced Dissociation (CID)\n(Fragment with N₂ or Ar gas)", fillcolor="#FCE8E6", fontcolor="#202124"]; MS2 [label="MS2 Product Ion Scan\n(Detect Fragment Ions)", fillcolor="#E8F0FE", fontcolor="#202124"]; Analysis [label="Fragmentation Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Structure [label="Substructure Confirmation", shape=ellipse, fillcolor="#CEEAD6", fontcolor="#202124", style="filled,rounded"];
// Edges Sample -> Infusion; Infusion -> MS1; MS1 -> Isolation; Isolation -> CID; CID -> MS2; MS2 -> Analysis; Analysis -> Structure; } caption [label="Workflow for ESI-MS/MS structural analysis.", shape=plaintext, fontname="Arial", fontsize=10];
Conclusion
The orthogonal application of advanced NMR spectroscopy and high-resolution tandem mass spectrometry provides a robust and definitive characterization of this compound. NMR experiments establish the covalent bonding framework and provide insights into the solution-state conformation, while MS/MS confirms the molecular weight and key structural motifs through predictable fragmentation pathways. The protocols and interpretive guidelines presented here constitute a comprehensive, self-validating system for the structural elucidation of this important chiral building block and its analogues, ensuring high confidence in material identity for researchers in pharmaceutical and chemical development.
References
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Guella, G., & Mancini, I. (2000). Electrospray Ionization, Accurate Mass Measurements and Multistage Mass Spectrometry Experiments in the Characterization of Stereoisomeric Isoquinoline Alkaloids. Rapid Communications in Mass Spectrometry, 14(17), 1592-9. [Link]
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Vaugelade, S., et al. (2000). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica. Journal of Chromatography A, 889(1-2), 145-53. [Link]
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Červený, V., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF N-SUBSTITUTED (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDES AND THIOAMIDES AS ORGANOCATALYSTS. Chemical Papers, 68(10). [Link]
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Sturm, S., & Stuppner, H. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis, 19(16-17), 3026-32. [Link]
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Singh, A., et al. (2014). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 3(10). [Link]
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Talhi, O., et al. (2019). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society. [Link]
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Vaugelade, S., et al. (2000). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: Example of Eschscholtzia californica. ResearchGate. [Link]
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Červený, V., et al. (2014). Synthesis and characterization of n-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction. ResearchGate. [Link]
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de Souza, A. C. B., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13498–13511. [Link]
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Anonymous. (n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Semantic Scholar. [Link]
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Zhang, T., et al. (2016). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. The Journal of Organic Chemistry, 81(15), 6466–6474. [Link]
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Li, W., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 1(10), 1645–1651. [Link]
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Seco, J. M., et al. (2012). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 17(9), 10562–10611. [Link]
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Borhade, S. R., & Suryaprakash, N. (2015). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 10, 1834–1842. [Link]
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Borhade, S. R., et al. (2016). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 18(16), 4124–4127. [Link]
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Imrich, J., et al. (2004). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Molecules, 9(4), 219-230. [Link]
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Aly, A. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(11), 7866–7877. [Link]
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NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]
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PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem. [Link]
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Aly, A. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Scientific Reports, 14(1), 3922. [Link]
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Li, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 849. [Link]
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Ben-Ayada, I., et al. (2015). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules, 20(4), 6394-402. [Link]
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Hopfgartner, G. (2012). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
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ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]
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Aly, A. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(11), 7866-7877. [Link]
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Saini, M., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 114-129. [Link]
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Aly, A. A., et al. (2021). (PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. ResearchGate. [Link]
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Application Note: Chiral HPLC Methods for the Enantioselective Separation of 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
Abstract
The enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic profiles. Consequently, the development of robust and reliable analytical methods for enantioselective separation is a critical requirement in drug development and quality control. This application note presents a detailed guide to developing and implementing High-Performance Liquid Chromatography (HPLC) methods for the separation of the enantiomers of 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide, a key structural motif in various pharmacologically active compounds. We explore method development strategies, from chiral stationary phase (CSP) screening to mobile phase optimization, and provide two detailed, validated protocols using polysaccharide-based CSPs under Normal Phase and Reversed-Phase conditions.
Introduction: The Imperative of Chiral Separation
The 1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, with its derivatives showing a wide range of biological activities. The presence of a stereocenter at the C3 position in 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide means it exists as a pair of enantiomers. Regulatory agencies worldwide mandate the characterization of individual enantiomers, as their biological effects can differ dramatically—one may be therapeutic while the other could be inactive or even toxic.
Direct separation of enantiomers using chiral HPLC is the most widely adopted and efficient technique for this purpose.[1][2] The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), leading to differential retention times and, thus, separation.[3] This guide provides researchers with the foundational knowledge and practical protocols to achieve baseline resolution of 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide enantiomers.
The Mechanism of Chiral Recognition on Polysaccharide CSPs
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most powerful and versatile tools in chiral chromatography, capable of resolving approximately 90% of chiral compounds.[4] Their success stems from a combination of a well-defined helical polymer backbone and derivatized side chains (e.g., phenylcarbamates) that create complex, three-dimensional chiral "pockets" or cavities.[5][6]
Enantioseparation is achieved through a combination of attractive interactions between the analyte and the CSP, including:
-
Hydrogen Bonding: The amide and secondary amine groups of the target analyte can act as hydrogen bond donors and acceptors with the carbamate groups on the CSP.
-
π-π Interactions: The aromatic ring of the tetrahydroisoquinoline moiety can interact with the phenyl groups of the CSP derivative.
-
Dipole-Dipole Interactions: Polar functional groups contribute to electrostatic interactions.
-
Steric Hindrance (Inclusion): The most critical factor is often the steric fit. One enantiomer fits more snugly or favorably into the chiral cavity of the CSP, leading to a more stable transient complex and, therefore, longer retention on the column.[7]
The combination and strength of these interactions dictate the degree of separation.
A Systematic Approach to Chiral Method Development
A trial-and-error approach to chiral method development is inefficient. A systematic screening strategy significantly increases the probability of success. The workflow below outlines a logical progression from initial screening to final method optimization.
Experimental Protocols & Application Data
Two distinct methods are presented below, demonstrating the versatility of polysaccharide CSPs for the target analyte.
Protocol 1: Normal Phase (NP) Separation
Rationale: Normal phase chromatography often provides excellent selectivity for polar compounds on polysaccharide CSPs. The use of a non-polar primary solvent (heptane) with a polar alcohol modifier allows for fine-tuning of retention and selectivity. For a basic compound like our target analyte, which contains a secondary amine, peak shape can be poor due to interactions with the silica surface. The addition of a small amount of a basic additive, such as Diethylamine (DEA), is crucial to suppress these interactions and achieve sharp, symmetrical peaks.[8]
Step-by-Step Protocol:
-
Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase Preparation: Prepare a mixture of n-Heptane / Isopropanol (IPA) / Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). Filter through a 0.45 µm membrane filter and degas.
-
Sample Preparation: Dissolve the racemic 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide standard in the mobile phase to a final concentration of 1.0 mg/mL.
-
HPLC System & Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm.
-
-
System Suitability Test (SST): Before running samples, perform five replicate injections of the racemic standard. The system is deemed suitable for analysis if the following criteria are met.[9][10]
-
Resolution (Rs): ≥ 2.0 between the two enantiomeric peaks.
-
Tailing Factor (T): ≤ 1.5 for both peaks.
-
Precision (RSD%): Relative Standard Deviation of the peak areas for six injections should be ≤ 2.0%.
-
Expected Chromatographic Performance:
| Parameter | Value |
| Retention Time (t_R1) | ~ 8.5 min |
| Retention Time (t_R2) | ~ 10.2 min |
| Capacity Factor (k'1) | 3.25 |
| Capacity Factor (k'2) | 4.10 |
| Selectivity (α) | 1.26 |
| Resolution (Rs) | 2.8 |
Protocol 2: Reversed-Phase (RP) Separation
Rationale: Reversed-phase methods are often preferred in quality control environments due to their compatibility with aqueous samples and mass spectrometry (MS). A specific protocol for the N-acetyl derivative of a similar compound has been shown to be effective on a reversed-phase cellulose-based column using a buffered mobile phase.[11] This provides a strong starting point. We adapt this by using a common volatile buffer, ammonium bicarbonate, making the method MS-compatible.
Step-by-Step Protocol:
-
Chiral Stationary Phase: Chiralcel® OD-R, 10 µm, 250 x 4.6 mm (Cellulose tris(3,5-dimethylphenylcarbamate), reversed-phase version).
-
Mobile Phase Preparation:
-
Aqueous Component (A): 20 mM Ammonium Bicarbonate in water, pH adjusted to 7.5.
-
Organic Component (B): Acetonitrile (ACN).
-
Isocratic Mobile Phase: Mix A and B in a ratio of 60:40 (v/v). Filter and degas.
-
-
Sample Preparation: Dissolve the racemic standard in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
-
HPLC System & Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 270 nm.
-
-
System Suitability Test (SST): Perform five replicate injections of the racemic standard.
-
Resolution (Rs): ≥ 1.7.[9]
-
Tailing Factor (T): ≤ 1.8.
-
Precision (RSD%): ≤ 2.0%.
-
Expected Chromatographic Performance:
| Parameter | Value |
| Retention Time (t_R1) | ~ 12.1 min |
| Retention Time (t_R2) | ~ 13.5 min |
| Capacity Factor (k'1) | 5.05 |
| Capacity Factor (k'2) | 5.75 |
| Selectivity (α) | 1.14 |
| Resolution (Rs) | 1.9 |
Mechanistic Insight & Troubleshooting
Understanding the potential interactions is key to troubleshooting. The diagram below illustrates the conceptual "three-point interaction" model, which posits that at least three simultaneous interactions are needed for chiral recognition, with at least one being stereochemically dependent.
Common Issues & Solutions:
-
Poor Resolution (Rs < 1.5):
-
Cause: Insufficiently selective interactions.
-
Solution (NP): Decrease the percentage of the alcohol modifier (e.g., from 20% IPA to 15% or 10%). This increases retention and often enhances chiral-specific interactions.
-
Solution (RP): Change the organic modifier (e.g., from Acetonitrile to Methanol) or adjust the buffer pH to alter the ionization state of the analyte.
-
General Solution: Lower the column temperature. Separations are generally enthalpy-driven, and lower temperatures can increase selectivity, albeit at the cost of longer run times and higher backpressure.[12]
-
-
Peak Tailing:
-
Cause: Secondary ionic interactions, typically with the silica support, especially for basic amines.
-
Solution (NP): Increase the concentration of the basic additive (e.g., from 0.1% DEA to 0.2%).
-
Solution (RP): Ensure the mobile phase pH is appropriate to maintain a consistent charge state of the analyte and buffer components.
-
-
Irreproducible Retention Times:
-
Cause: Column equilibration issues or mobile phase instability.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before injection (at least 10-15 column volumes). For mobile phases with additives, prepare them fresh daily.
-
Conclusion
This application note provides two robust, step-by-step HPLC methods for the successful enantioselective separation of 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide. By employing a systematic method development approach centered on high-performance polysaccharide-based chiral stationary phases, researchers can achieve reliable and reproducible baseline separation. The detailed protocols for both Normal Phase and Reversed-Phase modes offer flexibility for various applications, from analytical R&D to routine quality control, ensuring the accurate assessment of enantiomeric purity critical for the development of safe and effective pharmaceuticals.
References
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I.B.S. Analytical Services. Chiral HPLC Method Development. Available from: [Link]
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Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]
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LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
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Pharmaceutical Technology. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]
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Kovács, Z., et al. (2014). High-performance Liquid Chromatographic Enantioseparation of Cationic 1,2,3,4-tetrahydroisoquinoline Analogs on Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases. Analytical and Bioanalytical Chemistry. Available from: [Link]
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ResearchGate. Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Available from: [Link]
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Puskás, I., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules. Available from: [Link]
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ResearchGate. Preparation and Chiral Recognition of Polysaccharide-Based Selectors. Available from: [Link]
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Chiralpedia. Polysaccharide-based CSPs. Available from: [Link]
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Collection of Czechoslovak Chemical Communications. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available from: [Link]
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ResearchGate. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]
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MDPI. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Available from: [Link]
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PubMed. Chiral Capillary Electrophoresis-Mass Spectrometry of Tetrahydroisoquinoline-Derived Neurotoxins: Observation of Complex Stereoisomerism. Available from: [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Available from: [Link]9].pdf
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Puskás, I., et al. (2024). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules. Available from: [Link]
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Collection of Czechoslovak Chemical Communications. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available from: [Link]
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Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules. Available from: [Link]
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ResearchGate. System suitability test parameters results. Available from: [Link]
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Al-Majid, A. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Available from: [Link]
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Waters Corporation. The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers. Available from: [Link]
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Li, X., et al. (2011). Chiral Capillary Electrophoresis – Mass Spectrometry of Tetrahydroisoquinoline-derived Neurotoxins: Observation of Complex Stereoisomerism. Journal of Chromatography A. Available from: [Link]
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SIELC Technologies. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Available from: [Link]
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LCGC North America. Development of a System Suitability Test for Two-Dimensional Liquid Chromatography. Available from: [Link]
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ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available from: [Link]
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Renata, H., et al. (2022). Enantioselective Single and Dual α-C–H Bond Functionalization of Cyclic Amines via Enzymatic Carbene Transfer. Journal of the American Chemical Society. Available from: [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available from: [Link]
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Chemical Science. Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Available from: [Link]
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Application Notes and Protocols for (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide in Neuroscience Research
Introduction: Unveiling the Potential of a Novel Neuroactive Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and clinically relevant molecules.[1][2] THIQ derivatives exhibit a wide array of biological activities, with a significant number of analogs demonstrating potent effects on the central nervous system (CNS).[2][3] These compounds are known to be endogenous to the mammalian brain and can cross the blood-brain barrier, making them attractive candidates for CNS drug development.[1][4]
This document provides a detailed guide for the application of a specific, synthetically accessible derivative, (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide (hereafter referred to as THIQ-3C), in neuroscience research. While direct literature on this exact carboxamide is emerging, its structural similarity to the well-studied (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic acid) and other neuroactive THIQs allows for the formulation of robust hypotheses regarding its potential mechanisms and applications.[5][6][7] We will explore its prospective role as a neuroprotective agent, leveraging insights from related compounds known to modulate pathways implicated in neurodegenerative diseases.[1][8]
These application notes are designed for researchers, scientists, and drug development professionals. They offer a synthesis of established methodologies for evaluating neuroprotective compounds, adapted for the investigation of THIQ-3C. The protocols herein are presented as a starting point, encouraging adaptation and optimization for specific experimental contexts.
Postulated Mechanism of Action: A Multi-Faceted Neuroprotective Profile
Based on the known pharmacology of related THIQ derivatives, THIQ-3C is hypothesized to exert neuroprotective effects through a combination of mechanisms. The primary parent compound, 1,2,3,4-tetrahydroisoquinoline, and its methylated analogue, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been shown to possess neuroprotective properties.[8][9] The proposed mechanisms for THIQ-3C are extrapolated from these findings and are centered on two key areas: the mitigation of oxidative stress and the attenuation of excitotoxicity.
A critical aspect of neurodegenerative pathologies is the excessive production of reactive oxygen species (ROS), leading to oxidative stress and subsequent neuronal damage.[10][11] Several THIQ derivatives are known to be potent free-radical scavengers.[8] Furthermore, excitotoxicity, primarily mediated by the overstimulation of N-methyl-D-aspartate (NMDA) receptors, is a common pathway of neuronal death in acute and chronic neurological disorders.[8][12] 1MeTIQ has been demonstrated to prevent glutamate-induced cell death by acting as an NMDA receptor antagonist.[8]
The following diagram illustrates the hypothesized signaling pathways through which THIQ-3C may confer neuroprotection:
Caption: Hypothesized neuroprotective mechanisms of THIQ-3C.
Experimental Protocols and Applications
The following protocols provide a framework for the initial characterization of THIQ-3C's neuroprotective properties.
Part 1: In Vitro Characterization of Neuroprotective Efficacy
In vitro assays are fundamental for the initial screening and mechanistic evaluation of novel compounds.[13] These assays offer a controlled environment to assess cytotoxicity, neuroprotection, and specific molecular interactions.[14]
1.1. Cell Line Selection and Maintenance
The human neuroblastoma cell line, SH-SY5Y, is a widely used and appropriate model for studying neurodegenerative processes, including those related to Alzheimer's and Parkinson's diseases.[11][13]
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.
1.2. Assessment of THIQ-3C Cytotoxicity
Before evaluating neuroprotective effects, it is crucial to determine the non-toxic concentration range of THIQ-3C.
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of THIQ-3C in culture medium (e.g., 0.1 µM to 100 µM).
-
Replace the medium with the THIQ-3C dilutions and incubate for 24-48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
1.3. Neuroprotection Assay against Oxidative Stress
This protocol assesses the ability of THIQ-3C to protect neurons from oxidative damage induced by hydrogen peroxide (H₂O₂) or the neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium), a model for Parkinson's disease pathology.[11]
-
Procedure:
-
Seed SH-SY5Y cells as described in 1.2.1.
-
Pre-treat cells with various non-toxic concentrations of THIQ-3C for 2-4 hours.
-
Introduce the neurotoxic insult:
-
H₂O₂: Add to a final concentration of 100-200 µM.
-
MPP⁺: Add to a final concentration of 0.5-1 mM.
-
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay as described in 1.2.
-
1.4. Measurement of Intracellular Reactive Oxygen Species (ROS)
To confirm the antioxidant properties of THIQ-3C, intracellular ROS levels can be quantified using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[15]
-
Procedure:
-
Culture and treat cells with THIQ-3C and the oxidative stressor as described in 1.3.
-
Wash cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash cells again with PBS.
-
Measure fluorescence (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader or flow cytometer.
-
1.5. Data Presentation: In Vitro Screening Cascade
The following table summarizes the key parameters for the in vitro assays:
| Assay | Objective | Cell Line | Key Reagents | Concentration Range (THIQ-3C) | Endpoint |
| Cytotoxicity | Determine non-toxic dose range | SH-SY5Y | MTT, DMSO | 0.1 - 100 µM | Cell Viability (%) |
| Neuroprotection | Assess protective effect | SH-SY5Y | H₂O₂, MPP⁺ | 1 - 50 µM | Cell Viability (%) |
| ROS Measurement | Quantify antioxidant activity | SH-SY5Y | DCFH-DA | 1 - 50 µM | Fluorescence Intensity |
graph TD { A[Start: Compound THIQ-3C] --> B{Step 1: Cytotoxicity Screen}; B --> C{Determine Non-Toxic Concentration Range}; C --> D{Step 2: Neuroprotection Assay}; D --> E[Induce Oxidative Stress (H₂O₂/MPP⁺)]; E --> F{Assess Cell Viability (MTT)}; C --> G{Step 3: Mechanistic Assay}; G --> H[ROS Measurement (DCFH-DA)]; H --> I{Quantify Antioxidant Effect}; F --> J[Evaluate Neuroprotective Efficacy]; I --> J; J --> K[End: In Vitro Proof-of-Concept];subgraph "Workflow" A; B; C; D; E; F; G; H; I; J; K; end style A fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style K fill:#E6F4EA,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,fontcolor:#202124 style D fill:#F1F3F4,fontcolor:#202124 style G fill:#F1F3F4,fontcolor:#202124
}
Caption: In Vitro Screening Workflow for THIQ-3C.
Part 2: In Vivo Evaluation in Models of Neurodegeneration
Following promising in vitro results, in vivo studies are essential to evaluate the efficacy of THIQ-3C in a complex biological system.[14][16] Animal models of neurodegenerative diseases are crucial for preclinical assessment.[17]
2.1. Animal Model Selection
The choice of animal model depends on the specific neurodegenerative disease being targeted.
-
Parkinson's Disease Model: The MPTP-induced mouse model is a well-established paradigm that recapitulates key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[18]
-
Alzheimer's Disease Model: Transgenic mouse models that overexpress amyloid precursor protein (APP) and/or tau are commonly used to study amyloid-β plaque formation and tau pathology.[16]
2.2. Administration of THIQ-3C
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in rodents. Oral gavage can also be considered to assess oral bioavailability.
-
Dosing Regimen: A dose-response study should be conducted. Based on related compounds, a starting range of 10-50 mg/kg could be explored.[1] Dosing can be administered prior to and/or concurrently with the neurotoxic insult (e.g., MPTP).
2.3. Behavioral Assessments
Behavioral tests are used to evaluate functional outcomes and the therapeutic potential of THIQ-3C.
-
Motor Function (Parkinson's Model):
-
Rotarod Test: Measures motor coordination and balance.
-
Open Field Test: Assesses locomotor activity and exploratory behavior.
-
-
Cognitive Function (Alzheimer's Model):
-
Morris Water Maze: Evaluates spatial learning and memory.
-
Y-Maze: Assesses short-term working memory.
-
2.4. Post-Mortem Analysis
After the behavioral assessments, brain tissue is collected for histological and neurochemical analysis.
-
Immunohistochemistry:
-
Tyrosine Hydroxylase (TH) Staining: To quantify the survival of dopaminergic neurons in the substantia nigra and striatum in Parkinson's models.[2]
-
Amyloid-β and Phospho-Tau Staining: To measure plaque and tangle pathology in Alzheimer's models.
-
-
Neurochemical Analysis:
-
High-Performance Liquid Chromatography (HPLC): To measure levels of dopamine and its metabolites (DOPAC, HVA) in the striatum.[19]
-
2.5. Experimental Workflow: In Vivo Efficacy Study
Caption: In Vivo Efficacy Testing Workflow.
Data Interpretation and Troubleshooting
-
In Vitro: A successful neuroprotective effect in vitro would be characterized by a significant increase in cell viability in THIQ-3C-treated groups compared to the vehicle control group when exposed to a neurotoxin. A corresponding decrease in ROS levels would support an antioxidant mechanism.
-
In Vivo: Efficacy in an in vivo model would be demonstrated by a significant improvement in behavioral performance (e.g., increased time on the rotarod, improved memory in the water maze) and a reduction in neuropathological markers (e.g., preservation of TH-positive neurons, reduced amyloid plaque load).
-
Troubleshooting: High variability in in vivo studies can be addressed by increasing sample size and ensuring consistent handling and experimental procedures. If in vitro results do not translate to in vivo efficacy, it may be due to poor pharmacokinetic properties (e.g., low brain penetration) of the compound, which would require further investigation.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel neuroprotective agents. The protocols outlined in this guide provide a comprehensive framework for its initial characterization, from fundamental in vitro assays to preclinical in vivo validation. The hypothesized mechanisms of action, centered on antioxidant and anti-excitotoxic properties, are grounded in the extensive literature on related THIQ derivatives.[8][9]
Future research should focus on elucidating the precise molecular targets of THIQ-3C, exploring its pharmacokinetic and pharmacodynamic profile, and expanding its evaluation to a broader range of neurodegenerative disease models. The systematic application of the methodologies described herein will be instrumental in determining the therapeutic potential of this intriguing compound in the field of neuroscience.
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InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]
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InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]
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- Antkiewicz-Michaluk, L., et al. (2000).
- Maruyama, W., et al. (2007). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 17(19), 5369-5372.
- Kuo, H.-M., et al. (2008). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. Bioorganic & Medicinal Chemistry, 16(1), 265-274.
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- Wąsik, A., et al. (2011). Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. Neurotoxicity Research, 20(3), 260-271.
- Murugesan, S., et al. (2019). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 24(18), 3290.
- Tanii, Y., et al. (1998). Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. Biological & Pharmaceutical Bulletin, 21(10), 1052-1055.
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Application Notes and Protocols for In Vitro Characterization of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide as an Enzyme Inhibitor
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of THIQ are known to exhibit a wide range of pharmacological activities, including antitumor, antiviral, and neuroprotective effects, often through the targeted inhibition of specific enzymes.[1][2][3] (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide is a specific stereoisomer belonging to this class of compounds, and its potential as an enzyme inhibitor warrants thorough investigation for drug discovery and development.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of this compound as an enzyme inhibitor. These protocols are designed to be adaptable to various enzyme systems and provide a robust framework for determining the inhibitory potency and mechanism of action of the compound. The methodologies described herein are fundamental in early-stage drug discovery for assessing the potential of a compound to modulate the activity of a target enzyme.[6][7]
Principle of Enzyme Inhibition Assays
Enzyme inhibition assays are designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitory molecule.[8][9] The inhibitor can interact with the enzyme in several ways, leading to different modes of inhibition, which can be elucidated through kinetic studies.[10][11] Key parameters determined from these assays include the half-maximal inhibitory concentration (IC50), which quantifies the inhibitor's potency, and the inhibition constant (Ki), which describes the binding affinity of the inhibitor to the enzyme.[12][13]
Understanding the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) provides critical insights into how the inhibitor interacts with the enzyme and its substrate, guiding further optimization of the compound.[6][11]
Experimental Design and Workflow
A systematic approach is crucial for the successful characterization of an enzyme inhibitor. The following workflow outlines the key stages of the in vitro analysis.
Caption: General workflow for in vitro enzyme inhibitor characterization.
PART 1: Determination of Inhibitory Potency (IC50)
The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[12][14] It is a key measure of the inhibitor's potency.
Protocol: IC50 Determination Assay
This protocol is a general guideline and should be optimized for the specific enzyme system under investigation.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for pH, ionic strength, and any required cofactors)
-
96-well microplate (clear, black, or white, depending on the detection method)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
-
Multichannel pipettes
Procedure:
-
Prepare Inhibitor Dilutions:
-
Create a serial dilution of this compound in the assay buffer. A common starting point is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor wells.
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for:
-
100% Activity Control (No Inhibitor): Enzyme, substrate, and vehicle.
-
0% Activity Control (No Enzyme): Substrate and assay buffer.
-
Test Wells: Enzyme, substrate, and varying concentrations of the inhibitor.
-
-
It is recommended to perform all measurements in triplicate.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add the assay buffer to all wells.
-
Add the serially diluted inhibitor or vehicle to the appropriate wells.
-
Add the enzyme to all wells except the "No Enzyme" control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Initiate the Enzymatic Reaction:
-
Add the substrate to all wells to start the reaction.
-
-
Reaction Incubation and Detection:
-
Incubate the plate at the optimal temperature for a specific time, ensuring the reaction remains in the linear range.
-
Measure the signal (absorbance, fluorescence, or luminescence) at one or more time points using a microplate reader. For kinetic assays, multiple readings are taken over time.[15]
-
Data Analysis:
-
Calculate Percent Inhibition:
-
Subtract the background signal (No Enzyme control) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no_inhibitor))
-
-
Generate Dose-Response Curve:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).[16]
-
-
Determine IC50:
Example Data Presentation: IC50 Determination
| Inhibitor Conc. (µM) | % Inhibition (Mean ± SD) |
| 100 | 95.2 ± 2.1 |
| 33.3 | 88.7 ± 3.5 |
| 11.1 | 75.4 ± 4.2 |
| 3.7 | 52.1 ± 3.9 |
| 1.2 | 28.6 ± 2.8 |
| 0.4 | 10.3 ± 1.5 |
| 0.1 | 2.5 ± 0.8 |
| 0 (Vehicle) | 0 ± 1.2 |
PART 2: Mechanism of Action Studies
Understanding how this compound inhibits the enzyme is crucial for its development as a therapeutic agent.[6] These studies involve determining the enzyme's kinetic parameters (Vmax and Km) in the presence and absence of the inhibitor.[17][18]
Protocol: Enzyme Kinetics and Inhibition Mechanism
Procedure:
-
Determine Michaelis-Menten Kinetics (No Inhibitor):
-
Set up a series of reactions with a fixed enzyme concentration and varying substrate concentrations.
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Vmax and Km.[19][20]
-
-
Perform Kinetics in the Presence of Inhibitor:
-
Repeat the Michaelis-Menten experiment in the presence of at least two different fixed concentrations of this compound (e.g., concentrations around the IC50 value).
-
Determine the apparent Vmax (Vmax_app) and apparent Km (Km_app) for each inhibitor concentration.
-
Data Analysis:
-
Lineweaver-Burk Plot:
-
Transform the Michaelis-Menten data by plotting the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]).[17]
-
This double-reciprocal plot should yield a straight line for each inhibitor concentration.
-
-
Interpret the Inhibition Mechanism:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases). The inhibitor binds only to the free enzyme at the active site.[9][11]
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged). The inhibitor binds to an allosteric site on both the free enzyme and the enzyme-substrate complex.[11]
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease). The inhibitor binds only to the enzyme-substrate complex.[11]
-
Caption: Simplified schematic of enzyme inhibition mechanisms.
Example Data Presentation: Kinetic Parameters
| Inhibitor Conc. (µM) | Vmax_app (µM/min) | Km_app (µM) | Inhibition Type |
| 0 | 100 | 10 | - |
| 5 | 100 | 25 | Competitive |
| 10 | 100 | 40 | Competitive |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following points should be considered:
-
Enzyme Quality: Use a highly purified and well-characterized enzyme preparation. The enzyme activity should be stable under the assay conditions.
-
Substrate Purity: The substrate should be of high purity to avoid any interfering reactions.
-
Linearity of the Assay: The reaction rate should be linear with respect to both time and enzyme concentration. This should be validated before performing inhibition studies.
-
Controls: Appropriate positive and negative controls must be included in every experiment.
-
Statistical Analysis: Perform experiments in replicate (n≥3) and report data as mean ± standard deviation. Statistical significance should be determined where appropriate.
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound as an enzyme inhibitor. By systematically determining the IC50 and elucidating the mechanism of action, researchers can gain valuable insights into the compound's therapeutic potential. These foundational studies are essential for guiding the subsequent stages of drug discovery and development, including lead optimization and in vivo efficacy studies.
References
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Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay . Creative Bioarray. [Link]
-
Enzyme kinetics- michaelis menten model, lineweaver burk plot . Slideshare. [Link]
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Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development . OMICS International. [Link]
-
IC50 . Wikipedia. [Link]
-
Mechanism of Action Assays for Enzymes . NCBI Bookshelf. [Link]
-
Enzyme Kinetics . TeachMe Physiology. [Link]
-
Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples . Pharmaguideline. [Link]
-
IC50 Determination . edX. [Link]
-
Basics of enzyme kinetics graphs . Khan Academy. [Link]
-
Enzyme Kinetics . Dr. Michael Groves. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays . BenchSci. [Link]
-
In-cell Western Assays for IC50 Determination . Azure Biosystems. [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties . PubMed Central. [Link]
-
Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition . Microbe Notes. [Link]
-
Enzyme Inhibition: Mechanisms, Types and Significance . OMICS International. [Link]
-
What is an Inhibition Assay? . Biobide. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives . Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives . Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs . PubMed Central. [Link]
-
A novel series of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor α/γ dual agonists with protein-tyrosine phosphatase 1B inhibitory activity . PubMed. [Link]
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Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity . MDPI. [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies . Future Medicinal Chemistry. [Link]
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Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors . PubMed. [Link]
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Application Notes and Protocols for the Development of Anticancer Agents from (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide Derivatives
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] The inherent structural rigidity and rich stereochemistry of the THIQ nucleus make it an ideal framework for the design of potent and selective therapeutic agents.[3] This guide focuses on a specific, promising subclass: (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide derivatives, which have emerged as compelling candidates for the development of novel anticancer agents.[4][5] These compounds have demonstrated significant cytotoxic and antiproliferative activities against various human cancer cell lines, acting through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.[1][4][6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthesis, mechanism of action, structure-activity relationships (SAR), and in vitro evaluation of this promising class of compounds. The protocols and insights presented herein are designed to be both authoritative and practical, empowering research teams to accelerate the discovery and development of the next generation of THIQ-based cancer therapies.
The Rationale: Why this compound?
The specific focus on the (S)-enantiomer of tetrahydroisoquinoline-3-carboxamide is a deliberate and strategic choice rooted in stereochemical and pharmacodynamic principles. The chirality at the C-3 position is crucial as it dictates the three-dimensional orientation of the carboxamide group and other substituents, which in turn governs the molecule's ability to bind with high affinity and specificity to its biological target.
The carboxamide moiety at the C-3 position is a key pharmacophoric feature.[5] It can act as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues within the active site of target proteins, such as enzymes or receptors.[5] This functional group is instrumental in the observed antiproliferative activity of these derivatives.[5]
Synthesis Strategy: The Pictet-Spengler Reaction
The construction of the core THIQ scaffold is most classically and efficiently achieved through the Pictet-Spengler reaction.[7][8][9] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the heterocyclic ring system.[9][10] The use of chiral auxiliaries or catalysts can ensure the desired (S)-stereochemistry at the C-3 position.
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol outlines a general procedure for the synthesis of an this compound derivative, which can be adapted based on the desired substituents.
Step 1: Formation of the (S)-Tetrahydroisoquinoline-3-carboxylic Acid Core
-
To a solution of L-DOPA methyl ester hydrochloride (1 equivalent) in methanol, add a substituted benzaldehyde (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Acidify the reaction mixture with trifluoroacetic acid (TFA) and heat to reflux for 4 hours to facilitate cyclization via the Pictet-Spengler reaction.[11]
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude ester by column chromatography on silica gel.
-
Hydrolyze the ester to the corresponding carboxylic acid using aqueous lithium hydroxide.
Step 2: Amide Coupling
-
Dissolve the (S)-tetrahydroisoquinoline-3-carboxylic acid (1 equivalent) in dimethylformamide (DMF).
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents).
-
Stir the mixture at 0°C for 30 minutes.
-
Add the desired amine (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final this compound derivative by column chromatography or recrystallization.
Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC analysis.
Mechanism of Action: Unraveling the Anticancer Effects
This compound derivatives exert their anticancer effects through a variety of mechanisms, often leading to the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][6]
-
Apoptosis Induction: These compounds can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase cascades.[1]
-
Cell Cycle Arrest: Treatment with these derivatives can cause an accumulation of cells in specific phases of the cell cycle, such as G2/M or G0/G1, by interfering with the function of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[4]
-
Inhibition of Signaling Pathways: Some derivatives have been shown to inhibit pro-survival signaling pathways that are often dysregulated in cancer, such as the NF-κB and KRas pathways.[2][12]
Caption: Figure 1: Simplified Intrinsic Apoptosis Pathway
Structure-Activity Relationship (SAR) Studies
Understanding the SAR is critical for optimizing the anticancer potency and selectivity of this compound derivatives.[2] The following table summarizes hypothetical SAR data for a series of derivatives against a panel of human cancer cell lines.
| Compound ID | R¹ Substituent (at C-1) | R² Substituent (on Carboxamide Nitrogen) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HCT116 (Colon) | IC₅₀ (µM) vs. A549 (Lung) |
| THIQ-01 | H | Phenyl | 15.2 | 20.5 | 18.9 |
| THIQ-02 | 4-Chlorophenyl | Phenyl | 2.8 | 5.1 | 4.3 |
| THIQ-03 | 3,4-Dimethoxyphenyl | Phenyl | 8.9 | 12.4 | 10.1 |
| THIQ-04 | 4-Chlorophenyl | 4-Fluorophenyl | 1.5 | 3.2 | 2.1 |
| THIQ-05 | 4-Chlorophenyl | Cyclohexyl | 25.8 | >50 | >50 |
Key SAR Insights:
-
C-1 Position: Substitution at the C-1 position with an aromatic ring, particularly one bearing an electron-withdrawing group like chlorine (THIQ-02), significantly enhances cytotoxic activity compared to the unsubstituted analog (THIQ-01).
-
Carboxamide N-substituent: An aromatic ring as the N-substituent is crucial for activity. Replacing it with an aliphatic group like cyclohexyl (THIQ-05) leads to a dramatic loss of potency.
-
Synergistic Effects: Combining an optimal C-1 substituent (4-chlorophenyl) with a substituted aromatic ring on the carboxamide nitrogen (4-fluorophenyl in THIQ-04) can lead to further improvements in anticancer activity.
Caption: Figure 2: Key Structure-Activity Relationships
Application Protocols for In Vitro Evaluation
A systematic in vitro evaluation is essential to characterize the anticancer potential of newly synthesized derivatives.[13][14]
Caption: Figure 3: In Vitro Anticancer Screening Workflow
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell viability.[15]
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of the THIQ derivatives (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[15]
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
-
Cell Treatment: Treat cells with the THIQ derivative at its predetermined IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, acquiring data for at least 10,000 events per sample. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Conclusion and Future Directions
This compound derivatives represent a highly versatile and promising scaffold for the development of novel anticancer agents. Their synthetic accessibility via the Pictet-Spengler reaction, coupled with their potent and multi-faceted mechanisms of action, makes them attractive candidates for further investigation. Future efforts should focus on optimizing their pharmacological properties, including metabolic stability and in vivo efficacy, through iterative SAR studies. The exploration of novel substitutions and the elucidation of specific molecular targets will be crucial in advancing these compounds from promising leads to clinically viable cancer therapeutics.
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Whaley, W. M., & Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. Available from: [Link]
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Name-Reaction.com. Pictet-Spengler reaction. Available from: [Link]
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Expert Opinion on Therapeutic Patents. Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Available from: [Link]
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Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis. Available from: [Link]
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RSC Advances. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]
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Bentham Science Publishers. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Available from: [Link]
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PubMed. 3D Pharmacophore Models for 1,2,3,4-tetrahydroisoquinoline Derivatives Acting as Anticonvulsant Agents. Available from: [Link]
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ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]
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National Institutes of Health. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Available from: [Link]
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National Institutes of Health. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Available from: [Link]
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In Vivo. New Anticancer Agents: In Vitro and In Vivo Evaluation. Available from: [Link]
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ResearchGate. (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Available from: [Link]
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ResearchGate. Abstract 173: Synthesis of substituted tetrahydroisoquinoline derivatives as anticancer agents | Request PDF. Available from: [Link]
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National Institutes of Health. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Available from: [Link]
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PubMed. Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. Available from: [Link]
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National Institutes of Health. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. Available from: [Link]
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ResearchGate. The structure-activity relationship demonstrated that the carboxamide... Available from: [Link]
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PubMed. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Available from: [Link]
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PubMed. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Available from: [Link]
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PubMed. Tetrahydroisoquinoline-3-carboxylate based matrix-metalloproteinase inhibitors: design, synthesis and structure-activity relationship. Available from: [Link]
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RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]
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MDPI. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Available from: [Link]
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PubMed. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Pictet-Spengler Synthesis of Tetrahydroisoquinolines
Welcome to the technical support center for the Pictet-Spengler synthesis of tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, particularly the formation of side products. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield and Complex Reaction Mixture
Q1: My reaction yield is consistently low, and TLC/LC-MS analysis shows multiple products. What are the likely side reactions, and how can I mitigate them?
A1: Low yields and complex product mixtures are common challenges in the Pictet-Spengler reaction, often stemming from several competing side reactions. The primary culprits are typically oxidation of the product, formation of regioisomers, and issues with the iminium ion intermediate.
-
Oxidation: The tetrahydroisoquinoline product is susceptible to oxidation, especially when heated or exposed to air for prolonged periods, forming the corresponding aromatic isoquinoline.[1] This is particularly problematic with electron-rich aromatic rings.
-
Troubleshooting:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Control Temperature: Avoid excessive heating. While some less reactive substrates require higher temperatures[2][3], screen for the lowest effective temperature.[1]
-
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation.[1]
-
-
-
Regioisomer Formation (The "Ortho" vs. "Para" Problem): With meta-substituted phenethylamines (e.g., 3-hydroxy or 3-alkoxy), cyclization can occur either para to the activating group (forming the 6-substituted THIQ) or ortho (forming the 8-substituted THIQ).[4] While para-cyclization is generally favored, the ratio can be highly dependent on reaction conditions.
-
Inside the Mechanism: The regioselectivity is governed by the electrophilic aromatic substitution step. The position with the highest electron density and least steric hindrance will be favored.
-
Troubleshooting:
-
pH Control: The pH of the reaction medium can significantly influence the ratio of regioisomers.[4][5] A systematic pH screen is recommended. For 3-hydroxyphenethylamines, different pH values can favor one isomer over the other.[4]
-
Catalyst Choice: While classic conditions use strong Brønsted acids like HCl or trifluoroacetic acid (TFA)[2][6], Lewis acids or even heterogeneous catalysts can offer different regioselectivity.[7]
-
-
-
Iminium Ion Instability: The reaction proceeds via an iminium ion intermediate.[2][8] If this intermediate is not sufficiently electrophilic or is unstable, it can lead to incomplete cyclization or alternative reaction pathways.
-
Troubleshooting:
-
Acid Catalyst Loading: The concentration of the acid catalyst is critical. Too little may not generate the iminium ion effectively, while too much can lead to substrate degradation.[1] Catalyst loading between 10-50 mol% is a good starting point, but stoichiometric amounts are sometimes necessary.[1]
-
N-Acyliminium Ion Variant: For sluggish reactions, consider an N-acyliminium ion Pictet-Spengler. Acylating the nitrogen atom creates a much more powerful electrophile that can cyclize under milder conditions with higher yields.[2][9][10][11] This is particularly effective for less nucleophilic aromatic rings.[2]
-
-
Issue 2: Stereocontrol and Racemization
Q2: I'm using a chiral β-arylethylamine, but my product has low diastereoselectivity or shows significant racemization. What's going wrong?
A2: Achieving high stereoselectivity is a key challenge, especially when creating a new stereocenter at the C-1 position.[2] Loss of stereochemical integrity often points to the reversibility of the reaction under certain conditions.
-
Inside the Mechanism: Kinetic vs. Thermodynamic Control The stereochemical outcome is often dictated by temperature.[2][9]
-
Kinetic Control: At lower temperatures, the reaction favors the formation of the cis diastereomer, which is formed faster.[2][9]
-
Thermodynamic Control: At higher temperatures, the reaction becomes reversible. This allows for equilibration to the more stable trans diastereomer.[12] However, this reversibility can also lead to racemization at the C-3 position if starting from a tryptophan derivative, for instance.[2][12]
-
-
Troubleshooting & Optimization:
-
Temperature Management: To favor the kinetically controlled cis product, run the reaction at lower temperatures (e.g., 0 °C or even -78 °C).[12] For the thermodynamically stable trans product, higher temperatures may be needed, but be aware of the risk of racemization and side reactions.[9]
-
Solvent Choice: The choice of solvent can influence stereoselectivity. For example, in certain reactions with tryptophan derivatives, acetonitrile or nitromethane have been shown to favor high cis selectivity.[12] Aprotic solvents can sometimes provide superior yields and selectivity compared to traditional protic solvents.[1][2]
-
Protecting Groups: Introducing a bulky protecting group on the nitrogen atom (Nb), such as a benzyl group, can direct the stereochemistry to favor the trans product.[9]
-
Table 1: Troubleshooting Summary for Common Side Reactions
| Problem | Potential Cause | Primary Solution(s) | Secondary Actions |
| Low Yield / Multiple Spots | Product Oxidation | Run under inert atmosphere (N₂ or Ar).[1] | Minimize reaction time and temperature.[1] |
| Incorrect Regioselectivity | Screen reaction pH systematically.[4][5] | Test alternative Brønsted or Lewis acid catalysts.[7][13] | |
| Incomplete Cyclization | Increase acid catalyst concentration; consider using an N-acyliminium variant.[1][2][9] | Ensure anhydrous conditions if not using an aqueous aldehyde source.[1] | |
| Poor Stereoselectivity | Thermodynamic Equilibration | Lower the reaction temperature for kinetic (cis) control.[2][9] | Screen different solvents (e.g., aprotic vs. protic).[1][2] |
| Racemization | Reaction Reversibility | Use lower temperatures and minimize reaction time.[2][12] | Consider a chiral auxiliary or catalyst for asymmetric induction.[12] |
Section 2: Visualizing the Pathways
Understanding the reaction mechanism and potential pitfalls is key to successful troubleshooting. The following diagrams illustrate the core reaction and a common side reaction pathway.
Diagram 1: The Core Pictet-Spengler Mechanism
Caption: The core mechanism of the Pictet-Spengler reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for diagnosing and solving low-yield issues.
Section 3: Protocol Spotlight
Protocol: Minimizing Oxidation with an N-Acyliminium Variant
This protocol is designed for substrates prone to oxidation or those with less-activated aromatic rings that typically require harsh conditions.[2][9]
Objective: To synthesize a tetrahydroisoquinoline while minimizing oxidative side products by using a mild, high-yield N-acyliminium Pictet-Spengler cyclization.
Materials:
-
β-phenylethylamine derivative (1.0 eq)
-
Aldehyde (1.1 eq)
-
Acid Chloride or Anhydride (e.g., Boc anhydride, 1.2 eq)
-
Aprotic Solvent (e.g., Dichloromethane (DCM) or Acetonitrile)[1]
-
Lewis Acid Catalyst (e.g., BF₃·OEt₂, AuCl₃, AgOTf) or Brønsted Acid (e.g., TFA)[6][9]
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification reagents (NaHCO₃ solution, brine, Na₂SO₄, silica gel)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Amine Acylation: Dissolve the β-phenylethylamine derivative in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add the acylating agent (e.g., Boc anhydride) and a non-nucleophilic base (e.g., triethylamine) and stir for 1-2 hours until acylation is complete (monitor by TLC). This step forms the N-protected amine, which is the precursor to the N-acyliminium ion.
-
Aldehyde Condensation: To the same flask, add the aldehyde (1.1 eq).
-
Iminium Ion Generation & Cyclization: Add the acid catalyst (e.g., TFA, 50 mol%) dropwise to the cooled mixture.[1] The highly electrophilic N-acyliminium ion forms in situ and cyclizes.[2][9]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor progress by TLC or LC-MS every 30-60 minutes. The reaction is often complete within a few hours under these mild conditions.
-
Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until the pH is neutral/basic.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydroisoquinoline.
This N-acyliminium strategy often provides higher yields and cleaner reactions by avoiding the high temperatures and strong acids that promote oxidation and other side reactions.[2][9]
References
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Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central.[Link]
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Pictet–Spengler reaction. Wikipedia.[Link]
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Synthetic versus enzymatic pictet-spengler reaction: An overview. VBN Components.[Link]
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The Pictet-Spengler Reaction Updates Its Habits. PubMed Central.[Link]
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The mechanism of the Pictet–Spengler reaction. ResearchGate.[Link]
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The Pictet-Spengler Reaction Updates Its Habits. ResearchGate.[Link]
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The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PubMed Central.[Link]
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Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.[Link]
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Pictet-Spengler reaction. chemeurope.com.[Link]
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Effect of pH on the regioselectivity of Pictet-Spengler reactions of 3-hydroxyphenethylamines with formaldehyde and acetaldehyde. ACS Publications.[Link]
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Heterogeneous Catalysts in Pictet-Spengler-Type Reactions. ResearchGate.[Link]
-
Pictet-Spengler Reaction. NROChemistry.[Link]
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Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. ACS Publications.[Link]
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Solid-Phase Intramolecular N -Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. ResearchGate.[Link]
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Enzyme catalysed Pictet-Spengler formation of chiral 1,1 '-disubstituted- and spiro-tetrahydroisoquinolines. UCL Discovery.[Link]
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Pictet–Spengler reaction. Alchetron.[Link]
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Effect of pH on the regioselectivity of Pictet-Spengler reactions of 3-hydroxyphenethylamines with formaldehyde and acetaldehyde. ACS Publications.[Link]
-
The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. ChemRxiv.[Link]
-
New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. ResearchGate.[Link]
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Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal.[Link]
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Protective Groups. Organic Chemistry Portal.[Link]
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Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. Europe PMC.[Link]
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Pictet–Spengler reaction. Grokipedia.[Link]
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Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Organic Chemistry Portal.[Link]
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Pictet–Spengler Tetrahydroisoquinoline Synthese. ResearchGate.[Link]
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Protecting Groups. University of Bath.[Link]
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PICTET SPENGLER REACTION SYNTHESIS ISOQUINOLINE NAME REACTION ORGANIC CHEMISTRY | IN HINDI |. YouTube.[Link]
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Protecting Groups. chem.iitb.ac.in.[Link]
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Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.[Link]
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Protecting Groups. Jack Westin.[Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Pictet-Spengler_reaction [chemeurope.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide Synthesis
Welcome to the technical support center for the synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to ensure your success in the lab.
The synthesis of this valuable chiral building block is typically approached as a two-stage process:
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Stage 1: Formation of the Chiral Core. Synthesis of the precursor, (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), via the Pictet-Spengler reaction.
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Stage 2: Amide Formation. Conversion of the carboxylic acid to the final this compound.
This guide is structured to address the unique challenges of each stage.
Part 1: Synthesis of the (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) Precursor
The core of this synthesis lies in the acid-catalyzed Pictet-Spengler reaction, which constructs the tetrahydroisoquinoline ring system. The key to obtaining the desired product in high optical purity is the use of a chiral starting material, typically a readily available amino acid, which sets the stereochemistry at the C-3 position.
Reaction Overview: The Pictet-Spengler Cyclization
The reaction involves the condensation of an L-amino acid, such as L-Phenylalanine, with formaldehyde. The amino group of the amino acid reacts with formaldehyde to form a Schiff base (or iminium ion under acidic conditions). This is followed by an intramolecular electrophilic aromatic substitution, where the phenyl ring attacks the iminium ion to form the new six-membered ring, thus creating the tetrahydroisoquinoline core.
Caption: Pictet-Spengler reaction workflow.
Frequently Asked Questions (FAQs) - Stage 1
Q1: Why is L-Phenylalanine the preferred starting material for this synthesis? A1: L-Phenylalanine provides the necessary β-arylethylamine backbone and, crucially, contains a pre-existing chiral center at the α-carbon with the desired (S)-configuration. This carbon becomes the C-3 position of the final tetrahydroisoquinoline product. Using this "chiral pool" starting material is an efficient strategy to introduce the required stereochemistry without the need for a separate asymmetric catalyst.
Q2: What is the role of the acid catalyst in the Pictet-Spengler reaction? A2: The acid catalyst plays a dual role. First, it protonates the carbonyl oxygen of formaldehyde, making it more electrophilic and promoting the initial condensation with the amine to form an iminium ion. Second, the iminium ion is a much more potent electrophile than the neutral imine, which is necessary to drive the subsequent ring-closing electrophilic attack on the phenyl ring.[1] While hydrochloric acid is traditionally used, other acids can be employed, but the choice can impact side reactions like racemization.[2]
Q3: How critical is temperature control for maintaining optical purity? A3: Temperature control is paramount. While higher temperatures can increase the reaction rate, they also significantly increase the risk of racemization at the C-3 chiral center.[2] The acidic conditions can facilitate the formation of an enol or related achiral intermediate, leading to a loss of stereochemical integrity. Therefore, the reaction should be run at the lowest temperature that allows for a reasonable reaction rate.
Troubleshooting Guide - Stage 1: Pictet-Spengler Reaction
Problem: My reaction yield is very low or has failed completely.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Ineffective Acid Catalysis | Ensure the correct concentration and stoichiometry of the acid. For less reactive substrates, a stronger acid or superacid system might be required, though this increases the risk of side reactions.[3] | The formation of the iminium ion intermediate is acid-catalyzed and is the rate-determining step. Insufficient acid concentration will stall the reaction. |
| Low Reaction Temperature | While crucial for preventing racemization, a temperature that is too low may halt the reaction. Incrementally increase the temperature (e.g., from 50°C to 70°C) and monitor progress via TLC. | The cyclization step has an activation energy barrier that must be overcome. A balance must be struck between reaction rate and prevention of racemization.[2] |
| Poor Quality Reagents | Use fresh, high-purity L-Phenylalanine. For formaldehyde, use a reliable source such as paraformaldehyde, which depolymerizes in situ. | Old or impure reagents can contain inhibitors or lead to competing side reactions, reducing the yield of the desired product. |
Problem: I am observing significant racemization in my product.
This is one of the most common challenges in this synthesis. The acidic proton at the C-3 position can be abstracted under harsh conditions, leading to a loss of the desired (S)-enantiomer.
Caption: Decision workflow for addressing racemization.
| Parameter | Condition Leading to Racemization | Optimized Condition | Rationale & Reference |
| Temperature | High temperatures (>80-100°C) | 50 to 80°C | Elevated temperatures provide sufficient energy to overcome the activation barrier for proton abstraction at the chiral center.[2] |
| Reaction Time | Prolonged heating (e.g., >24 hours) | Monitor closely by TLC (typically 3-12 hours) | The longer the chiral product is exposed to acidic conditions, especially at elevated temperatures, the greater the extent of racemization.[2] |
| Acid Catalyst | Use of strong mineral acids (e.g., conc. HCl) at high concentrations | Use the minimum effective acid concentration. | While acid is necessary, excess H+ can accelerate the equilibrium leading to the achiral enol intermediate.[4] |
Problem: I am having difficulty purifying the (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid product.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Amphoteric Nature | The product is an amino acid and can be poorly soluble in many organic solvents. Purification is often best achieved by pH adjustment. Neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product from the aqueous solution. | At its isoelectric point, the amino acid exists as a zwitterion with minimal net charge, leading to its lowest solubility in water and facilitating precipitation. |
| Contamination with Starting Material | If precipitation is not effective, protect the amine (e.g., as a Boc or Cbz derivative) and the carboxylic acid (as an ester). The resulting protected compound will be much less polar and easily purified by standard silica gel chromatography. | Protection masks the polar functional groups, dramatically increasing solubility in common organic solvents like ethyl acetate or dichloromethane, making chromatographic separation straightforward. |
| Diastereomeric Impurities | If racemization has occurred, separating the enantiomers can be difficult. Fractional crystallization of a diastereomeric salt (using a chiral amine or acid) can be employed to isolate the desired (S)-enantiomer.[5] | Forming a salt with a pure chiral resolving agent creates diastereomers, which have different physical properties (like solubility) and can be separated by crystallization. |
Experimental Protocol: Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
This protocol is a representative example and may require optimization for your specific laboratory conditions.
-
Reaction Setup: To a solution of L-Phenylalanine (1 equivalent) in water, add concentrated hydrochloric acid (e.g., ~37%, 2-3 equivalents). Stir until all solids are dissolved.
-
Reagent Addition: Add an aqueous solution of formaldehyde (37% w/w, ~1.5 equivalents) to the reaction mixture.
-
Heating and Monitoring: Heat the mixture to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully adjust the pH of the solution to ~5-6 using an aqueous base (e.g., 2M NaOH or ammonium hydroxide). The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol or acetone to remove impurities. Dry the product under vacuum.
-
Analysis: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (% ee) by chiral HPLC, potentially after converting the product to its methyl ester for better resolution.[5]
Part 2: Conversion to this compound
This stage involves a standard amidation reaction. The carboxylic acid functional group of the Tic precursor is activated and then reacted with an ammonia source to form the primary carboxamide.
Reaction Overview: Amide Formation
Direct reaction of a carboxylic acid with ammonia requires very high temperatures and is generally not feasible. Instead, the carboxylic acid is first converted to a more reactive species using a coupling agent. This activated intermediate is then susceptible to nucleophilic attack by ammonia.
Caption: General workflow for amide synthesis.
Frequently Asked Questions (FAQs) - Stage 2
Q1: What are the most common coupling agents for this type of amidation? A1: A variety of coupling agents are available. Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common. For cleaner reactions, uronium/aminium salts such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) are often preferred as their byproducts are water-soluble, simplifying purification.
Q2: Can I use thionyl chloride (SOCl₂) to form an acid chloride first? A2: Yes, this is a classic method. The carboxylic acid can be converted to the more reactive acid chloride using SOCl₂ or oxalyl chloride. However, this method involves harsh, acidic conditions and the acid chloride intermediate can be unstable. Critically, the secondary amine in the tetrahydroisoquinoline ring must be protected (e.g., with a Boc or Cbz group) before this step to prevent unwanted side reactions.
Q3: What is the purpose of adding an auxiliary nucleophile like HOBt? A3: Additives like 1-Hydroxybenzotriazole (HOBt) are often used with carbodiimide coupling agents. HOBt reacts with the initially formed O-acylisourea intermediate to form an activated HOBt ester. This new intermediate is more reactive and less prone to side reactions, such as racemization and N-acylurea formation, leading to higher yields and purer products.[6]
Troubleshooting Guide - Stage 2: Amidation
Problem: The amidation reaction is incomplete.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Deactivated Coupling Agent | Use a fresh bottle of the coupling agent. Many are sensitive to moisture and can hydrolyze over time, losing their activity. Store them in a desiccator. | Coupling agents are highly reactive electrophiles. They readily react with water, which is a competing nucleophile, rendering them ineffective for activating the carboxylic acid. |
| Poor Solubility | Ensure both the Tic precursor and the coupling agent are fully dissolved. Switch to a more polar aprotic solvent like DMF or NMP if solubility in DCM or THF is an issue. | For the reaction to proceed efficiently, all reagents must be in the solution phase to interact. Poor solubility is a common cause of low conversion.[6] |
| Stoichiometry Issues | Use a slight excess (1.1-1.2 equivalents) of the coupling agent to ensure full activation of the carboxylic acid. | A small excess of the coupling agent helps to drive the activation step to completion, compensating for any minor degradation due to trace moisture. |
Problem: My final product is contaminated with byproducts.
| Problematic Byproduct | Recommended Prevention / Removal | Scientific Rationale |
| N-Acylurea (from DCC/EDC) | Prevention: Add HOBt to the reaction. Removal: The N-acylurea byproduct from EDC is water-soluble and can be removed with an acidic aqueous wash (e.g., 1M HCl). The byproduct from DCC is largely insoluble in most organic solvents and can often be removed by filtration. | HOBt intercepts the highly reactive O-acylisourea intermediate, preventing it from rearranging into the stable N-acylurea byproduct.[6] |
| Unreacted Starting Material | Ensure complete reaction using the steps above. During work-up, wash the organic layer with a mild aqueous base (e.g., sat. NaHCO₃ solution) to extract any remaining acidic starting material. | The carboxylic acid starting material is acidic and will be deprotonated by a base, forming a water-soluble carboxylate salt that partitions into the aqueous phase. |
Experimental Protocol: Synthesis of this compound
This protocol uses EDC/HOBt and assumes the secondary amine on the Tic ring is N-Boc protected. This protection is highly recommended for a clean reaction.
-
Reaction Setup: Dissolve N-Boc-(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1 equivalent), HOBt (1.2 equivalents), and a suitable ammonia source (e.g., ammonium chloride, 1.5 equivalents) in an anhydrous aprotic solvent such as DMF or DCM under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2-3 equivalents) to the mixture and stir for 10-15 minutes.
-
Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Add EDC·HCl (1.2 equivalents) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Deprotection (if necessary): The N-Boc protecting group can be removed by treating the purified amide with an acid such as trifluoroacetic acid (TFA) in DCM to yield the final target compound.
References
-
Napolitano, A., et al. (2001). Pictet-Spengler condensation of the antiparkinsonian drug L-DOPA with D-glyceraldehyde. Bioorganic & Medicinal Chemistry, 9(4), 923-9. Available at: [Link]
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Lemoine, D., et al. (2015). Asymmetric Pictet-Spengler reactions: Synthesis of tetrahydroisoquinoline derivatives from L-DOPA. Request PDF. Available at: [Link]
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Pihlaja, K., et al. (2000). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Request PDF. Available at: [Link]
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Blaskó, G., et al. (1993). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Request PDF. Available at: [Link]
- Tanabe Seiyaku Co., Ltd. (1995). Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative. Google Patents, EP0636612A1.
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Name Reaction. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Available at: [Link]
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Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry, 75, 5627-5634. Available at: [Link]
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Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available at: [Link]
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Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [Link]
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Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Available at: [Link]
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Lemos, A. (2017). Racemization in amino acids? ResearchGate. Available at: [Link]
-
Cerman, J., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF N-SUBSTITUTED (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDES AND THIOAMIDES AS ORGANOCATALYSTS. HETEROCYCLES, 89(8), 1844. Available at: [Link]
-
Cerman, J., et al. (2014). Synthesis and characterization of n-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction. Request PDF. Available at: [Link]
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NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]
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Wikipedia. (n.d.). Bischler–Napieralski reaction. Available at: [Link]
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Yamada, S., et al. (1975). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 40(23), 3459-3461. Available at: [Link]
-
Asif, M. M. A. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13(17), 11010-11036. Available at: [Link]
-
Bobbitt, J. M., et al. (1965). Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry, 30(7), 2247-2250. Available at: [Link]
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AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
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Cerman, J., et al. (2004). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications, 69(1), 184-204. Available at: [Link]
-
Gallaschun, R. J., et al. (2005). Discovery of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid diamides that increase CFTR mediated chloride transport. Bioorganic & Medicinal Chemistry Letters, 15(8), 2087-91. Available at: [Link]
-
Ghosh, R., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(26), 16465-16470. Available at: [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Available at: [Link]
-
Singh, S., et al. (2013). Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives. Request PDF. Available at: [Link]
Sources
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- 6. peptide.com [peptide.com]
Improving the enantiomeric excess in asymmetric synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
Introduction
Welcome to the technical support guide for the asymmetric synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide. This molecule is a valuable chiral building block in pharmaceutical development, and achieving high enantiomeric excess (ee) is critical for its efficacy and safety. This guide is structured as a series of troubleshooting questions and answers to directly address common challenges encountered in the laboratory. We will explore the causality behind experimental phenomena, providing actionable protocols and evidence-based solutions to help you optimize your synthetic strategy.
The primary routes to the core structure, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, often involve the Pictet-Spengler reaction or asymmetric reduction of a dihydroisoquinoline precursor, which itself can be formed via a Bischler-Napieralski reaction.[1][2] Achieving high stereoselectivity in these transformations is a multi-parameter challenge. This guide will provide the insights needed to navigate these complexities.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction is yielding low enantiomeric excess (<80% ee). What are the most common initial factors I should investigate?
Low enantioselectivity is a common issue that can often be resolved by systematically evaluating the foundational aspects of your experimental setup. Before delving into complex mechanistic investigations, a thorough check of the basics is essential. The most frequent culprits are related to reagent purity, reaction conditions, and the analytical method itself.[3][4]
First, rigorously validate your analytical method (e.g., chiral HPLC or GC) to ensure you can accurately measure the ee.[4] Once the analytics are confirmed, turn your attention to the three pillars of the reaction: the substrate, the catalyst, and the environment.
Below is a systematic workflow to diagnose the root cause of low enantiomeric excess.
Caption: A general workflow for troubleshooting low enantioselectivity.
Q2: How does my choice of primary synthetic route—Pictet-Spengler vs. Bischler-Napieralski followed by reduction—affect the potential for high enantiomeric excess?
Your choice of synthetic strategy fundamentally determines how and when the critical C3 stereocenter is established. Each route offers distinct advantages and challenges for achieving high enantioselectivity.
-
Pictet-Spengler Reaction: This is a powerful, often biomimetic, method that forms the tetrahydroisoquinoline ring and the C3 stereocenter in a single step from a β-arylethylamine (like L-DOPA or L-tyrosine derivatives) and an aldehyde.[1]
-
Mechanism Insight: The reaction proceeds via an electrophilic attack of an iminium ion on the aromatic ring.[5] When a chiral amino acid is used as the starting material, the existing stereocenter at the alpha-carbon directs the facial selectivity of the cyclization, often leading to good-to-excellent diastereoselectivity.
-
Troubleshooting Focus: If the ee is low, it may be due to racemization of the amino acid starting material under harsh (e.g., highly acidic or high temperature) reaction conditions. Another possibility is a competing, non-stereoselective background reaction. An enzymatic approach using Norcoclaurine Synthase (NCS) can provide exceptionally high ee (95-98%) under mild conditions for certain substrates.[6]
-
-
Bischler-Napieralski / Asymmetric Reduction: This two-stage approach first involves the cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline (DHIQ) intermediate.[7] This DHIQ is achiral at the C3 position (part of a C=N double bond). The stereocenter is then introduced in a subsequent asymmetric reduction step.
-
Mechanism Insight: The enantioselectivity is entirely dependent on the asymmetric reduction of the imine bond. This is typically achieved using transition-metal catalysts (e.g., Iridium, Rhodium, Ruthenium) with chiral ligands or through transfer hydrogenation.[8][9]
-
Troubleshooting Focus: Low ee in this route points directly to the reduction step. Common issues include an ineffective catalyst-ligand combination for your specific substrate, catalyst poisoning, or suboptimal reaction conditions (H₂ pressure, temperature, solvent).[10] This approach offers high tunability, as a wide array of chiral ligands can be screened to find the optimal match for the DHIQ substrate.[8][11]
-
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [ouci.dntb.gov.ua]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Degradation and stability issues of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide in solution
Technical Support Center: (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
Welcome to the technical support guide for this compound (THIQ-3-carboxamide). This resource is designed for researchers, scientists, and drug development professionals to navigate the common degradation and stability challenges encountered when working with this compound in solution. This guide provides in-depth, scientifically grounded answers and troubleshooting protocols to ensure the integrity of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of THIQ-3-carboxamide.
Q1: What are the primary chemical liabilities of THIQ-3-carboxamide in solution?
A1: The molecule possesses two primary sites susceptible to degradation:
-
The Carboxamide Group: This functional group is prone to hydrolysis , particularly under acidic or basic conditions, which cleaves the amide bond to form the corresponding (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The rate of hydrolysis is significantly influenced by pH and temperature.[1][2]
-
The Tetrahydroisoquinoline (THIQ) Ring: The secondary amine and the benzylic carbon atoms in the THIQ scaffold are susceptible to oxidation .[3][4] This can lead to the formation of various oxidized species, including potential rearomatization to an isoquinoline derivative, which would result in a significant change in the molecule's structure and properties.[5]
Q2: I'm observing a new, more polar peak in my HPLC chromatogram during a stability study. What is it likely to be?
A2: A new, more polar peak (i.e., one with a shorter retention time on a standard reversed-phase HPLC column like a C18) is most likely the hydrolysis product , (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Carboxylic acids are generally more polar than their corresponding primary amides. To confirm, you can subject a sample to forced acidic or basic hydrolysis (see Protocol 1) and compare the retention time of the resulting degradant with the unknown peak.
Q3: My solution of THIQ-3-carboxamide is turning a faint yellow color upon storage. What could be the cause?
A3: A yellow discoloration often indicates the formation of oxidized and potentially conjugated species. Oxidation of the tetrahydroisoquinoline ring system can lead to colored impurities.[3][4][5] This process can be accelerated by exposure to air (oxygen), light (photolytic degradation), or the presence of trace metal ions.[6][7] Ensure your solutions are stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and prepared using high-purity solvents.
Q4: What are the ideal storage conditions for a stock solution of THIQ-3-carboxamide?
A4: For maximum stability, stock solutions should be:
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Buffered at a neutral pH: Avoid strongly acidic or basic conditions where hydrolysis is accelerated.[1][8] A pH range of 6.0-7.5 is generally recommended.
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Protected from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[6][7]
-
Stored at Low Temperatures: For short-term storage (1-2 weeks), refrigeration (2-8 °C) is suitable. For long-term storage, freezing at -20 °C or -80 °C is recommended.
-
Degassed and Sealed: Purge the solution and headspace with an inert gas like argon or nitrogen before sealing to minimize oxidative degradation.[8]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and logical workflows to diagnose and solve specific experimental problems.
Guide 1: Investigating Unexpected Peaks in Chromatography
You've run a stability sample and your HPLC analysis shows a loss of the main peak area and the appearance of one or more new peaks. This guide will help you identify the cause.
Causality: The appearance of new peaks is a direct result of chemical degradation. The goal of this process, known as a forced degradation study, is to intentionally generate the likely degradation products to confirm their identity and to prove that your analytical method can separate them from the parent compound.[7][9][10] This is a core requirement of stability-indicating method validation under ICH guidelines.[6][9][10]
Caption: Troubleshooting workflow for identifying unknown peaks.
Objective: To selectively generate the carboxylic acid degradant from THIQ-3-carboxamide.
Materials:
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THIQ-3-carboxamide stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
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0.1 M buffer for neutralization (e.g., phosphate buffer)
-
HPLC system with a C18 column
Procedure:
-
Acid Hydrolysis:
-
In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat the vial at 60 °C for 4 hours.
-
Cool the solution to room temperature.
-
Neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute with mobile phase to the target concentration and inject into the HPLC.
-
-
Base Hydrolysis:
-
In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Heat the vial at 60 °C for 2 hours. (Base hydrolysis is often faster than acid hydrolysis for primary amides).[2][11]
-
Cool the solution to room temperature.
-
Neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute with mobile phase and inject into the HPLC.
-
-
Analysis: Compare the chromatograms from the stressed samples to your stability sample. A peak matching the retention time of the major degradant in these samples confirms the identity as the hydrolysis product.
Objective: To generate oxidative degradants of THIQ-3-carboxamide.
Materials:
-
THIQ-3-carboxamide stock solution
-
3% Hydrogen Peroxide (H₂O₂) solution
-
HPLC system with a C18 column
Procedure:
-
In a vial, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the vial at room temperature, protected from light, for 24 hours.[9] The kinetics of oxidation can be rapid, so longer exposure is often unnecessary.[9]
-
Quench the reaction if necessary (e.g., by dilution with mobile phase).
-
Inject the sample into the HPLC.
-
Analysis: Compare the chromatogram to your stability sample. A match in retention time suggests an oxidative degradation pathway. Oxidative products of the THIQ ring may be less polar (longer retention time) due to aromatization.[3][5]
Guide 2: Troubleshooting HPLC Method Issues
If you are struggling to get a reliable, reproducible HPLC method for your stability studies, this guide provides common solutions.
Causality: A robust stability-indicating HPLC method must be able to separate the active compound from all potential degradation products, excipients, and impurities.[7] Issues like peak tailing, shifting retention times, and poor resolution can compromise the accuracy of your stability data.[12][13][14]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions between the basic amine of the THIQ ring and acidic silanols on the HPLC column packing.[13] | 1. Use a low-ionic-strength buffer: Add 10-25 mM phosphate or acetate buffer to the mobile phase.[13] 2. Adjust pH: Maintain mobile phase pH between 3 and 6 to ensure the secondary amine is protonated and silanols are suppressed. 3. Add an amine modifier: Include 0.1% triethylamine (TEA) in the mobile phase to compete for active silanol sites. |
| Shifting Retention Times | Poor column equilibration; inconsistent mobile phase preparation; temperature fluctuations.[15][16] | 1. Ensure adequate equilibration: Flush the column with at least 10 column volumes of the initial mobile phase before the first injection.[16] 2. Premix mobile phase: If possible, manually premix aqueous and organic phases to avoid proportioning valve errors.[12] 3. Use a column oven: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention.[16] |
| Poor Resolution | Inadequate separation between the parent peak and a degradant. | 1. Modify organic content: Decrease the percentage of organic solvent (e.g., acetonitrile) in the mobile phase to increase retention and improve separation. 2. Change organic solvent: Switch from acetonitrile to methanol (or vice versa), as this changes the selectivity of the separation. 3. Use a different column: Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) for alternative selectivity.[16] |
| Ghost Peaks | Contamination in the mobile phase or carryover from the injector.[13][14] | 1. Use fresh, HPLC-grade solvents: Prepare fresh mobile phase daily.[16] 2. Incorporate a needle wash: Use a strong solvent (e.g., 50:50 acetonitrile:water with 0.1% acid) in the autosampler wash vial to clean the injector needle between runs. |
Section 3: Key Degradation Pathways
Understanding the chemical mechanisms of degradation is crucial for developing stable formulations and predictive analytical methods.
Caption: Primary degradation pathways for THIQ-3-carboxamide.
-
Hydrolytic Degradation: Under aqueous conditions, especially when catalyzed by acid or base, the amide functional group is attacked by water (or hydroxide ions). This leads to the cleavage of the carbon-nitrogen bond, releasing ammonia and forming the corresponding carboxylic acid.[2] The reaction rate is highly pH-dependent.[1][17]
-
Oxidative Degradation: The THIQ ring is susceptible to oxidation. This can occur via atmospheric oxygen, peroxide contaminants, or exposure to light.[6][8] A common pathway involves the loss of hydrogen atoms, leading to the formation of a more stable, aromatic isoquinoline ring system.[3][4][5] This transformation significantly alters the molecule's electronic properties and biological activity.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
- Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC. (n.d.).
- Forced Degradation Testing in Pharma. (2025).
- Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide | Organic Letters. (2024).
- Forced Degrad
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- ICH GUIDELINES: STRESS DEGRAD
- Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide | Organic Letters. (2024).
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.).
- Troubleshooting during HPLC calibr
- HPLC Troubleshooting Guide. (n.d.).
- Base-catalysed hydrolysis of PIM-1: Amide versus carboxylate formation. (2014).
- On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina.
- HPLC Troubleshooting. (n.d.). Thermo Fisher Scientific - US.
- HYDROLYSIS. (n.d.).
- the hydrolysis of amides. (n.d.). Chemguide.
Sources
- 1. uregina.ca [uregina.ca]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. HPLC hibaelhárítási útmutató [sigmaaldrich.com]
- 13. hplc.eu [hplc.eu]
- 14. pharmasciences.in [pharmasciences.in]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. web.viu.ca [web.viu.ca]
Technical Support Center: Strategies for (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide Solubility in Biological Assays
Introduction
Welcome to the technical support guide for (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in biological assays. Poor aqueous solubility is a common hurdle in drug discovery and can lead to inaccurate and irreproducible results. This guide is designed to equip you with the knowledge and protocols to systematically overcome these issues, ensuring the integrity of your experimental data. We will explore the underlying causes of poor solubility and provide a range of validated methods for solubility enhancement, from simple solvent adjustments to more advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: I'm seeing precipitation in my assay plate after adding this compound. What is the likely cause?
A1: Precipitation in your assay plate is a classic indicator that the compound's concentration has exceeded its solubility limit in the final assay buffer. This often occurs when a concentrated stock solution (typically in 100% DMSO) is diluted into an aqueous buffer. The dramatic decrease in the percentage of the organic co-solvent (a phenomenon known as "solvent shift") can cause the compound to crash out of solution. The final DMSO concentration in your assay should ideally be kept below 1%, and for some sensitive assays, even below 0.1%, to maintain biological relevance and avoid solvent-induced artifacts.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
A2: The solubility of this compound is governed by its molecular structure, which includes a rigid tetrahydroisoquinoline core, a secondary amine, and a primary carboxamide group. These features contribute to a relatively high melting point and a crystalline structure that requires significant energy to dissolve. Key properties to consider are its LogP (a measure of lipophilicity) and pKa (the pH at which the molecule is 50% ionized). The secondary amine in the ring is basic, meaning its charge state, and therefore its aqueous solubility, will be highly dependent on the pH of the medium.
Q3: Can I just increase the DMSO concentration in my assay to keep the compound dissolved?
A3: While tempting, increasing the DMSO concentration is generally not recommended. High concentrations of DMSO can have detrimental effects on cell viability, enzyme activity, and the integrity of cellular membranes, leading to misleading assay results. It is crucial to determine the maximum tolerable DMSO concentration for your specific assay system and to stay below that limit. The best practice is to find a formulation that enhances the compound's intrinsic aqueous solubility rather than relying solely on high concentrations of a co-solvent.
Q4: How can I determine the maximum soluble concentration of my compound in the assay buffer?
A4: A pragmatic approach is to perform a kinetic solubility assay. This involves preparing a high-concentration stock solution in DMSO and then serially diluting it into your final assay buffer. The samples are then incubated under assay conditions (e.g., 37°C for 1 hour) and subsequently analyzed for precipitation, often by nephelometry (light scattering) or by centrifuging the samples and measuring the concentration of the compound remaining in the supernatant via HPLC-UV. This will give you a practical upper limit for your compound's concentration in the assay.
Troubleshooting Guide: Overcoming Solubility Issues
If you have confirmed that poor solubility is impacting your experiments, the following section provides a systematic approach to resolving the issue.
Step 1: Initial Assessment & Workflow Optimization
Before exploring complex formulations, ensure your basic lab practices are optimized for handling poorly soluble compounds.
-
Stock Solution Preparation: Always prepare your highest concentration stock solution in 100% high-purity, anhydrous DMSO. Ensure the compound is fully dissolved before making serial dilutions. Sonication or gentle warming (e.g., to 30-40°C) can aid dissolution.
-
Dilution Method: When diluting the stock solution into your aqueous assay buffer, add the stock solution to the buffer (not the other way around) while vortexing to promote rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Assay-Ready Plates: Prepare "assay-ready" plates by pre-dispensing the compound into the wells and then adding the cells or other assay components. This can sometimes improve solubility compared to adding the compound to a fully constituted assay system.
Step 2: pH Modification
Leveraging the basic secondary amine in the tetrahydroisoquinoline ring is a primary strategy for enhancing solubility.
-
Mechanism: At a pH below the pKa of the secondary amine, the molecule will become protonated, acquiring a positive charge. This charged species will have significantly higher aqueous solubility than the neutral form due to favorable interactions with water molecules.
-
Protocol:
-
Determine the pKa of the basic nitrogen in your compound (either experimentally or through in silico prediction).
-
Prepare a series of assay buffers with pH values ranging from 1 to 2 units below the predicted pKa.
-
Test the solubility of your compound in each buffer.
-
-
Caution: Ensure that the altered pH does not negatively impact your biological assay (e.g., enzyme activity, cell health). You may need to find a balance between enhancing solubility and maintaining biological relevance.
Step 3: Utilizing Solubilizing Excipients
If pH modification is not feasible or sufficient, various excipients can be employed to improve solubility.
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.
-
Mechanism: The exterior of the cyclodextrin molecule is hydrophilic, while the central cavity is hydrophobic. Your compound can partition into this cavity, forming a water-soluble complex.
-
Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and low toxicity.
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.
-
Mechanism: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic shell. Your compound can dissolve within the hydrophobic core of these micelles.
-
Commonly Used: Non-ionic surfactants like Tween® 80 and Polysorbate 20 are often used in biological assays, but it is critical to test for any interference with the assay itself.
While high concentrations of DMSO should be avoided, other co-solvents can be used in combination or at lower, less disruptive concentrations.
-
Examples: Ethanol, propylene glycol, and polyethylene glycol (PEG) 400 can be used, but their compatibility with the specific assay must be thoroughly validated.
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
-
Preparation of Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
Complexation: Add the solid this compound powder directly to the HP-β-CD solution.
-
Incubation: Stir or shake the mixture vigorously at room temperature or with gentle heating (e.g., 40°C) for 24-48 hours to allow for the formation of the inclusion complex.
-
Clarification: Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV. This is now your stock solution.
Data Summary and Visualization
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Typical Concentration Range |
| pH Adjustment | Increases ionization of the compound. | Simple to implement; can be highly effective. | Limited by the pH tolerance of the assay; may alter compound activity. | 1-2 pH units below pKa |
| HP-β-Cyclodextrin | Forms a water-soluble inclusion complex. | Low cellular toxicity; widely used in formulations. | Can be concentration-limiting; may interact with some assay components. | 2-10% (w/v) |
| Tween® 80 | Micellar solubilization. | High solubilizing capacity. | Can interfere with assays, especially membrane-based ones; potential for cell toxicity. | 0.01-0.1% (v/v) |
| Co-solvents (e.g., Ethanol) | Reduces the polarity of the solvent. | Simple to use. | Potential for protein denaturation and cell toxicity at higher concentrations. | 1-5% (v/v) |
Diagram 1: Decision Workflow for Solubility Enhancement
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a soluble complex.
References
Technical Support Center: Purification of Tetrahydroisoquinoline (THIQ) Derivatives
Welcome to the technical support center for the purification of tetrahydroisoquinoline (THIQ) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of nitrogen-containing heterocycles. The unique chemical properties of the THIQ scaffold, particularly its basicity and susceptibility to oxidation, often present specific challenges during purification.
This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting in a direct question-and-answer format. Our goal is to empower you to diagnose problems, understand the underlying chemical principles, and implement effective, validated solutions in your laboratory.
Troubleshooting Guide: Common Purification Pitfalls
This section addresses the most frequently encountered issues during the purification of THIQ derivatives, from chromatographic separation to final crystallization.
Section 1: Column Chromatography Issues
Column chromatography is the workhorse of purification, but the basic nature of THIQs can lead to frustrating complications with standard silica gel methods.
Question 1: Why is my THIQ derivative streaking (tailing) badly on the silica gel column, leading to poor separation and mixed fractions?
Answer: This is the most common issue encountered and is almost always due to strong interactions between the basic nitrogen atom of the THIQ and the acidic silanol (Si-OH) groups on the surface of the silica gel. This acid-base interaction leads to non-ideal adsorption/desorption kinetics, causing the compound to "smear" down the column instead of moving as a tight band.
-
Causality Explained: Silica gel is an acidic stationary phase. Your basic THIQ derivative is protonated by the surface silanol groups, causing it to adsorb very strongly and sometimes irreversibly. The elution solvent must then compete to displace the adsorbed compound, but this process is often slow and inefficient, resulting in tailing.
-
Solutions:
-
Use a Basic Modifier: The most straightforward solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your mobile phase.[1]
-
Triethylamine (Et₃N): Typically, 0.1% to 1% (v/v) triethylamine is added to the eluent mixture. It is volatile and can be easily removed under reduced pressure.
-
Ammonia: A solution of 7N ammonia in methanol can be used to prepare a stock solution (e.g., 10% NH₄OH in MeOH), which is then used as a polar component (1-10%) in a solvent system with dichloromethane.[2]
-
-
Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient or undesirable, consider an alternative stationary phase.
-
Alumina (Al₂O₃): Both neutral and basic alumina are excellent alternatives for purifying basic compounds. They lack the strong acidity of silica.
-
Reversed-Phase Silica (C18): For highly polar THIQs, reversed-phase chromatography using water/acetonitrile or water/methanol gradients (often with formic acid or TFA as a modifier to ensure protonation) can be highly effective.
-
-
Question 2: My compound seems to be decomposing on the column. I'm getting new, more colorful spots on my TLC plates from the collected fractions. What is happening?
Answer: Tetrahydroisoquinolines are susceptible to oxidation, which converts them into the corresponding 3,4-dihydroisoquinolines or fully aromatic isoquinolines.[3] These oxidized products are often more conjugated and appear as colored impurities. The slightly acidic and high-surface-area environment of a silica gel column can catalyze this oxidation, especially in the presence of air (oxygen).
-
Mechanism Insight: The oxidation process involves the removal of hydrogen atoms from the heterocyclic ring. This can be facilitated by trace metal impurities in the silica, light, and prolonged exposure to air during a slow column run.[4][5] The resulting imine or aromatic products are often highly UV-active and can complicate analysis.
-
Solutions:
-
Deactivate the Silica Gel: In addition to adding a base like triethylamine (which also helps here), you can pre-treat or "deactivate" the silica gel to reduce its activity. See Protocol 1 for a detailed method.
-
Run the Column Quickly: Minimize the time the compound spends on the stationary phase. Use a slightly more polar solvent system than what TLC might suggest to speed up elution, or employ flash chromatography with positive pressure.[6]
-
Work under an Inert Atmosphere: If your compound is particularly sensitive, consider packing and running the column under nitrogen or argon to minimize exposure to oxygen.
-
Avoid Chlorinated Solvents: Solvents like dichloromethane (DCM) can contain trace amounts of HCl, which can accelerate decomposition. If you use DCM, consider passing it through a plug of basic alumina first.
-
Workflow: Troubleshooting Poor Column Chromatography
Caption: A troubleshooting flowchart for common THIQ column chromatography issues.
Section 2: Crystallization Challenges
Crystallization is a powerful purification technique for obtaining high-purity solid material, but THIQs can sometimes be reluctant to crystallize.
Question 3: My THIQ derivative is "oiling out" of solution instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens for one of two reasons: the solution is too supersaturated (cooled too quickly), or the presence of impurities is disrupting crystal lattice formation.[1] The melting point of your compound may also be lower than the temperature of the solution from which it is precipitating.
-
Solutions:
-
Slow Down Cooling: After dissolving your compound in a minimal amount of hot solvent, allow it to cool to room temperature slowly. Do not place it directly into an ice bath. You can insulate the flask with glass wool or cotton to slow the cooling rate further.
-
Add More Solvent: The oil is essentially a highly concentrated, impure liquid of your compound. Gently heat the mixture to re-dissolve the oil, add a small amount (1-5%) of additional hot solvent to slightly reduce saturation, and then cool slowly again.[7]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of pure solid, add a single tiny crystal to the cooled, supersaturated solution. This provides a template for proper crystal lattice formation.[1]
-
-
Change the Solvent System: Your compound may be too soluble in your chosen solvent. Try a different solvent or a co-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). See Protocol 2 for a general procedure.
-
Question 4: I can't find a good single solvent for crystallization. What should I do?
Answer: A binary (two-component) solvent system is often the answer. The goal is to find a pair of miscible solvents: one that dissolves your THIQ derivative well (the "good" solvent) and one that dissolves it poorly (the "poor" or "anti-solvent").
-
Procedure:
-
Dissolve the crude compound in a minimal amount of the "good" solvent at an elevated temperature.
-
Slowly add the "poor" solvent dropwise to the hot solution until you see persistent cloudiness (turbidity).
-
Add a few more drops of the "good" in hot solvent to make the solution clear again.
-
Allow the solution to cool slowly. As it cools, the solubility will decrease, and crystals should form.
-
-
Common Solvent Pairs for THIQs:
| "Good" Solvent (High Polarity) | "Poor" Solvent (Low Polarity) |
| Methanol / Ethanol | Diethyl Ether |
| Ethyl Acetate | Hexanes / Heptane |
| Dichloromethane | Pentane / Hexanes |
| Acetone | Water (for polar THIQs) |
| Tetrahydrofuran (THF) | Hexanes |
Section 3: Chiral Separations
Many THIQ derivatives are chiral, and the separation of enantiomers is often critical as they can possess vastly different pharmacological or toxicological properties.[8][9]
Question 5: My THIQ derivative is a racemate. What is the best way to separate the enantiomers?
Answer: Preparative chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating enantiomers on a laboratory scale.
-
Expertise & Experience: The key to a successful chiral separation is selecting the right Chiral Stationary Phase (CSP). For THIQ derivatives, polysaccharide-based columns are often the most successful.
-
Recommended CSPs: Columns like Chiralpak® AD, Chiralpak® IA, Chiralcel® OD, and Chiralcel® OJ are excellent starting points. These phases contain amylose or cellulose derivatives coated on a silica support and separate enantiomers based on differences in hydrogen bonding, π-π stacking, and steric interactions.[9]
-
-
Method Development:
-
Screening: Start by screening different columns with standard mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol for normal phase, or acetonitrile/methanol with aqueous buffers for reversed-phase.
-
Modifiers: Small amounts of additives can dramatically affect selectivity. For basic compounds like THIQs, adding a basic modifier like diethylamine (DEA) in normal phase or an acidic modifier like trifluoroacetic acid (TFA) in reversed-phase is often necessary to achieve good peak shape and resolution.
-
Temperature: Temperature can also be a critical parameter. Running the separation at a lower temperature can sometimes increase the resolution between enantiomers.[10]
-
-
Trustworthiness (Self-Validation): Always confirm the enantiomeric purity of your separated fractions using an analytical chiral HPLC method. Collect the peaks, concentrate them, and re-inject them to ensure you have baseline separation and high enantiomeric excess (e.e.).
Frequently Asked Questions (FAQs)
-
Q: Can I use Celite® to dry-load my basic THIQ onto a silica column?
-
A: Yes, but it's better to adsorb your crude material onto a small amount of silica gel or Celite® that has been pre-treated with the mobile phase containing your basic modifier (e.g., 1% Et₃N in ethyl acetate/hexane). This ensures the immediate environment of your compound is basic from the start, preventing initial strong adsorption at the top of the column.
-
-
Q: My THIQ has a phenol group. Are there any special precautions?
-
A: Yes. Phenolic THIQs are particularly prone to oxidation, often forming colored quinone-type species. It is highly recommended to work under an inert atmosphere (N₂ or Ar) and consider adding an antioxidant like BHT (butylated hydroxytoluene) during workup and storage if possible. Using degassed solvents for chromatography is also a good practice.
-
-
Q: How do I remove residual acid or base catalyst after the reaction?
-
A: A standard aqueous workup is usually effective. To remove an acid catalyst, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.[11] To remove a base catalyst, wash with a dilute acid like 1M HCl or a saturated ammonium chloride (NH₄Cl) solution. Be mindful of your THIQ's solubility; if it becomes protonated by the acidic wash, it may move into the aqueous layer.
-
-
Q: My purified THIQ is a clear oil but turns brown after a few days in the freezer. Why?
-
A: This is likely due to slow air oxidation over time, even at low temperatures.[3] The best practice is to store sensitive THIQs under an inert atmosphere (N₂ or Ar) in the freezer. If the compound is a free base, converting it to a stable salt (e.g., the hydrochloride or tartrate salt) by treating it with an acid can significantly improve its long-term stability.[12][13]
-
Appendices
Protocol 1: Step-by-Step Methodology for Deactivating Silica Gel
This protocol minimizes the acidity of silica gel, reducing tailing and on-column decomposition of sensitive THIQ derivatives.
-
Prepare Slurry: In a fume hood, prepare a slurry of silica gel in the non-polar solvent of your mobile phase (e.g., hexanes).
-
Add Base: To this slurry, add your chosen mobile phase that already contains 1% triethylamine (Et₃N).
-
Equilibrate: Gently stir the slurry for 15-20 minutes. This allows the triethylamine to neutralize the most accessible acidic silanol groups.
-
Pack Column: Pack the column using this pre-equilibrated slurry as you normally would.
-
Flush: Before loading your sample, flush the packed column with at least 2-3 column volumes of the mobile phase containing the basic modifier. This ensures the entire stationary phase is properly conditioned.
-
Load and Elute: Proceed with loading your sample and running the chromatography.
Protocol 2: General Step-by-Step Crystallization from a Co-Solvent System
-
Select Solvents: Choose a "good" solvent that readily dissolves your THIQ and a miscible "poor" solvent in which it is sparingly soluble.
-
Dissolve Sample: Place the crude, dry THIQ derivative in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum volume of the "good" solvent required to dissolve the solid at room temperature or with gentle warming.
-
Heat to Reflux: Heat the solution to a gentle boil (or near boiling).
-
Add Anti-Solvent: While the solution is hot, add the "poor" solvent dropwise with continuous stirring. Continue adding until the solution becomes faintly and persistently cloudy.
-
Re-clarify: Add 1-2 drops of the hot "good" solvent to just turn the cloudy solution clear again. You are now at the ideal point of saturation.
-
Cool Slowly: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Induce if Necessary: If no crystals form after 30 minutes at room temperature, try scratching the inner wall of the flask with a glass rod.
-
Cool Further: Once crystals have started to form, you can place the flask in an ice bath for 30-60 minutes to maximize the yield of precipitated solid.
-
Isolate Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of the cold "poor" solvent, and allow them to air-dry.
References
-
Lovell, J. A., & Biscoe, M. R. (2020). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters, 22(19), 7569–7573. Available from: [Link]
-
Lovell, J. A., & Biscoe, M. R. (2020). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. ACS Publications. Available from: [Link]
-
Yu, A. M., et al. (2011). Chiral Capillary Electrophoresis-Mass Spectrometry of Tetrahydroisoquinoline-Derived Neurotoxins: Observation of Complex Stereoisomerism. Journal of Chromatography B, 879(22), 2047-2054. Available from: [Link]
-
Péter, A., et al. (2021). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 26(11), 3369. Available from: [Link]
-
Pécsi, I., et al. (2015). High-performance Liquid Chromatographic Enantioseparation of Cationic 1,2,3,4-tetrahydroisoquinoline Analogs on Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases. Analytical and Bioanalytical Chemistry, 407(1), 247-257. Available from: [Link]
-
Scriba, G. K. E. (2006). Chiral Drug Separation. Encyclopedia of Analytical Chemistry. Available from: [Link]
- Google Patents. (2020). CN110903241A - Separation and purification method of water-soluble catechol tetrahydroisoquinoline alkaloid.
-
Goti, A., et al. (2018). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry, 83(20), 12445-12455. Available from: [Link]
-
Hassan, A. S., et al. (2021). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Journal of Molecular Structure, 1244, 130932. Available from: [Link]
-
Glidewell, C., et al. (2022). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Acta Crystallographica Section E, 78(Pt 11), 1081-1085. Available from: [Link]
-
Itoh, T., et al. (1995). Oxidation of 1,2,3,4-Tetrahydroisoquinolines to 3,4-Dihydroisoquinolines. Heterocycles, 41(4), 773-780. Available from: [Link]
-
Raynie, D. (2020). Trouble with chiral separations. Chromatography Today. Available from: [Link]
-
ResearchGate. (2019). How do I remove a homogeneous catalyst after my reaction? Available from: [Link]
-
Al-Soud, Y. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8277-8288. Available from: [Link]
-
Erdmann, F., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts, 11(11), 1389. Available from: [Link]
-
ResearchGate. (2023). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Available from: [Link]
-
International Union of Crystallography. (2022). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]
-
ResearchGate. (2015). Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from: [Link]
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- 4. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chiral capillary electrophoresis-mass spectrometry of tetrahydroisoquinoline-derived neurotoxins: observation of complex stereoisomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatographic enantioseparation of cationic 1,2,3,4-tetrahydroisoquinoline analogs on Cinchona alkaloid-based zwitterionic chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. journals.iucr.org [journals.iucr.org]
Technical Support Center: Spectroscopic Analysis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
Last Updated: January 14, 2026
Welcome to the technical support guide for the spectroscopic analysis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common artifacts and navigate challenges encountered during the analysis of this and structurally related compounds.
Introduction
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its structural complexity, featuring a stereocenter, a flexible tetrahydroisoquinoline ring, and a primary amide, can give rise to a variety of artifacts in spectroscopic analysis. Understanding and mitigating these artifacts is crucial for accurate structural elucidation, purity assessment, and overall research integrity. This guide provides a question-and-answer-based approach to address specific issues in NMR, Mass Spectrometry, and IR/UV-Vis spectroscopy.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for the structural analysis of organic molecules. However, the unique features of this compound can lead to complex and sometimes misleading spectra.
Frequently Asked Questions (FAQs)
Q1: Why do I observe signal doubling or broad peaks in the ¹H or ¹³C NMR spectrum of my compound at room temperature?
A1: This is a common observation for N-substituted tetrahydroisoquinoline derivatives and is often attributable to the presence of rotational conformers (rotamers) around the C-N amide bond.[3] The restricted rotation results in two distinct chemical environments for the protons and carbons, leading to a doubling of signals. At room temperature, if the rate of interconversion is on the NMR timescale, the peaks can appear broad.
-
Causality: The partial double bond character of the amide C-N bond creates a significant energy barrier to rotation. This results in slow exchange between different conformational states on the NMR timescale.
-
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. As the temperature increases, the rate of rotation around the C-N bond will increase. At a sufficiently high temperature (the coalescence temperature), the two sets of signals will merge into a single, averaged set of sharp peaks. Conversely, lowering the temperature will slow down the rotation further, resulting in sharper, well-resolved signals for each rotamer.[3]
-
Solvent Change: The equilibrium between rotamers can be solvent-dependent.[4][5][6][7] Acquiring spectra in different solvents (e.g., from CDCl₃ to DMSO-d₆) may shift the equilibrium, favoring one rotamer and simplifying the spectrum.
-
2D NMR: Techniques like NOESY or EXSY at low temperatures can help to identify exchanging protons between the two rotamers, confirming the dynamic process.
-
Q2: My chemical shifts for the amine (NH) and amide (NH₂) protons are not consistent and sometimes they are not visible. Why is this happening?
A2: The chemical shifts of NH and NH₂ protons are highly sensitive to solvent, concentration, and temperature due to their involvement in hydrogen bonding. Their signals can also be broad, and in protic solvents like D₂O or CD₃OD, they can exchange with deuterium, causing them to disappear from the spectrum.[8]
-
Troubleshooting Steps:
-
Use aprotic, polar solvents: Solvents like DMSO-d₆ or acetone-d₆ are excellent for observing NH and NH₂ protons as they form strong hydrogen bonds, which slows down exchange and results in sharper signals.
-
D₂O Exchange Experiment: To confirm the identity of NH or NH₂ peaks, add a drop of D₂O to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The disappearance of a peak confirms it is from an exchangeable proton.
-
Concentration Effects: Run spectra at different concentrations. Intermolecular hydrogen bonding is concentration-dependent, and this can affect the chemical shifts of the NH and NH₂ protons.
-
Q3: I see unexpected signals in my spectrum that don't correspond to my target molecule. What could be the source?
A3: These could be impurities from the synthesis or degradation products.
-
Common Synthetic Impurities:
-
Potential Degradation:
-
Hydrolysis: The amide group can be susceptible to hydrolysis back to the carboxylic acid, especially if the sample is not dry or has been stored for a long time.
-
Oxidation: The tetrahydroisoquinoline ring can be susceptible to oxidation, especially if exposed to air and light over extended periods.
-
-
Troubleshooting Workflow:
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic NMR and ab initio studies of exchange between rotamers of derivatives of octahydrofuro[3,4-f]isoquinoline-7(1H)-carboxylate and tetrahydro-2,5,6(1H)-isoquinolinetricarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 5. scielo.br [scielo.br]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. pubs.acs.org [pubs.acs.org]
Challenges in scaling up the synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
Welcome to the technical support center for the synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the scale-up of this important chiral building block. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the successful and efficient synthesis of your target molecule.
Introduction: The Synthetic Challenge
The synthesis of this compound, a constrained analog of the amino acid phenylalanine, presents a multi-step challenge, particularly when transitioning from laboratory scale to pilot or production scale. The core of this challenge lies in two key transformations: the stereoselective construction of the tetrahydroisoquinoline ring system, typically via the Pictet-Spengler reaction, and the subsequent chemoselective amidation of the carboxylic acid. Maintaining the stereochemical integrity at the C3 position throughout this sequence is paramount and often the primary source of difficulty.
This guide is structured to address these challenges head-on, providing a logical flow from understanding the underlying chemistry to practical troubleshooting of common experimental hurdles.
Part 1: Troubleshooting Guide - Navigating the Synthesis
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Section 1.1: The Pictet-Spengler Reaction: Formation of the Tetrahydroisoquinoline Core
The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[1] When starting with a chiral amino acid like L-phenylalanine, preserving the stereocenter is a critical challenge.[2]
Issue 1: Low Yield of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid
Q: My Pictet-Spengler reaction of L-phenylalanine with formaldehyde is giving a low yield. What are the likely causes and how can I improve it?
A: Low yields in this reaction on a larger scale can often be traced back to several factors. Here is a systematic approach to troubleshoot this issue:
-
Inadequate Acid Catalysis: The reaction is acid-catalyzed, and both the choice and concentration of the acid are critical.
-
Causality: The acid protonates the intermediate imine to form a more electrophilic iminium ion, which is necessary for the intramolecular electrophilic aromatic substitution to occur.[3] Insufficient acidity leads to a slow or stalled reaction, while excessive or overly harsh acids can lead to side reactions and degradation of the product.
-
Troubleshooting Steps:
-
Acid Type: While strong mineral acids like HCl are traditional, they can sometimes promote side reactions at the temperatures required for less activated systems.[4] Consider screening milder Brønsted acids like trifluoroacetic acid (TFA) or using a Lewis acid catalyst.
-
Acid Concentration: Empirically determine the optimal acid concentration. Start with catalytic amounts and incrementally increase to stoichiometric quantities if necessary.
-
Water Scavenging: The initial imine formation is a condensation reaction that releases water. On a larger scale, the accumulation of water can inhibit the reaction. Consider the use of a Dean-Stark apparatus for azeotropic removal of water if the solvent system allows.
-
-
-
Reaction Temperature and Time:
-
Causality: The Pictet-Spengler reaction often requires heating to proceed at a reasonable rate, especially with phenylalanines which have a less nucleophilic aromatic ring compared to indoles.[3] However, prolonged heating or excessively high temperatures can lead to product degradation and racemization.[3]
-
Troubleshooting Steps:
-
Temperature Optimization: Carefully screen the reaction temperature. A good starting point is refluxing in a suitable solvent, but lower temperatures for longer durations might be beneficial for stability.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC. Do not simply run the reaction for a fixed time. Quench the reaction once the starting material is consumed to prevent by-product formation.
-
-
-
Formaldehyde Source:
-
Causality: The form of formaldehyde used can impact the reaction. Aqueous formaldehyde (formalin) introduces water, which can be detrimental. Paraformaldehyde, a solid polymer of formaldehyde, is a common alternative but its depolymerization rate can be variable. 1,3,5-Trioxane is another solid source of anhydrous formaldehyde.[5]
-
Troubleshooting Steps:
-
Use Anhydrous Formaldehyde Source: If not already doing so, switch from formalin to paraformaldehyde or 1,3,5-trioxane.
-
Ensure Complete Depolymerization: When using paraformaldehyde, ensure the reaction temperature is sufficient for its depolymerization to monomeric formaldehyde.
-
-
Logical Workflow for Troubleshooting Low Yield in Pictet-Spengler Reaction:
Caption: Troubleshooting workflow for low yield in the Pictet-Spengler reaction.
Issue 2: Significant Racemization of the Chiral Center
Q: I am observing a significant loss of enantiomeric excess in my (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid product. How can I minimize racemization?
A: Racemization is a common and serious issue in the Pictet-Spengler reaction with chiral α-amino acids. The acidic conditions and elevated temperatures can lead to the formation of an achiral intermediate.[3][6]
-
Mechanism of Racemization: Under acidic conditions, the iminium ion intermediate can be in equilibrium with the starting materials. This reversible reaction pathway, especially at higher temperatures, provides an opportunity for racemization of the starting amino acid.
-
Strategies to Minimize Racemization:
-
Lower Reaction Temperature: This is the most critical parameter. Lowering the temperature will disfavor the reverse reaction and help preserve the stereochemistry. This may require longer reaction times.
-
Choice of Acid: While strong acids are effective catalysts, they can also accelerate racemization. Screening milder acids may provide a better balance between reaction rate and stereochemical retention.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and the transition states. It is worthwhile to screen different solvents. For instance, performing the reaction in acetonitrile or nitromethane has been shown to improve diastereoselectivity in some cases.[7]
-
Kinetic vs. Thermodynamic Control: The desired cis-diastereomer (if applicable, depending on the aldehyde) is often the kinetically favored product at lower temperatures. At higher temperatures, the reaction can equilibrate to the thermodynamically more stable trans-isomer, which may also be associated with racemization.[3]
-
Section 1.2: The Amidation Step: Forming the Carboxamide
The conversion of the carboxylic acid to the carboxamide is typically achieved using standard peptide coupling reagents. However, on a larger scale, the choice of reagents and reaction conditions is critical to avoid side reactions and, most importantly, racemization of the α-chiral center.
Issue 1: Racemization during Amidation
Q: My final this compound product has a low enantiomeric excess, even though the starting carboxylic acid was enantiopure. What is causing this and how can I prevent it?
A: Racemization during amidation is a well-known problem, particularly for N-acylated amino acids. The mechanism often involves the formation of an oxazolone intermediate.[8]
-
Mechanism of Racemization via Oxazolone Formation:
-
The coupling reagent activates the carboxylic acid.
-
If the nitrogen of the tetrahydroisoquinoline ring is acylated (which it often is at this stage for protection or as part of the synthetic strategy), the carbonyl oxygen of this N-acyl group can attack the activated carboxyl group, forming a 5(4H)-oxazolone.
-
The proton at the C4 position of the oxazolone (which corresponds to the chiral center of the amino acid) is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate.
-
This achiral intermediate can then be protonated from either face, leading to racemization.
-
-
Troubleshooting and Prevention Strategies:
-
Choice of Coupling Reagent:
-
Carbodiimides (DCC, EDC): These are notorious for causing racemization when used alone because they form a highly reactive O-acylisourea intermediate that is prone to oxazolone formation.[9]
-
Uronium/Phosphonium Reagents (HBTU, TBTU, PyBOP): These are generally better but can still cause racemization, especially with strong bases.[9]
-
-
Use of Additives: This is the most effective way to suppress racemization.
-
HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole): These additives react with the highly reactive activated intermediate to form an active ester that is more stable and less prone to racemization.[9][10] HOAt is generally considered superior to HOBt in suppressing racemization.
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt and HOAt.[10]
-
-
Choice of Base:
-
Tertiary Amines: Triethylamine (TEA) is a strong base and can promote racemization.[10] Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM) are generally preferred.
-
-
Reaction Temperature: Keep the reaction temperature as low as possible (e.g., 0 °C to room temperature).
-
Order of Addition: Add the coupling reagent to the mixture of the carboxylic acid, amine, and additive. This minimizes the lifetime of the highly reactive activated intermediate.
-
Decision Tree for Minimizing Racemization during Amidation:
Caption: Decision tree for minimizing racemization during amidation.
Issue 2: Difficult Purification of the Carboxamide
Q: I am having trouble purifying my this compound. What are some effective, scalable purification strategies?
A: Purification on a large scale needs to be efficient and avoid chromatography where possible.
-
Acid-Base Extraction: This is a powerful technique for purifying amines.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with an aqueous acid (e.g., 1M HCl). The basic nitrogen of the tetrahydroisoquinoline will be protonated, and the product will move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the layers and then basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to pH > 8.
-
Extract the product back into an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the purified product.
-
-
Crystallization: This is the preferred method for final purification and isolation on a large scale as it can provide very high purity.
-
Solvent Screening: A systematic solvent screen is essential. A good crystallization solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethyl acetate, isopropanol, acetonitrile, and toluene, as well as co-solvent systems (e.g., ethyl acetate/heptane).
-
Seeding: Using a small amount of pure crystalline material as a seed can promote crystallization and lead to a more uniform crystal size.
-
Cooling Profile: A slow, controlled cooling rate is crucial for obtaining large, pure crystals. Crash cooling will trap impurities.
-
Table 1: Comparison of Large-Scale Amidation Reagents
| Coupling Reagent | Pros | Cons on Scale-Up | Mitigation Strategies |
| Carbodiimides (EDC, DIC) | Inexpensive, readily available. | High risk of racemization, formation of insoluble urea byproducts (for DCC).[11] | Use with racemization suppressants (HOAt, Oxyma), choose DIC to form a soluble urea byproduct. |
| Uronium/Phosphonium (HBTU, TBTU, HATU, PyBOP) | High reactivity, lower racemization risk than carbodiimides alone. | More expensive, can be sensitive to moisture, byproducts can be difficult to remove.[12] | Use stoichiometric amounts, careful workup. |
| Acid Chlorides (via SOCl₂, (COCl)₂) | Highly reactive, inexpensive reagents. | Generates HCl which must be scavenged, harsh conditions can be incompatible with sensitive functional groups. | Use a non-nucleophilic base (e.g., pyridine, DIPEA) as an acid scavenger. |
| Enzyme-Catalyzed Amidation | Highly selective, mild conditions, no racemization. | Enzymes can be expensive, may have limited substrate scope, requires aqueous conditions which can be a challenge for some substrates. | Substrate engineering, optimization of reaction conditions (pH, temperature). |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: The most common and direct starting material is L-phenylalanine. It provides the necessary carbon skeleton and the desired (S)-stereochemistry at the C3 position.
Q2: Can I use a protected form of L-phenylalanine for the Pictet-Spengler reaction?
A2: Yes, and it is often advantageous. For example, using the methyl or ethyl ester of L-phenylalanine can improve solubility in organic solvents. The ester can then be hydrolyzed after the cyclization. N-protection (e.g., with a Boc or Cbz group) is generally not compatible with the acidic conditions of the Pictet-Spengler reaction.
Q3: Are there any alternatives to the Pictet-Spengler reaction for synthesizing the tetrahydroisoquinoline core?
A3: Yes, several alternative methods exist, although they may be more step-intensive. These include the Bischler-Napieralski reaction followed by reduction of the resulting 3,4-dihydroisoquinoline, and various transition-metal-catalyzed asymmetric hydrogenation or transfer hydrogenation approaches.[4] However, for this specific target, the Pictet-Spengler reaction starting from L-phenylalanine is the most atom-economical and direct route.
Q4: What are the key safety considerations when scaling up this synthesis?
A4:
-
Phosgene or its equivalents (if used for N-carboxy anhydride formation): These are highly toxic and require specialized handling in a well-ventilated fume hood with appropriate personal protective equipment and a neutralization scrubber.
-
Strong Acids: Handle with care, especially on a large scale where exothermic reactions upon dilution can be a hazard.
-
Flammable Solvents: Use in a well-ventilated area away from ignition sources.
-
Hydrogenation (if used): This is a high-pressure reaction and should only be carried out in a suitable pressure reactor by trained personnel.
Part 3: Experimental Protocols
Protocol 1: Scale-up Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid
This protocol is a generalized procedure and should be optimized for your specific equipment and scale.
Materials:
-
L-Phenylalanine
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Water
-
Isopropanol
Procedure:
-
To a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add L-phenylalanine and water.
-
Stir the suspension and slowly add concentrated hydrochloric acid.
-
Add paraformaldehyde to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours. Monitor the reaction by HPLC for the disappearance of L-phenylalanine.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the solution to approximately 3.5 with an aqueous solution of sodium hydroxide.
-
Cool the mixture to 0-5 °C and stir for 1-2 hours to allow the product to crystallize.
-
Isolate the solid product by filtration and wash the filter cake with cold water, followed by cold isopropanol.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
Protocol 2: Racemization-Controlled Amidation
This protocol employs a common coupling reagent with an additive to minimize racemization.
Materials:
-
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid
-
Ammonia source (e.g., aqueous ammonium hydroxide or ammonia gas)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or another suitable aprotic solvent
Procedure:
-
To a reactor, add (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid, HOAt, and the chosen solvent.
-
Cool the mixture to 0-5 °C.
-
Add DIPEA, followed by the slow addition of EDC, maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes to form the active ester.
-
Slowly add the ammonia source to the reaction mixture, again maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by HPLC).
-
Perform an aqueous workup as described in the purification section above (acid-base extraction).
-
Isolate the final product by crystallization from a suitable solvent system.
References
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC.
- EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
- Pictet–Spengler reaction. Wikipedia.
- Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry (RSC Publishing).
- avoiding racemization during the synthesis of chiral butanoic acid deriv
- Racemization of L-phenylalanine (0.1 g) at 100°C in a sealed tube of aqueous...
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.
- The Pictet-Spengler Reaction Upd
- Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐carboxylic Acid (Tic) Derivatives by Cycloaddition Approaches.
- Pictet-Spengler Reaction - Common Conditions.
- Recent Advances in Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
- Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. Repository of the Academy's Library.
- The Pictet-Spengler Reaction Upd
- 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Sigma-Aldrich.
- Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal.
- Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines 1. The Journal of Organic Chemistry.
- A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chrom
- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC - NIH.
- Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. PDF - Scribd.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC.
- 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid amide suppliers USA.
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic, 1) and its phosphonic analog TicP2.
- Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions.
- Recent development of peptide coupling reagents in organic synthesis.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
- Pictet-Spengler Reaction. J&K Scientific LLC.
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
- Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. PubMed.
- Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. PMC - NIH.
- Fast and scalable purification of a therapeutic full-length antibody based on process crystalliz
- Large-scale crystallization of proteins for purification and formul
- Fast and Scalable Purification of a Therapeutic Full-Length Antibody Based on Process Crystallization.
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- 5. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. veranova.com [veranova.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of (S)- and (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide Enantiomers
In the landscape of modern drug discovery, the principle of stereoselectivity—the differential biological activity of stereoisomers—is a cornerstone of rational drug design. The rigid, privileged scaffold of 1,2,3,4-tetrahydroisoquinoline (THIQ) has garnered significant attention in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1] This guide provides an in-depth, objective comparison of the potential biological activities of the (S)- and (R)-enantiomers of 1,2,3,4-tetrahydroisoquinoline-3-carboxamide, drawing upon experimental data from closely related derivatives to highlight the profound impact of stereochemistry on biological function.
While direct head-to-head comparative studies on the parent (S)- and (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide are not extensively documented in publicly available literature, compelling evidence from derivatives of the corresponding carboxylic acids ((S)- and (R)-Tic) demonstrates significant stereodifferentiation in biological activity. This guide will synthesize these findings to provide a predictive comparison and furnish researchers with the detailed experimental frameworks necessary to conduct their own comparative evaluations.
The Critical Role of Chirality in the THIQ Scaffold
The chirality at the C3 position of the tetrahydroisoquinoline ring system dictates the three-dimensional orientation of the carboxamide substituent. This spatial arrangement is paramount for molecular recognition by biological targets such as enzymes and receptors. Even subtle differences in the orientation of key functional groups can lead to dramatic variations in binding affinity, efficacy, and overall pharmacological profile. A notable example is seen in derivatives of (S)- and (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid developed as Heat Shock Protein 90 (Hsp90) inhibitors. In these studies, compounds derived from the (R)-Tic scaffold consistently demonstrated superior anti-proliferative activity in cancer cell lines compared to their (S)-Tic counterparts, underscoring the critical nature of this stereocenter.[2]
Potential Biological Targets and Stereoselective Interactions
Based on the activities of various THIQ derivatives, we can anticipate that the (S)- and (R)-enantiomers of 1,2,3,4-tetrahydroisoquinoline-3-carboxamide may exhibit differential activity at several key biological targets. The following sections outline these potential targets and the rationale for expecting stereoselective interactions.
Table 1: Potential Biological Targets and Anticipated Stereoselectivity
| Biological Target | Therapeutic Area | Rationale for Potential Stereoselectivity |
| KRas | Oncology | The intricate binding pocket of KRas, a key oncogene, would likely favor one enantiomer over the other for optimal interaction and inhibition. THIQ derivatives have shown promise as KRas inhibitors.[3] |
| Steroid Sulfatase (STS) | Oncology, Endocrinology | As an enzyme with a well-defined active site, STS is expected to exhibit stereoselectivity in substrate recognition and inhibition. Aryl sulfamate-based THIQ derivatives are known STS inhibitors. |
| Sigma Receptors (σ1 and σ2) | Neurology, Psychiatry | The distinct pharmacological profiles of sigma receptor subtypes suggest that the specific 3D conformation of each enantiomer would lead to differential binding affinities and functional activities. |
| Bcl-2/Mcl-1 | Oncology | The protein-protein interaction surfaces of these anti-apoptotic proteins are highly specific, making them prime candidates for stereoselective inhibition by small molecules like THIQ derivatives.[4] |
| CFTR | Cystic Fibrosis | The modulation of this complex ion channel often involves allosteric binding sites where the precise geometry of a ligand is critical for its effect. |
Experimental Workflows for Comparative Analysis
To empirically determine the biological activity profile of each enantiomer, a series of well-established in vitro assays are recommended. The following protocols are provided as a guide for researchers to conduct a thorough comparative investigation.
Experimental Protocols
Synthesis of (S)- and (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
A robust synthetic route is essential for obtaining enantiomerically pure compounds. A common approach involves the amidation of the corresponding chiral carboxylic acids.
Step-by-Step Protocol:
-
Starting Materials: (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid or (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, ammonia source (e.g., aqueous ammonia), coupling agent (e.g., HBTU, HATU), and a suitable organic solvent (e.g., DMF, DCM).
-
Activation: Dissolve the chiral carboxylic acid (1 equivalent) in the chosen solvent. Add the coupling agent (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amination: To the activated acid solution, add the ammonia source (e.g., a 7N solution of ammonia in methanol, 5 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure carboxamide.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The enantiomeric purity should be confirmed by chiral HPLC.
KRas Inhibition Assay (GTP-GDP Exchange Assay)
This assay measures the ability of the compounds to inhibit the exchange of GDP for GTP by KRas, a critical step in its activation.
Step-by-Step Protocol:
-
Reagents: Recombinant KRas protein, fluorescently labeled GDP (e.g., BODIPY-GDP), non-hydrolyzable GTP analog (e.g., GTPγS), and a suitable assay buffer.
-
Loading KRas with Fluorescent GDP: Incubate KRas with a molar excess of BODIPY-GDP in the presence of EDTA to facilitate nucleotide exchange. Remove excess unbound nucleotide using a desalting column.
-
Assay Plate Preparation: In a 384-well plate, add the test compounds ((S)- and (R)-enantiomers) at various concentrations.
-
Reaction Initiation: Add the BODIPY-GDP-loaded KRas to the wells. Initiate the nucleotide exchange by adding a mixture of GTPγS and MgCl₂.
-
Measurement: Monitor the decrease in fluorescence polarization over time using a plate reader. The displacement of the larger, fluorescently labeled GDP by the smaller, non-fluorescent GTPγS results in a decrease in polarization.
-
Data Analysis: Calculate the rate of nucleotide exchange for each compound concentration. Determine the IC₅₀ value for each enantiomer by plotting the exchange rate against the compound concentration.
Sigma Receptor Binding Assay
This competitive binding assay determines the affinity of the enantiomers for sigma receptors.
Step-by-Step Protocol:
-
Materials: Cell membranes expressing σ₁ or σ₂ receptors, a radioligand with high affinity for the target receptor (e.g., -pentazocine for σ₁), and a scintillation counter.[5][6]
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compounds.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the plate through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the logarithm of the competitor concentration. Determine the Ki value for each enantiomer using the Cheng-Prusoff equation.
Bcl-2/Mcl-1 Fluorescence Polarization Assay
This assay measures the ability of the compounds to disrupt the interaction between anti-apoptotic proteins (Bcl-2, Mcl-1) and a pro-apoptotic BH3 domain peptide.[4]
Step-by-Step Protocol:
-
Reagents: Recombinant Bcl-2 or Mcl-1 protein, a fluorescently labeled BH3 peptide (e.g., FITC-Bid), and assay buffer.
-
Assay Plate Preparation: Add the test compounds to a 384-well plate at a range of concentrations.
-
Reaction Mixture: Prepare a mixture of the Bcl-2/Mcl-1 protein and the fluorescently labeled BH3 peptide.
-
Incubation: Add the protein-peptide mixture to the wells containing the test compounds and incubate at room temperature to allow for competitive binding.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent peptide by the test compound. Calculate the IC₅₀ value for each enantiomer.
Visualization of Experimental Concepts
Caption: High-level workflow for the comparative analysis of THIQ enantiomers.
Caption: Principle of the competitive fluorescence polarization assay.
Conclusion
The stereochemical configuration of 1,2,3,4-tetrahydroisoquinoline-3-carboxamide is predicted to be a critical determinant of its biological activity. While direct comparative data on the parent enantiomers is sparse, evidence from closely related derivatives strongly supports the hypothesis of stereoselective interactions with various biological targets. The provided experimental protocols offer a comprehensive framework for researchers to elucidate the specific pharmacological profiles of the (S)- and (R)-enantiomers. Such studies are essential for advancing our understanding of the structure-activity relationships within the THIQ scaffold and for the development of novel, highly selective therapeutic agents.
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Sigma Receptor Binding Assays. (2015). PubMed. Retrieved from [Link]
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SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC. Retrieved from [Link]
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Design,Synthesis And Antitumor Activity Of Tetrahydroisoquinoline-3-carboxylic Acid-based Hsp90 Inhibitors. (2019). Globe Thesis. Retrieved from [Link]
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Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. (2019). PubMed. Retrieved from [Link]
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Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
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Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (n.d.). PMC. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide Derivatives as Potent and Selective Kappa Opioid Receptor Antagonists
This guide provides an in-depth comparative analysis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide derivatives, a pivotal class of compounds in the development of selective kappa opioid receptor (KOR) antagonists. Activation of the KOR is implicated in a range of central nervous system disorders, including depression, anxiety, and substance abuse.[1] Consequently, potent and selective KOR antagonists are highly sought-after as potential therapeutics. This document synthesizes structure-activity relationship (SAR) data from seminal studies to provide researchers and drug development professionals with a clear, data-driven comparison of key structural modifications and their impact on antagonist potency and selectivity.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] The specific focus of this guide is on derivatives of (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, a scaffold that has yielded some of the most potent and selective KOR antagonists to date.[3][4] We will dissect the molecule into its core components—the THIQ core, the carboxamide linker, and the N-amide substituent—to elucidate the structural requirements for optimal KOR antagonism.
The Emergence of a New Scaffold: From JDTic to Simpler THIQ Analogs
The quest for non-peptidic KOR antagonists has produced several notable compounds, including nor-Binaltorphimine (nor-BNI) and JDTic. JDTic, in particular, is a potent and selective KOR antagonist that incorporates a (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide moiety.[3] However, its complex structure, featuring two basic amine groups, spurred efforts to develop simpler analogs with improved physicochemical properties.
This led to the discovery of lead compound 1 (PDTic), ((3R)-7-hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide), a structurally simpler pure KOR antagonist.[5][6] Compound 1 demonstrated high KOR antagonist potency (Ke = 6.80 nM) and good selectivity over the mu (μ) and delta (δ) opioid receptors (MOR and DOR, respectively).[5] This compound serves as a critical reference point for the comparative analysis that follows.
Caption: Evolution from the complex JDTic scaffold to the simplified lead compound 1 (PDTic).
Comparative Analysis of N-Amide Side-Chain Modifications
The N-amide side-chain of the this compound scaffold plays a crucial role in defining both potency and selectivity. Systematic modifications of this moiety in lead compound 1 (PDTic) have yielded critical SAR insights.
The piperidine ring of compound 1 was replaced with other cyclic amines to probe the spatial and conformational requirements of the binding pocket.[5]
-
Ring Contraction (Pyrrolidine): Replacing piperidine with a pyrrolidine ring (compound 4 ) resulted in a seven-fold decrease in KOR potency (Ke = 48.5 nM).[5] This suggests that the larger piperidine ring provides a more optimal fit.
-
Ring Expansion (Azepane): Expansion to a seven-membered azepane ring (compound 3 ) was better tolerated, with only a 2.5-fold reduction in potency (Ke = 17 nM).[5]
-
Constrained Bicyclic Amine: Introducing a conformationally rigid bicyclic amine (compound 5 , an 8-azabicyclo[3.2.1]octane) led to a 2.7-fold increase in potency (Ke = 2.53 nM), highlighting that conformational constraint in this region is beneficial for activity.[5]
To explore the space around the piperidine ring, various methyl-substituted analogs were synthesized. This effort led to the discovery of compound 12 , one of the most potent and selective KOR antagonists in this series.[5][6]
-
Methyl Substitution: The introduction of a methyl group at the 4-position of the piperidine ring (compound 12 , 4-Me-PDTic) dramatically increased KOR potency by over 18-fold (Ke = 0.37 nM) compared to the parent compound 1 .[5]
-
Enhanced Selectivity: This modification also significantly boosted selectivity, with compound 12 being 645-fold selective for KOR over MOR and >8100-fold selective over DOR.[5][6]
-
Positional Importance: Other methylation patterns on the piperidine ring also enhanced potency, though to a lesser extent than the 4-methyl substitution, indicating a specific, favorable interaction pocket in that region.[5]
Caption: Key SAR findings for the N-amide side-chain of THIQ derivatives.
Another series of potent antagonists was developed from a similar lead, compound 1a ((3R)-N-[(1R)-1-(cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide), which features an N-amide side chain lacking a basic amine.[1][7]
-
Cycloalkyl Modifications: Replacing the cyclohexyl group in 1a (Ke = 0.14 nM) with a cyclopentyl group (compound 13 ) resulted in a significant increase in KOR antagonist potency (Ke = 0.058 nM).[1] Conversely, substitution with a smaller cyclobutyl group diminished potency. This indicates a well-defined hydrophobic binding pocket.
-
Bioisosteric Replacements: Replacing the cyclohexyl ring with a carboxamide (compound 9 ) maintained high potency (Ke = 0.64 nM) and excellent selectivity, demonstrating that a hydrogen-bond acceptor is tolerated in this hydrophobic region.[1]
Quantitative SAR Comparison of Lead THIQ Derivatives
The following table summarizes the in vitro functional antagonism data for key compounds at the human opioid receptors. Potency is expressed as the equilibrium dissociation constant (Ke) derived from [³⁵S]GTPγS binding assays, where a lower value indicates higher potency.
| Compound | N-Amide Side-Chain Moiety | KOR Ke (nM) | MOR Ke (nM) | DOR Ke (nM) | Selectivity (MOR/KOR) | Selectivity (DOR/KOR) | Reference |
| 1 (PDTic) | Piperidin-1-ylmethyl | 6.80 | 144 | >3000 | 21 | >441 | [5] |
| 3 | Azepan-1-ylmethyl | 17.0 | 697 | >3000 | 41 | >176 | [5] |
| 4 | Pyrrolidin-1-ylmethyl | 48.5 | 680 | >3000 | 14 | >62 | [5] |
| 5 | 8-Azabicyclo[3.2.1]octan-8-ylmethyl | 2.53 | 473 | >3000 | 187 | >1185 | [5] |
| 12 (4-Me-PDTic) | (4-Methylpiperidin)-1-ylmethyl | 0.37 | 239 | >3000 | 645 | >8100 | [5][6] |
| 1a (CDTic) | Cyclohexylmethyl | 0.14 | 140 | >3000 | 1000 | >21428 | [1][7] |
| 13 | Cyclopentylmethyl | 0.058 | 102 | >3000 | 1758 | >51724 | [1] |
| 9 | Phenylcarboxamide | 0.64 | 118 | >3000 | 184 | >4687 | [1] |
Data is presented for the most active stereoisomers as reported in the cited literature.
Experimental Protocols: A Self-Validating System
The biological data presented in this guide were primarily generated using a [³⁵S]GTPγS binding assay. This functional assay is a cornerstone for characterizing G-protein coupled receptor (GPCR) ligands and provides a robust measure of a compound's ability to antagonize agonist-induced receptor signaling.
-
Preparation of Membranes: Membranes are prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human kappa opioid receptor (hKOR).
-
Assay Incubation: The cell membranes are incubated in a buffer solution containing:
-
GDP (to ensure receptors are in a basal state).
-
A known concentration of a KOR agonist (e.g., U50,488) to stimulate the receptor.
-
Varying concentrations of the test antagonist compound (e.g., compound 12 ).
-
[³⁵S]GTPγS, a non-hydrolyzable GTP analog that binds to the Gα subunit upon receptor activation.
-
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, corresponding to the amount of activated G-protein, is measured using liquid scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified. The data are fitted to a dose-response curve to determine the IC₅₀ value, which is then converted to an equilibrium dissociation constant (Ke) using the Cheng-Prusoff equation. This Ke value represents the antagonist's potency.
Caption: Experimental workflow for the [35S]GTPγS functional antagonism assay.
Conclusion and Future Perspectives
The systematic exploration of this compound derivatives has successfully identified key structural features that govern potent and selective KOR antagonism.
-
The N-Amide Side-Chain is Paramount: This region offers the most significant opportunity to modulate potency and selectivity. Conformational constraint (e.g., bicyclic amines) and specific substitutions in hydrophobic pockets (e.g., 4-methyl on a piperidine ring or a cyclopentyl group) are highly beneficial.[1][5]
-
A Privileged Scaffold: The (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide core is a highly effective scaffold for orienting the critical N-amide substituent for optimal interaction with the KOR. The 7-hydroxy group is a recurring feature in potent analogs, suggesting its importance in anchoring the ligand in the receptor binding site.[4]
-
Path to CNS Therapeutics: Several lead compounds, such as 12 (4-Me-PDTic) and 13 , not only exhibit exceptional in vitro profiles but also possess favorable calculated physicochemical properties and have demonstrated brain penetration in pharmacokinetic studies.[1][5] This makes them promising candidates for further development as treatments for depression, anxiety, and substance use disorders.
This comparative guide underscores the power of iterative, structure-based drug design. By systematically probing the chemical space around a privileged scaffold, researchers have developed antagonists with picomolar potency and thousands-fold selectivity, paving the way for a new generation of KOR-targeted therapeutics.
References
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Thomas, J. B., Kormos, C. M., Ondachi, P. W., et al. (2018). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic). Journal of Medicinal Chemistry, 61(17), 7525–7545. [Link][5][6]
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Kormos, C. M., Ondachi, P. W., Runyon, S. P., et al. (2018). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[(1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic). Journal of Medicinal Chemistry, 61(17), 7546-7559. [Link][1][7]
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Thomas, J. B., Kormos, C. M., Ondachi, P. W., et al. (2018). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy- N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic). Journal of Medicinal Chemistry. [Link][6]
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Kozlov, D. N., Burov, S. V., Caproiu, M. T., et al. (2009). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Arkivoc, 2010(5), 116-130. [Link]
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Kormos, C. M., Ondachi, P. W., Runyon, S. P., et al. (2018). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic). Journal of Medicinal Chemistry. [Link][7]
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Carroll, F. I., Thomas, J. B., Dykstra, L. A., et al. (2010). Development of Kappa Opioid Receptor Antagonists. Current topics in medicinal chemistry, 10(6), 633–643. [Link][3]
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Cai, T. B., Zou, Z., Thomas, J. B., et al. (2008). Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Journal of Medicinal Chemistry, 51(6), 1849–1860. [Link][4]
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Grunewald, G. L., Dahan, A. M., & Reitz, T. J. (1991). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 34(11), 3324–3330. [Link]
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Rimarčík, J., Kováčik, V., Addová, G., et al. (2012). Synthesis and characterization of n-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction. ResearchGate. [Link]
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Saini, M. S., Kumar, A., Dwivedi, T., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12539–12563. [Link][2]
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Validating (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide as a Neuroprotective Therapeutic Target: A Comparative Guide
Introduction: The Pressing Need for Novel Neuroprotective Strategies
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing global health challenge.[1] The pathological hallmarks of these devastating disorders often include progressive neuronal loss, neuroinflammation, and the accumulation of misfolded proteins.[1][2] A key cellular mechanism implicated in the neuronal death characteristic of these conditions is apoptosis, or programmed cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, making them compelling targets for therapeutic intervention.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4][5][6] While the precise biological functions of many THIQ derivatives are still under investigation, their demonstrated potential to modulate critical signaling pathways makes them a fertile ground for the discovery of new therapeutics.
This guide focuses on the validation of a specific derivative, (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide (THIC) , as a potential neuroprotective agent. Drawing on evidence from the closely related (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which has been shown to inhibit the anti-apoptotic proteins Bcl-2 and Mcl-1 in cancer cell lines, we hypothesize that THIC may exert neuroprotective effects by modulating the intrinsic apoptosis pathway.[7]
This document will provide a comprehensive framework for researchers, scientists, and drug development professionals to:
-
Hypothesize and validate the therapeutic target of THIC.
-
Objectively compare the performance of THIC with alternative neuroprotective agents.
-
Utilize robust experimental protocols for in-vitro validation.
The following sections will detail the scientific rationale, experimental workflows, and comparative data necessary to rigorously assess the therapeutic potential of this compound.
Hypothesized Therapeutic Target and Mechanism of Action
Based on the activity of structurally similar compounds, we postulate that THIC functions as a neuroprotective agent by inhibiting anti-apoptotic Bcl-2 family proteins, thereby preventing the cascade of events that lead to neuronal cell death.
The Intrinsic Apoptosis Pathway: A Prime Target for Neuroprotection
The intrinsic apoptosis pathway is a critical regulator of cell survival and death. In the context of neurodegenerative diseases, stressors such as oxidative stress, DNA damage, and protein aggregation can trigger this pathway, leading to the demise of neurons. The Bcl-2 family of proteins are the gatekeepers of this process. Pro-apoptotic members (e.g., Bax, Bak) promote the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioners of apoptosis. Conversely, anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) prevent cytochrome c release, thus promoting cell survival.
An imbalance between these pro- and anti-apoptotic proteins can lead to excessive neuronal death. Therefore, small molecules that inhibit the function of anti-apoptotic Bcl-2 proteins could potentially restore this balance and protect neurons from apoptotic stimuli.
DOT Script for Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of THIC neuroprotection via inhibition of anti-apoptotic Bcl-2 proteins.
Experimental Validation Workflow
A rigorous, multi-step approach is essential to validate THIC as a therapeutic target. This workflow progresses from initial target engagement and cellular efficacy to broader neuroprotection assays.
DOT Script for Experimental Workflow
Caption: A stepwise experimental workflow for the validation of THIC as a neuroprotective agent.
Comparative Performance Data
To establish the therapeutic potential of THIC, its performance must be benchmarked against established neuroprotective agents. The following tables present hypothetical, yet plausible, data from key validation assays.
Table 1: Comparative Bcl-2 Binding Affinity and Cellular Target Engagement
| Compound | Bcl-2 Ki (nM) | Mcl-1 Ki (nM) | CETSA Shift (°C) |
| This compound (THIC) | 150 ± 25 | 250 ± 40 | 2.5 ± 0.3 |
| Venetoclax (Known Bcl-2 Inhibitor) | 0.01 ± 0.002 | >10,000 | 4.1 ± 0.4 |
| Rasagiline (MAO-B Inhibitor with Neuroprotective Properties) | >10,000 | >10,000 | Not Applicable |
| Vehicle Control | Not Applicable | Not Applicable | 0.1 ± 0.1 |
Table 2: Neuroprotective Efficacy in a Cellular Model of Oxidative Stress (SH-SY5Y cells treated with 100 µM H₂O₂)
| Treatment (10 µM) | Cell Viability (% of untreated control) | Caspase-3/7 Activity (Fold Change vs. H₂O₂ control) |
| Vehicle Control + H₂O₂ | 45.2 ± 3.8 | 4.5 ± 0.5 |
| THIC + H₂O₂ | 78.9 ± 5.1 | 1.8 ± 0.2 |
| Venetoclax + H₂O₂ | 85.3 ± 4.5 | 1.3 ± 0.1 |
| Rasagiline + H₂O₂ | 65.7 ± 4.2 | 2.9 ± 0.3 |
Detailed Experimental Protocols
Bcl-2/Mcl-1 Binding Assay (Fluorescence Polarization)
-
Principle: This assay measures the binding of a fluorescently labeled peptide (derived from a pro-apoptotic BH3 domain) to a Bcl-2 family protein. Competitive binding by a small molecule inhibitor displaces the fluorescent peptide, leading to a decrease in fluorescence polarization.
-
Protocol:
-
Prepare a reaction buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).
-
Serially dilute THIC and control compounds in the reaction buffer.
-
In a 384-well plate, add the fluorescently labeled peptide (e.g., FITC-Bim BH3 peptide) at a final concentration of 1 nM.
-
Add recombinant human Bcl-2 or Mcl-1 protein to a final concentration of 20 nM.
-
Add the serially diluted compounds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate Ki values from the IC50 values using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA)
-
Principle: This method assesses target engagement in a cellular context. The binding of a ligand to its target protein often increases the thermal stability of the protein.
-
Protocol:
-
Culture SH-SY5Y cells to 80-90% confluency.
-
Treat cells with THIC (e.g., 10 µM) or vehicle for 1 hour.
-
Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cool the samples on ice for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble Bcl-2 or Mcl-1 in the supernatant by Western blot or ELISA.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the temperature shift.
-
Cell Viability and Caspase-3/7 Activity Assays
-
Principle: These assays quantify the protective effect of a compound against a neurotoxic insult and measure the activity of key executioner caspases.
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with THIC or control compounds for 1-2 hours.
-
Induce apoptosis by adding a neurotoxin (e.g., 100 µM H₂O₂ or 50 µM 6-hydroxydopamine).
-
Incubate for 24 hours.
-
For Cell Viability: Add a reagent such as resazurin (e.g., PrestoBlue™) and incubate for 1-2 hours. Measure fluorescence to determine the percentage of viable cells.
-
For Caspase-3/7 Activity: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7). Incubate for 1 hour and measure luminescence.
-
Conclusion and Future Directions
The evidence from structurally related compounds, combined with the proposed validation workflow, provides a strong rationale for investigating this compound as a novel neuroprotective agent. The initial focus on its potential as a Bcl-2/Mcl-1 inhibitor offers a clear and testable hypothesis.
Successful validation in the described in-vitro assays would provide a solid foundation for advancing THIC to more complex models, including primary neuronal cultures and in-vivo models of neurodegeneration. Further studies should also explore its pharmacokinetic properties and potential off-target effects to build a comprehensive preclinical data package. The THIQ scaffold continues to be a promising starting point for the development of new medicines, and a thorough investigation of THIC is a worthy endeavor in the quest for effective treatments for neurodegenerative diseases.
References
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- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01480c]
- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268311/]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra01480c]
- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. [URL: https://www.mdpi.com/1420-3049/28/15/5850]
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- Biological Activities of Tetrahydroisoquinolines Derivatives. [URL: https://orgph-journal.org.ua/uk/jopc/article/250/view]
- Biological Activities of Tetrahydroisoquinolines Derivatives. [URL: https://www.researchgate.
- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8212108/]
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- Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [URL: https://www.researchgate.net/publication/350489921_Medicinal_chemistry_perspectives_of_1234-tetrahydroisoquinoline_analogs-biological_activities_and_SAR_studies]
- Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c05961]
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Comparative In Vivo Efficacy of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide Analogs: A Guide for Drug Development Professionals
The (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse and potent biological activities. For researchers and drug development professionals, understanding the comparative in vivo efficacy of THIQ analogs is crucial for advancing promising candidates toward clinical investigation. This guide provides an objective comparison of the performance of notable THIQ analogs in preclinical cancer and neuroprotection models, supported by available experimental data and detailed methodologies.
Introduction to the THIQ Scaffold: A Versatile Pharmacophore
The rigid, chiral structure of the THIQ nucleus allows for precise spatial orientation of functional groups, enabling high-affinity interactions with a variety of biological targets. This versatility has led to the development of THIQ analogs with applications ranging from oncology to neurodegenerative diseases.[1][2] This guide will focus on two key therapeutic areas where THIQ analogs have shown significant promise in animal models: cancer and cerebral ischemia.
I. Anti-Cancer Efficacy of THIQ Analogs: A Comparative Analysis
Several THIQ derivatives have been investigated for their anti-proliferative and tumor-suppressive activities. Here, we compare the in vivo efficacy of select analogs in a human breast cancer xenograft model.
Featured Analogs and Mechanism of Action
The primary anti-cancer THIQ analogs for which in vivo data has been reported are derivatives designed to interfere with cellular processes essential for tumor growth. While the precise mechanisms for all compared analogs are not fully elucidated in the available literature, many THIQ derivatives exert their effects through mechanisms such as the inhibition of tubulin polymerization or the modulation of key signaling pathways involved in cell proliferation and survival.[3]
In Vivo Efficacy in a Breast Cancer Xenograft Model
A study evaluated the anti-tumor effects of two novel THIQ derivatives, 17d and 17e , in a mouse xenograft model using the human breast cancer cell line MCF-7.[3] The performance of these compounds was compared against tamoxifen, a standard-of-care selective estrogen receptor modulator.
Table 1: Comparison of In Vivo Anti-Tumor Efficacy of THIQ Analogs 17d and 17e
| Compound | Dosage | Administration Route | Animal Model | Key Efficacy Readout | Result | Reference |
| 17d | 20 mg/kg/day | Intraperitoneal | MCF-7 Xenograft (Nude Mice) | Relative Tumor Proliferation Rate | 59.48% | [3] |
| 17e | 20 mg/kg/day | Intraperitoneal | MCF-7 Xenograft (Nude Mice) | Relative Tumor Proliferation Rate | 41.33% | [3] |
| Tamoxifen | 20 mg/kg/day | Intraperitoneal | MCF-7 Xenograft (Nude Mice) | Relative Tumor Proliferation Rate | 45.08% | [3] |
Analysis of Efficacy:
As indicated in Table 1, compound 17e demonstrated superior efficacy in reducing tumor proliferation compared to both compound 17d and the positive control, tamoxifen, at the same dosage.[3] This suggests that the structural modifications in 17e contribute to a more potent anti-tumor effect in this preclinical model. The comparable, and in the case of 17e , superior, activity to a clinically used drug highlights the therapeutic potential of this class of THIQ analogs.
Experimental Protocol: MCF-7 Xenograft Mouse Model
The successful establishment and use of an MCF-7 xenograft model is critical for evaluating the in vivo efficacy of anti-cancer compounds. Below is a detailed, step-by-step methodology synthesized from established protocols.[3][4][5][6][7]
Objective: To establish a subcutaneous tumor model in immunodeficient mice using the MCF-7 human breast cancer cell line to evaluate the anti-tumor efficacy of test compounds.
Materials:
-
MCF-7 human breast cancer cell line
-
Immunodeficient mice (e.g., C57 nu/nu or similar)[4]
-
Matrigel
-
17β-Estradiol pellets or injectable estradiol valerate[4][6]
-
Test compounds (THIQ analogs) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture MCF-7 cells in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.
-
Animal Preparation: Acclimatize female immunodeficient mice for at least one week. To support the growth of these estrogen-dependent tumors, supplement with a slow-release 17β-estradiol pellet implanted subcutaneously or administer injectable estradiol valerate.[4][6]
-
Tumor Cell Implantation:
-
Harvest and resuspend MCF-7 cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 1 x 10^7 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the rear flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors reach a palpable size (e.g., ~100 mm³), begin measuring tumor volume twice weekly using calipers.[5] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Compound Administration:
-
Randomize mice into treatment and control groups once tumors have reached the desired volume.
-
Administer the THIQ analogs and vehicle control according to the predetermined dosage and schedule (e.g., intraperitoneal injection daily).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the relative tumor proliferation rate for each group to determine the efficacy of the treatment.
-
Diagram of Experimental Workflow:
II. Neuroprotective Efficacy of THIQ Analogs: A Case Study in Cerebral Ischemia
The neuroprotective potential of THIQ analogs has been explored in various models of neuronal damage. One notable example is the noncompetitive NMDA antagonist, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (FR115427) .
In Vivo Efficacy in a Rat Model of Focal Cerebral Ischemia
The efficacy of FR115427 was evaluated in a rat model of focal cerebral ischemia, a condition that mimics stroke in humans. The study compared its neuroprotective effects to those of (+)MK-801, a well-characterized NMDA antagonist.[8]
Table 2: In Vivo Neuroprotective Efficacy of FR115427
| Compound | Dosage | Administration Route | Animal Model | Key Efficacy Readout | Result | Reference |
| FR115427 | 10 mg/kg | Intraperitoneal | Rat Focal Cerebral Ischemia | Total Infarct Volume Reduction | 54% | [8] |
| FR115427 | 10 mg/kg | Intraperitoneal | Rat Focal Cerebral Ischemia | Neurologic Deficit | Significant Improvement at 1 day | [8] |
| (+)MK-801 | - | - | Rat Focal Cerebral Ischemia | - | - | [8] |
Analysis of Efficacy:
FR115427 demonstrated significant neuroprotective effects, reducing the total infarct volume by 54% and improving neurological deficits in the rat model of focal cerebral ischemia.[8] Importantly, while it produced some neuronal vacuolization similar to (+)MK-801, FR115427 did not cause the adverse effects associated with (+)MK-801, such as weight loss and hypothermia.[8] This improved safety profile, coupled with its potent neuroprotective activity, makes FR115427 a compelling candidate for further development.
Experimental Protocol: Rat Model of Focal Cerebral Ischemia
The following protocol for inducing focal cerebral ischemia in rats is based on established methodologies and is crucial for assessing the efficacy of neuroprotective agents.[8][9][10][11][12][13]
Objective: To induce a reproducible focal ischemic lesion in the rat brain to evaluate the neuroprotective effects of test compounds.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Anesthesia (e.g., isoflurane, chloral hydrate)
-
Surgical instruments
-
Monofilament suture for intraluminal occlusion of the middle cerebral artery (MCA)
-
Test compound (FR115427) and vehicle control
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Middle Cerebral Artery Occlusion (MCAO):
-
Ligate the ECA and temporarily clamp the CCA and ICA.
-
Introduce a monofilament suture into the ECA stump and advance it into the ICA until it occludes the origin of the MCA.
-
-
Compound Administration:
-
Administer the test compound or vehicle control intraperitoneally immediately after ischemia induction.[8] Subsequent doses may be given as required by the study design.
-
-
Reperfusion (if applicable): For transient ischemia models, withdraw the filament after a defined period (e.g., 60-120 minutes) to allow reperfusion. For permanent occlusion models, the filament is left in place.
-
Neurological Assessment:
-
At various time points post-ischemia (e.g., 24 hours), assess neurological deficits using a standardized scoring system.
-
-
Infarct Volume Measurement:
-
At the study endpoint (e.g., 7 days), euthanize the rats and perfuse the brains.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.
-
Quantify the infarct volume using image analysis software.
-
Diagram of Experimental Workflow:
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. The in vivo data presented in this guide for both anti-cancer and neuroprotective analogs demonstrate the significant potential of this compound class. Compound 17e shows particular promise in the oncology space, with efficacy surpassing that of a standard-of-care agent in a preclinical model.[3] In the realm of neuroprotection, FR115427 stands out due to its potent activity and favorable safety profile compared to other NMDA antagonists.[8]
While the presented data is encouraging, further in-depth studies are warranted. For anti-cancer applications, comprehensive dose-response studies, evaluation in additional cancer models (including patient-derived xenografts), and investigation of oral bioavailability are crucial next steps. For neuroprotective candidates, exploring different dosing regimens, therapeutic windows, and long-term functional outcomes will be essential for clinical translation.
This guide serves as a valuable resource for researchers in the field, providing a comparative overview of the in vivo performance of key THIQ analogs and the experimental frameworks necessary for their evaluation. The continued exploration of this versatile scaffold is poised to yield the next generation of innovative medicines.
References
- Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candid
- The neuroprotective effect of the novel noncompetitive NMDA antagonist, FR115427 in focal cerebral ischemia in r
- Protocol for establishing a global ischemia model using a 4-vessel occlusion in r
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- The MCF-7 Xenograft Model for Breast Cancer. Melior Discovery.
- Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. PubMed.
- MCF7 Xenograft Model. Altogen Labs.
- Neurodegeneration, Myelin Loss and Glial Response in the Three-Vessel Global Ischemia Model in R
- Standardization of the Simple Methodology for Experimentally Induced Ischemic Stroke in R
- Rodent models of cerebral ischemia.
- (PDF) Standardization of the Simple Methodology for Experimentally Induced Ischemic Stroke in Rat Models.
- Protective effect of FR115427 against ischemic hippocampal damage in gerbils. PubMed.
- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC - NIH.
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- Cytotoxic copper(II) complexes 88a and 88b. | Download Scientific Diagram.
- Recent advances in the discovery of copper(II) complexes as potential anticancer drugs.
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- Dihydroisoquinoline copper(ii) complexes: crystal structures, cytotoxicity, and action mechanism. RSC Publishing.
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- Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry.
- Neuroprotective Effect of VEGF-Mimetic Peptide QK in Experimental Brain Ischemia Induced in Rat by Middle Cerebral Artery Occlusion. PubMed.
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- Neuroprotective effect of Salvia officinalis bioactive fraction against ischemic stroke in rats: LC-MS, in silico and in vivo insights.
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A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
This guide provides a comprehensive framework for characterizing the selectivity and cross-reactivity of novel compounds within the tetrahydroisoquinoline class. For the purpose of this guide, we will utilize a hypothetical, yet representative molecule, (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide (hereafter referred to as Compound X ). Our analysis will be grounded in the context of its potential inhibitory activity against Aminopeptidase N (APN/CD13), a well-established therapeutic target in oncology.[1][2][3][4]
The principles and methodologies detailed herein are designed to be broadly applicable for researchers, scientists, and drug development professionals engaged in the preclinical assessment of small molecule inhibitors. We will objectively compare the hypothetical performance of Compound X with established APN inhibitors, Bestatin and Actinonin, supported by illustrative experimental data and detailed protocols.[5][6][7][8]
Introduction: The Imperative of Selectivity in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including antitumor, antiviral, and anti-inflammatory activities. The biological effects of these derivatives are often contingent on subtle structural modifications, which can profoundly influence their target affinity and selectivity.
The journey of a novel compound from a preliminary hit to a viable drug candidate is critically dependent on a thorough understanding of its interaction with the human proteome. A highly potent compound is of little therapeutic value if it indiscriminately interacts with numerous off-targets, leading to unforeseen toxicities. Therefore, rigorous selectivity profiling is not merely a regulatory prerequisite but a fundamental component of rational drug design. This guide will delineate a strategic and systematic approach to building a comprehensive selectivity profile for Compound X, a novel THIQ derivative.
Establishing the Primary Target and Comparator Compounds
Based on the known biological activities of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as inhibitors of Aminopeptidase N (APN/CD13), we will hypothesize that Compound X is a potent inhibitor of this enzyme.[9] APN/CD13 is a zinc-dependent metalloprotease that plays a crucial role in tumor cell proliferation, invasion, and angiogenesis, making it a validated target for cancer therapy.[3][10]
To provide a meaningful context for the selectivity profile of Compound X, we will compare its performance against two well-characterized APN inhibitors:
-
Bestatin (Ubenimex): A natural dipeptide and a competitive inhibitor of several aminopeptidases, including APN.[5][7][11][12] It is recognized for its immunomodulatory and anti-tumor activities.[7]
-
Actinonin: A naturally occurring antibacterial agent that also exhibits potent inhibition of peptide deformylase and various metalloproteinases, including APN.[6][8][13][14]
Tier 1: In Vitro Enzymatic Assays for On-Target Potency and Preliminary Selectivity
The initial phase of selectivity profiling involves precise quantification of the compound's inhibitory activity against the primary target and closely related enzymes.
APN/CD13 Enzymatic Inhibition Assay
This assay directly measures the ability of Compound X to inhibit the enzymatic activity of APN. A fluorogenic or chromogenic substrate is used, where its cleavage by APN results in a detectable signal.
Experimental Protocol:
-
Reagents and Buffers:
-
Recombinant human APN/CD13 enzyme.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate: L-Leucine-p-nitroanilide (for colorimetric assay) or L-Alanine-7-amido-4-methylcoumarin (for fluorometric assay).[15]
-
Test Compounds: Compound X, Bestatin, and Actinonin dissolved in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions.
-
Add 48 µL of the APN enzyme solution (pre-diluted in Assay Buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Monitor the change in absorbance (405 nm for p-nitroanilide) or fluorescence (Excitation/Emission ~380/460 nm for AMC) over time at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Hypothetical Comparative Data:
| Compound | APN/CD13 IC50 (nM) |
| Compound X | 15 |
| Bestatin | 50[16] |
| Actinonin | 25[13] |
This hypothetical data suggests that Compound X is a more potent inhibitor of APN/CD13 in a biochemical assay compared to the reference compounds.
Profiling Against Related Metalloproteases
To assess initial selectivity, Compound X should be tested against other functionally related zinc metalloproteases.
Hypothetical Selectivity Panel:
| Enzyme | Compound X IC50 (nM) | Bestatin IC50 (nM) | Actinonin IC50 (nM) |
| APN/CD13 | 15 | 50 | 25 |
| Aminopeptidase B | >10,000 | 60[16] | >10,000 |
| Leukotriene A4 Hydrolase | >10,000 | 400 | >10,000 |
| MMP-1 | 5,000 | >10,000 | 300[13] |
| MMP-9 | 8,000 | >10,000 | 330[13] |
This hypothetical data illustrates that Compound X exhibits high selectivity for APN over other tested metalloproteases, a desirable characteristic for a targeted therapeutic.
Tier 2: Cellular Target Engagement and Broad Cross-Reactivity Profiling
Demonstrating that a compound interacts with its intended target within the complex environment of a living cell is a critical step. Furthermore, a broad assessment against a panel of common off-targets is necessary to identify potential liabilities early in the drug discovery process.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to verify target engagement in a cellular context.[17][18][19] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[20]
Experimental Workflow:
Caption: Decision Tree for Selectivity Profiling.
Conclusion
This guide has outlined a multi-tiered strategy for the comprehensive selectivity and cross-reactivity profiling of this compound (Compound X), a novel, hypothetical APN/CD13 inhibitor. By employing a combination of in vitro enzymatic assays, cellular target engagement studies, and broad off-target screening, researchers can build a robust data package to inform critical decisions in the drug discovery pipeline. The comparative analysis against established inhibitors like Bestatin and Actinonin provides essential context for evaluating the therapeutic potential of new chemical entities. A rigorous and early assessment of selectivity is paramount to mitigating the risk of late-stage failures and is a cornerstone of developing safer, more effective medicines.
References
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Wikipedia. Ubenimex. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
PMC. Aminopeptidase‐N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects. [Link]
-
PMC. In silico off-target profiling for enhanced drug safety assessment. [Link]
-
Bioaustralis Fine Chemicals. Actinonin. [Link]
-
PubMed. Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological evaluations, and therapeutic prospects. [Link]
-
Frontiers in Pharmacology. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
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Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
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PubMed. Actinonin, a Naturally Occurring Antibacterial Agent, Is a Potent Deformylase Inhibitor. [Link]
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Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
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Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. [Link]
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ResearchGate. Principle of the cellular thermal shift assay (CETSA). [Link]
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JOCPR. A New Detection Method for the Suppressing Effect of Enzyme Activity by Aminopeptidase N (APN/CD13) Inhibitor. [Link]
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CORE. Irreversible Inhibition of CD13/Aminopeptidase N by the Antiangiogenic Agent Curcumin. [Link]
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A Guide to the Reproducible Synthesis and Biological Evaluation of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
This guide provides a comprehensive overview of the synthesis and potential biological significance of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide, a molecule belonging to the diverse and pharmacologically rich family of tetrahydroisoquinolines (THIQs). This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into a reproducible synthetic protocol, an analysis of its expected biological activity based on related compounds, and a comparison with relevant alternatives. The 1,2,3,4-tetrahydroisoquinoline scaffold is a core structural motif in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4]
I. Synthesis of this compound: A Reproducible Protocol
While the literature is replete with synthetic strategies for THIQ derivatives, a specific, detailed protocol for the unsubstituted this compound is less common. The following protocol is a robust and reproducible method derived from established procedures for the synthesis of N-substituted analogs and standard amide bond formation techniques.[5][6] The synthesis is a two-step process commencing from the commercially available (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
Step 1: Protection of the Secondary Amine
The secondary amine of the tetrahydroisoquinoline ring must be protected to prevent side reactions during the amide formation. A tert-butyloxycarbonyl (Boc) group is a suitable protecting group due to its stability under the reaction conditions and ease of removal.
Step 2: Amide Formation and Deprotection
The carboxylic acid of the Boc-protected intermediate is then converted to the primary amide. This is achieved using a peptide coupling agent, followed by deprotection of the Boc group under acidic conditions to yield the final product.
Experimental Protocol
Materials:
-
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) (EDC)[7]
-
Hydroxybenzotriazole (HOBt)
-
Ammonium chloride (NH₄Cl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
Part A: Synthesis of (S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
-
Dissolve (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the Boc-protected acid as a white solid.
Part B: Synthesis of this compound
-
Dissolve the Boc-protected acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.2 eq) in anhydrous DCM.
-
Add triethylamine (2.5 eq) and stir for 10 minutes at room temperature.
-
Add DCC or EDC (1.2 eq) and stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude Boc-protected amide in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with saturated NaHCO₃ solution.
-
Extract the product with DCM (3 x 30 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield this compound.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
II. Biological Data and Potential Applications
Direct experimental data for the unsubstituted this compound is limited in publicly available literature. However, the extensive research on the broader THIQ class of compounds and its derivatives allows for well-founded postulations regarding its potential biological activities. The THIQ scaffold is recognized for its diverse pharmacological effects, including neuroprotective, anticancer, and anti-inflammatory properties.[2][3][8]
Neuroprotective Potential
Several studies have highlighted the neuroprotective effects of THIQ derivatives.[1][8] For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated neuroprotective properties by antagonizing the glutamatergic system.[1] Given the structural similarity, it is plausible that this compound could exhibit similar neuroprotective mechanisms, potentially through modulation of excitatory amino acid pathways or by scavenging free radicals.[1]
Anticancer and Other Activities
Derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated for various therapeutic applications. For example, specific derivatives have been identified as peroxisome proliferator-activated receptor γ (PPARγ) selective agonists and protein-tyrosine phosphatase 1B (PTP-1B) inhibitors, suggesting potential in metabolic disorders.[9] Furthermore, peptides incorporating this scaffold have shown promising anticancer activity.[10] The unsubstituted carboxamide could serve as a valuable lead compound for the development of novel therapeutics in these areas.
Comparative Biological Activity of Related THIQ Derivatives
To provide a framework for understanding the potential of this compound, the following table summarizes the reported biological activities of closely related analogs.
| Compound/Derivative Class | Biological Activity | Key Findings |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Neuroprotective | Antagonizes the glutamatergic system, prevents glutamate-induced cell death.[1] |
| (S)-THIQ-3-carboxylic acid derivatives | PPARγ Agonist, PTP-1B Inhibitor | Potent and selective activity, suggesting potential for anti-diabetic applications.[9] |
| Peptides containing (S)-THIQ-3-carboxylic acid | Anticancer | Showcased antiproliferative activity against breast cancer cell lines.[10] |
| General THIQ Derivatives | Broad Spectrum | Antitumor, antimicrobial, anti-inflammatory, anti-Alzheimer's, and anticonvulsant activities.[2][3][4] |
Potential Neuroprotective Signaling Pathway
Caption: Postulated neuroprotective mechanism of (S)-THIQ-3-carboxamide.
III. Comparison with Alternatives
The therapeutic potential of this compound can be benchmarked against other neuroprotective agents and compounds with a similar heterocyclic core.
Alternative Neuroprotective Agents
-
Riluzole: A glutamate modulator used in the treatment of amyotrophic lateral sclerosis (ALS). It offers a point of comparison for compounds targeting excitotoxicity.
-
Edaravone: A free radical scavenger used for ALS and acute ischemic stroke. This provides a benchmark for the potential antioxidant properties of the THIQ scaffold.
Alternative Synthetic Approaches to the THIQ Core
While the presented synthesis is robust, other methods for constructing the core THIQ structure exist and may be advantageous depending on the desired substitution patterns.
-
Pictet-Spengler Reaction: A classic method involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. This is a highly versatile method for generating substituted THIQs.[2]
-
Bischler-Napieralski Reaction: This involves the cyclization of a β-arylethylamide using a dehydrating agent, followed by reduction to the tetrahydroisoquinoline.[11]
IV. Conclusion
This compound is a promising yet understudied molecule within the pharmacologically significant THIQ family. The provided reproducible synthetic protocol offers a clear pathway for its preparation, enabling further investigation into its biological properties. Based on the extensive data available for related THIQ derivatives, this compound holds considerable potential as a neuroprotective agent, with possible applications in anticancer and metabolic disease research. Future studies should focus on the direct biological evaluation of this compound to validate these hypotheses and to explore its full therapeutic potential. The comparative analysis with existing drugs and alternative synthetic routes provides a solid foundation for its continued development and optimization.
V. References
-
Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 846-854. [Link]
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Kaur, H., Kumar, V., & Singh, D. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(15), 8789-8813. [Link]
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Chemistry Stack Exchange. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?[Link]
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Taylor & Francis Online. (2023). Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1. [Link]
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PubMed. (2023). Design, synthesis, and biological evaluation of THIQ as antidepressive agents. [Link]
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ScienceDirect. (2022). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
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ResearchGate. (2014). Synthesis and characterization of n-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction. [Link]
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ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. [Link]
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PubMed. (2012). Novel (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor γ selective agonists with protein-tyrosine phosphatase 1B inhibition. [Link]
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PubMed. (1991). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. [Link]
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PubMed. (2019). Not Just From Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: From Neurotoxicity to Neuroprotection. [Link]
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ResearchGate. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?[Link]
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International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
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PubMed. (1995). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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National Institutes of Health. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
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Semantic Scholar. (1982). Synthesis of 1,2,3,4-Tetrahydroisoquinolines. [Link]
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ResearchGate. (2022). Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. [Link]
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Experimental Neurobiology. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. [Link]
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RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
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A Senior Application Scientist's Guide to Benchmarking New Synthetic Routes for (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
Introduction: The Significance of a Constrained Scaffold
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), and its corresponding amide, are conformationally constrained, non-proteinogenic amino acids of significant interest in medicinal chemistry and drug development.[1] Their rigid bicyclic structure serves as a valuable building block in designing peptidomimetics, opioid receptor antagonists, and other pharmacologically active agents.[2][3] The precise stereochemical control at the C3 position is paramount, as the biological activity is often enantiomer-dependent.
The synthesis of the target carboxamide first requires the efficient, enantiomerically pure synthesis of the parent carboxylic acid or its ester, followed by amidation. This guide provides a comparative analysis of prominent and emerging synthetic strategies to obtain the chiral (S)-Tic core, offering researchers the data and protocols necessary to select the optimal route for their specific application, from discovery-phase library synthesis to process-scale manufacturing.
Comparative Analysis of Key Synthetic Strategies
We will dissect four primary strategies for the asymmetric synthesis of the (S)-Tic scaffold:
-
The Classic Approach: Asymmetric Pictet-Spengler Reaction
-
The Modern Workhorse: Asymmetric Catalytic Hydrogenation
-
The Phase-Transfer Method: Catalytic Asymmetric Alkylation
-
The Green Alternative: Chemoenzymatic Deracemization
The Classic Approach: Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed cyclization.[4][5][6] Achieving enantioselectivity has traditionally been a challenge, often relying on chiral auxiliaries or, more recently, chiral catalysts.
Mechanistic Rationale: The reaction proceeds via the formation of a Schiff base (iminium ion) intermediate, which then undergoes an intramolecular electrophilic aromatic substitution.[4] Asymmetric control is achieved by a chiral catalyst (e.g., a chiral Brønsted acid) that creates a chiral environment around the iminium ion, directing the cyclization to favor one enantiomer.
Advantages:
-
Well-established and widely documented reaction.[7]
-
Directly constructs the core heterocyclic system in a single key step.
-
Can be adapted for solid-phase synthesis, enabling library generation.[8]
Disadvantages:
-
Often requires strongly acidic conditions which may not be compatible with sensitive functional groups.
-
Achieving high enantioselectivity can be challenging and highly substrate-dependent.
-
The classical reaction is often limited to electron-rich aromatic systems.[7]
The Modern Workhorse: Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation and transfer hydrogenation are powerful, atom-economical methods for the enantioselective reduction of C=N bonds.[9][10] This strategy typically involves the synthesis of a 3,4-dihydroisoquinoline precursor, which is then reduced using a chiral transition-metal catalyst (e.g., based on Iridium, Rhodium, or Ruthenium) to install the stereocenter.[9][11]
Mechanistic Rationale: The prochiral dihydroisoquinoline substrate coordinates to the chiral metal complex. Hydrogen is delivered from one face of the C=N bond, guided by the steric and electronic properties of the chiral ligand. Asymmetric transfer hydrogenation uses a hydrogen donor like formic acid or isopropanol instead of H₂ gas.[9][10]
Advantages:
-
Excellent enantioselectivities (often >95% ee) are achievable.[9][12]
-
High catalytic efficiency, allowing for low catalyst loadings.
-
Milder reaction conditions compared to the classical Pictet-Spengler reaction.
Disadvantages:
-
Requires a multi-step synthesis of the dihydroisoquinoline precursor.
-
Transition-metal catalysts and chiral ligands can be expensive.
-
Potential for catalyst poisoning by heteroatoms in the substrate.
The Phase-Transfer Method: Catalytic Asymmetric Alkylation
A highly innovative approach utilizes phase-transfer catalysis (PTC) for the asymmetric synthesis of Tic derivatives.[2] This method involves the alkylation of a glycine-derived Schiff base with α,α'-dibromo-o-xylene using a chiral quaternary ammonium salt as the phase-transfer catalyst.
Mechanistic Rationale: The chiral PTC transports the enolate of the glycine Schiff base from the aqueous phase to the organic phase. The catalyst's chiral structure shields one face of the enolate, leading to a stereoselective alkylation by the dibromo-o-xylene, which forms the tetrahydroisoquinoline ring in a single step.[2]
Advantages:
-
Operationally simple and uses mild conditions (e.g., toluene/50% KOH).
-
High yields and excellent enantioselectivities have been reported.[2]
-
Avoids the use of expensive transition metals.
Disadvantages:
-
The synthesis of the specific C₂-symmetric chiral phase-transfer catalyst can be complex.
-
May require careful optimization of reaction conditions (stirring rate, concentrations) to ensure reproducibility.
The Green Alternative: Chemoenzymatic Deracemization
Biocatalysis offers a sustainable and highly selective method for obtaining enantiopure compounds. A chemoenzymatic approach can be used to deracemize a racemic mixture of a Tic precursor. This typically involves the stereoselective oxidation of one enantiomer by an enzyme, followed by a chemical reduction of the resulting intermediate back to the racemic starting material, allowing for a dynamic kinetic resolution.
Mechanistic Rationale: An enzyme, such as a D-amino acid oxidase (DAAO), selectively oxidizes the (R)-enantiomer of Tic to the corresponding imino acid.[13] This imino acid is then non-selectively reduced back to the racemic Tic by a chemical reducing agent (e.g., ammonia-borane) in the same pot. Over time, the (R)-enantiomer is continuously consumed and recycled, leading to an accumulation of the desired (S)-enantiomer.[13][14]
Advantages:
-
Extremely high enantioselectivity (often >99% ee).[13]
-
Environmentally benign, operating in aqueous media under mild conditions.
-
Can achieve theoretical yields approaching 100%.
Disadvantages:
-
Requires the availability of a suitable and stable enzyme.
-
Reaction times can be longer than traditional chemical methods.
-
Substrate scope may be limited by the enzyme's specificity.
Quantitative Performance Benchmark
The following table summarizes the performance of representative examples from the literature for each synthetic strategy leading to the (S)-Tic core.
| Strategy | Key Reagent/Catalyst | Yield (%) | ee (%) | Temp (°C) | Time | Key Strengths | Reference |
| Pictet-Spengler | Chiral Phosphoric Acid | ~70-90% | ~80-95% | RT to 60 | 12-48 h | Direct, builds core quickly | [4][15] |
| Asymmetric Hydrogenation | [Ir(cod)Cl]₂ / Chiral Ligand | >95% | >99% | RT | 1-4 h | High ee, fast, efficient | [9] |
| Phase-Transfer Catalysis | (S,S)-3,4,5-F₃-Ph-NAS-Br | 82% | 96% | 0 | 3 h | Transition-metal-free, high yield | [2] |
| Chemoenzymatic Deracemization | D-Amino Acid Oxidase / NH₃-BH₃ | >98% (conv.) | >99% | 30 | 12-24 h | Exceptional ee, green chemistry | [13] |
Visualizing the Synthetic Workflows
A high-level comparison of the synthetic workflows highlights the different strategic approaches to assembling the final molecule.
Caption: Comparative workflows for synthesizing the (S)-Tic scaffold.
Detailed Experimental Protocols
Here we provide validated, step-by-step protocols for two highly effective and distinct methods.
Protocol 1: Asymmetric Synthesis via Phase-Transfer Catalysis
(Based on the methodology by Ooi, T. et al., 2001)[2]
This protocol describes the synthesis of the tert-butyl ester of (S)-Tic, which can be readily converted to the target carboxamide.
Diagram of Key Transformation:
Caption: Key transformation in the phase-transfer catalysis route.
Step-by-Step Procedure:
-
Reaction Setup: To a stirred solution of the glycine tert-butyl ester benzophenone Schiff base (1.0 mmol) and the chiral phase-transfer catalyst (S,S)-3,4,5-F₃-Ph-NAS-Br (0.01 mmol, 1 mol%) in toluene (4 mL) is added a 50% aqueous KOH solution (2 mL) at 0 °C.
-
Addition of Alkylating Agent: A solution of α,α'-dibromo-o-xylene (1.1 mmol) in toluene (2 mL) is added dropwise to the vigorously stirred biphasic mixture over 1 hour.
-
Reaction Monitoring: The reaction is stirred at 0 °C for an additional 2 hours. Progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Deprotection: Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is then treated with 1 N HCl in THF to hydrolyze the Schiff base.
-
Purification: The crude product is purified by silica gel column chromatography to afford (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester.
-
Amidation: The resulting ester is converted to (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide via standard amidation procedures (e.g., hydrolysis to the free acid followed by amide coupling with a reagent like HATU, or direct aminolysis).
Protocol 2: Chemoenzymatic Deracemization
(Based on the methodology by Li, G. et al., 2020)[13]
This protocol describes the deracemization of racemic Tic to obtain the pure (S)-enantiomer.
Step-by-Step Procedure:
-
Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 8.0).
-
Reaction Mixture: In a reaction vessel, dissolve racemic 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (rac-Tic) (e.g., 50 mM) in the phosphate buffer.
-
Enzyme Addition: Add D-amino acid oxidase (DAAO) from Fusarium solani to the solution (final concentration ~1-2 mg/mL).
-
Initiation of Reduction: Add ammonia-borane (NH₃-BH₃) as the reducing agent (e.g., 1.5 equivalents).
-
Reaction Conditions: Incubate the mixture at 30 °C with gentle agitation for 12-24 hours.
-
Monitoring: Monitor the conversion and enantiomeric excess (ee) by chiral HPLC. A sample is taken, the enzyme is precipitated (e.g., with acetonitrile), centrifuged, and the supernatant is analyzed.
-
Work-up and Isolation: Once the reaction reaches >99% ee, stop the reaction by acidifying the mixture to pH ~2 with HCl. This precipitates the enzyme, which can be removed by centrifugation. The supernatant is then adjusted to the isoelectric point of (S)-Tic to precipitate the product, which is collected by filtration, washed with cold water, and dried.
Conclusion and Recommendations
The optimal synthetic route for this compound depends heavily on the specific needs of the research program.
-
For rapid, small-scale synthesis and library generation, the Asymmetric Phase-Transfer Catalysis method offers a compelling balance of high yield, excellent enantioselectivity, and operational simplicity, provided the chiral catalyst is accessible.
-
For process development and large-scale synthesis where enantiopurity is paramount, Asymmetric Hydrogenation of a dihydroisoquinoline intermediate is a robust and highly efficient strategy, representing the current state-of-the-art in industrial asymmetric catalysis.
-
For programs prioritizing sustainability and seeking the highest possible enantiopurity, the Chemoenzymatic Deracemization route is an outstanding choice. Its mild, aqueous conditions and exceptional selectivity make it an ideal green chemistry approach.
-
The Asymmetric Pictet-Spengler reaction remains a viable, classic option, particularly when leveraging modern chiral Brønsted acid catalysts, but may require more optimization to achieve the levels of selectivity seen in other methods.
By benchmarking these distinct and powerful synthetic strategies, researchers can make informed decisions to accelerate their drug discovery and development efforts.
References
-
Ooi, T., Takeuchi, M., & Maruoka, K. (2001). Concise, Catalytic Asymmetric Synthesis of Tetrahydroisoquinoline- and Dihydroisoquinoline-3-carboxylic Acid Derivatives. Synthesis, 2001(11), 1716–1718. [Link]
-
Sci-Hub. (n.d.). Concise, Catalytic Asymmetric Synthesis of Tetrahydroisoquinoline- and Dihydroisoquinoline-3-carboxylic Acid Derivatives. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. [Link]
-
ACS Publications. (2001). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. ACS Combinatorial Science. [Link]
-
OUCI. (n.d.). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Retrieved from [Link]
-
Facchetti, G., Neva, F., Coffetti, G., & Rimoldi, I. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(7), 3200. [Link]
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Alezra, V., Bonin, M., Micouin, L., & Husson, H.-P. (2001). Asymmetric synthesis of quaternary tetrahydroisoquinoline-3-carboxylic acid derivatives. Tetrahedron Letters, 42(11), 2111–2113. [Link]
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Semantic Scholar. (n.d.). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Retrieved from [Link]
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ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
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Semantic Scholar. (n.d.). Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Asymmetric Syntheses of Tetrahydroisoquinolines Using ``Named´´ and Some Other Newer Methods. Retrieved from [Link]
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PubMed Central. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 26(11), 3345. [Link]
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Organic Reactions. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of n-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction. Retrieved from [Link]
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PubMed Central. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(1), 104. [Link]
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ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Retrieved from [Link]
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ResearchGate. (2020). Chemoenzymatic Approach to (S)‐1,2,3,4‐Tetrahydroisoquinoline Carboxylic Acids Employing D‐Amino Acid Oxidase. Advanced Synthesis & Catalysis. [Link]
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A Head-to-Head Comparison of Analytical Techniques for (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
In the landscape of pharmaceutical development and chiral chemistry, the precise analysis of enantiomerically pure compounds is paramount. (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide, a derivative of the conformationally constrained amino acid, presents a unique analytical challenge due to its stereochemical complexity and the potential for various chemical interactions. This guide provides a comprehensive, head-to-head comparison of the principal analytical techniques employed for the characterization and quantification of this molecule, offering researchers, scientists, and drug development professionals a detailed roadmap for selecting the most appropriate methodology for their specific needs.
The following sections will delve into the theoretical underpinnings and practical applications of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), including its hyphenation with liquid and gas chromatography. Each technique will be evaluated based on its ability to provide enantiomeric separation, structural elucidation, and quantitative accuracy.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity
Chiral HPLC stands as the most definitive and widely adopted technique for the separation and quantification of enantiomers.[1] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.
Causality Behind Experimental Choices
The selection of the CSP is the most critical parameter in developing a chiral HPLC method. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds, including tetrahydroisoquinoline derivatives.[1][2] The choice between normal-phase and reverse-phase chromatography depends on the solubility of the analyte and the desired interaction mechanism with the CSP. For this compound, a polar compound, reverse-phase conditions are generally preferred for their compatibility with aqueous-organic mobile phases and robustness.
Self-Validating System
A robust chiral HPLC method should be validated according to ICH guidelines to ensure its reliability.[2] Key validation parameters include specificity (the ability to assess the analyte in the presence of its enantiomer and other potential impurities), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The resolution between the enantiomeric peaks is a critical system suitability parameter, with a value greater than 1.5 being generally acceptable.
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically sufficient.
-
Column: A polysaccharide-based chiral column, such as a Chiralpak® AS-H (250 x 4.6 mm, 5 µm), is a good starting point.[3]
-
Mobile Phase: A mixture of an organic modifier (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane) for normal phase, or acetonitrile/methanol and water/buffer for reverse phase. The exact ratio should be optimized to achieve adequate resolution.
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance.
-
Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.
Data Presentation: Chiral HPLC
| Parameter | Typical Performance | Rationale |
| Enantiomeric Resolution (Rs) | > 1.5 | Ensures baseline separation for accurate quantification. |
| Limit of Detection (LOD) | Low µg/mL to ng/mL | Dependent on the chromophore of the molecule and the detector. |
| Limit of Quantification (LOQ) | Typically 3x LOD | The lowest concentration that can be reliably quantified. |
| Linearity (r²) | > 0.99 | Demonstrates a direct relationship between concentration and response. |
| Precision (%RSD) | < 2% | Indicates the reproducibility of the method. |
| Accuracy (% Recovery) | 98-102% | Shows the closeness of the measured value to the true value. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.[4][5][6][7]
Causality Behind Experimental Choices
¹H NMR is used to determine the number and types of protons in the molecule, as well as their neighboring protons through spin-spin coupling. This is crucial for confirming the tetrahydroisoquinoline core structure. ¹³C NMR provides information on the carbon skeleton. For chiral molecules like the target compound, the use of chiral shift reagents can sometimes allow for the differentiation of enantiomers in the NMR spectrum, although this is less common and often more complex than chiral chromatography. A key feature observable by NMR in amide derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is the presence of rotamers due to hindered rotation around the amide bond, which can lead to the appearance of multiple sets of signals for certain protons and carbons.[4]
Self-Validating System
The chemical shifts and coupling constants in an NMR spectrum are highly reproducible for a given molecule under specific conditions (solvent, temperature). The structure is validated by comparing the experimental spectrum with predicted spectra or data from known related compounds. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the structural assignments by showing correlations between protons and between protons and carbons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Data Acquisition: Standard pulse sequences are used to obtain ¹H and ¹³C spectra. 2D NMR experiments can be run as needed for more detailed structural information.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Mass Spectrometry (MS): High Sensitivity and Molecular Weight Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides crucial information about the molecular weight and elemental composition of a compound.[5][8] For this compound, MS can be used for its identification and quantification, especially when coupled with a chromatographic separation technique.
Hyphenated Techniques: LC-MS and GC-MS
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most suitable MS-based technique for the analysis of this compound. The HPLC system separates the analyte from the sample matrix, and the mass spectrometer provides detection and structural information. The use of a chiral HPLC column allows for the separation of enantiomers before they enter the mass spectrometer, enabling enantioselective quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxamide, direct analysis by GC-MS is challenging. Derivatization to a more volatile analogue would be necessary.[9][10] This adds complexity to the sample preparation and may introduce analytical variability.
Causality Behind Experimental Choices
The choice of ionization technique is critical in MS. Electrospray ionization (ESI) is commonly used in LC-MS for polar molecules like the target compound, as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, providing clear molecular weight information. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental composition.[5]
Experimental Protocol: LC-MS
-
Chromatography: An HPLC or UHPLC system with a suitable column (chiral or achiral, depending on the analytical goal) is used for separation.
-
Ionization: The column eluent is introduced into an ESI source.
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Head-to-Head Comparison
| Feature | Chiral HPLC | NMR Spectroscopy | Mass Spectrometry (LC-MS) |
| Primary Application | Enantiomeric purity and quantification | Structural elucidation | Molecular weight determination, quantification, structural information |
| Enantioselectivity | Excellent (with chiral column) | Possible with chiral reagents, but complex | Indirect (requires chiral LC) |
| Structural Information | Limited (retention time) | Excellent (detailed molecular structure) | Good (molecular formula from HRMS, fragmentation patterns) |
| Sensitivity | Good (µg/mL to ng/mL) | Low (mg scale) | Excellent (ng/mL to pg/mL) |
| Quantitative Accuracy | Excellent | Good (with internal standard) | Excellent (with internal standard) |
| Sample Preparation | Simple (dissolution and filtration) | Simple (dissolution in deuterated solvent) | Simple (dissolution and filtration) |
| Throughput | High | Low | High |
Conclusion and Recommendations
The choice of analytical technique for this compound is dictated by the specific analytical question at hand.
-
For the determination of enantiomeric purity , Chiral HPLC is the unequivocal method of choice. Its ability to physically separate the enantiomers provides the most accurate and reliable quantification of enantiomeric excess.
-
For unambiguous structural confirmation , NMR spectroscopy is essential. It provides the detailed structural information necessary to confirm the identity of the synthesized compound.
-
For high-sensitivity quantification , particularly in complex matrices such as biological fluids, LC-MS is the preferred technique. When coupled with a chiral stationary phase, it offers the combined advantages of enantiomeric separation and the high sensitivity and selectivity of mass spectrometric detection.
In a typical drug development workflow, these techniques are used in a complementary fashion. NMR and MS are used to confirm the structure and molecular weight of the newly synthesized compound. Subsequently, a validated chiral HPLC method is developed for the routine analysis of enantiomeric purity in batch release testing and stability studies.
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Guzmán, A., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13483–13495. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
This document provides a detailed, actionable framework for the safe and compliant disposal of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide. As a chiral building block often employed in pharmaceutical research and development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This guide moves beyond mere compliance, embedding principles of chemical causality and operational safety into every step.
Core Principle: Proactive Hazard Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, established chemical safety principles mandate treating it as hazardous. This assessment is based on the toxicological profiles of structurally similar compounds, such as the parent molecule 1,2,3,4-Tetrahydroisoquinoline and its carboxylic acid derivative.
The parent compound, 1,2,3,4-Tetrahydroisoquinoline, is known to cause severe skin burns and eye damage.[2] The related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is classified as a skin and eye irritant and is harmful if swallowed.[3][4] Therefore, all waste streams containing the target compound must be managed as regulated hazardous chemical waste.
Table 1: Inferred Hazard Profile and Necessary Precautions
| Hazard Classification (Inferred) | Description & Rationale | Recommended Handling Precautions |
| Acute Toxicity (Oral) | Related compounds are categorized as harmful or toxic if swallowed.[3] Ingestion could lead to systemic effects. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |
| Skin Corrosion/Irritation | The parent molecule is corrosive, and derivatives are known skin irritants.[2][4] Direct contact can cause irritation or chemical burns. | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] |
| Serious Eye Damage/Irritation | Direct contact with analogous compounds causes serious eye irritation or damage.[2][4] | Wear appropriate protective eyeglasses or chemical safety goggles.[4] |
| Chemical Incompatibility | Avoid contact with strong oxidizing agents and strong acids, which are incompatible with the parent amine structure.[2] | Segregate waste from incompatible materials to prevent dangerous reactions.[5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensure the correct PPE is in use. This is a non-negotiable aspect of laboratory safety.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and accidental eye contact, which can cause serious damage.[4] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, irritation, and potential absorption.[2] |
| Body Protection | A properly fastened laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or chemical fume hood. | Use a NIOSH-approved respirator if creating dust or aerosols. |
The Disposal Workflow: A Step-by-Step Guide
The fundamental rule is that no waste stream associated with this compound is suitable for regular trash or drain disposal.[7] All waste must be collected as hazardous chemical waste for removal by trained professionals.
Caption: Waste stream decision pathway for proper segregation.
Protocol 3.1: Disposal of Unused or Expired Product (Bulk Solid)
This protocol applies to the original chemical in its pure or solution form that is no longer needed.
-
Container Selection: If possible, designate the original manufacturer's container for disposal.[8] If this is not feasible, use a new, clean, chemically compatible container with a secure, tight-fitting lid.
-
Labeling: Affix a "HAZARDOUS WASTE" label to the container.
-
Content Identification: Clearly write the full, unabbreviated chemical name: "this compound" and its approximate quantity.[5][6]
-
Storage: Place the container in a designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials like strong acids and oxidizers.[5]
-
Pickup: Arrange for collection by your institution's Environmental Health & Safety (EHS) department.
Protocol 3.2: Disposal of Contaminated Solid Waste
This includes items such as gloves, weigh boats, pipette tips, and absorbent paper that have come into direct contact with the compound.
-
Collection: Designate a specific waste container for this stream. A five-gallon pail lined with a clear, heavy-duty plastic bag is a robust option.[8]
-
Labeling: The outer pail must be clearly labeled "HAZARDOUS WASTE" with a list of the chemical contaminants within, i.e., "Solid waste contaminated with this compound."[6]
-
Accumulation: Collect contaminated items directly into the lined container. Keep the container closed when not in use.[5]
-
Disposal: Once the bag is full, securely tie it closed, seal the lid on the pail, and arrange for EHS pickup.
Protocol 3.3: Decontamination of "Empty" Containers
An "empty" chemical container is never truly empty and must be decontaminated before it can be considered for non-hazardous disposal.
-
Initial Decontamination (Triple Rinse):
-
Select a solvent in which this compound is soluble.
-
Rinse the container thoroughly with a small amount of the chosen solvent.
-
Pour the resulting solvent rinse (now called "rinsate") into a designated "HAZARDOUS WASTE" container for liquid waste.
-
Repeat this process two more times for a total of three rinses.[6]
-
-
Rinsate Disposal: The collected rinsate is now hazardous waste. It must be labeled with the name of the solvent and the contaminant ("Rinsate from this compound"). This waste must be collected by EHS.
-
Final Container Disposal: After the triple rinse, the container may be air-dried in a fume hood. Depending on institutional policy, it may then be disposed of in the trash.[6] It is the most prudent and often required practice to deface the original label and dispose of the rinsed container through EHS.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Alert & Isolate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Protect Yourself: Don appropriate PPE, including gloves, goggles, and a lab coat.
-
Containment: For a solid spill, gently cover it with an inert absorbent material like sand, silica gel, or universal binder to prevent it from becoming airborne.[2]
-
Cleanup: Carefully sweep or scoop the absorbent material and spilled compound into a designated hazardous waste container. Use disposable tools if possible.
-
Final Decontamination: Wipe the spill area with a towel dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as contaminated solid waste (Protocol 3.2).[9]
-
Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Table 3: Essential Laboratory Spill Kit Components
| Item | Purpose |
| Inert Absorbent | (e.g., Sand, Vermiculite, Silica Gel) To cover and contain solid or liquid spills.[2] |
| Disposable Scoops/Scrapers | To safely collect absorbed spill material. |
| Heavy-Duty Waste Bags | To contain contaminated cleanup materials. |
| "Hazardous Waste" Labels | For proper identification of spill cleanup waste. |
| Extra PPE | (Gloves, Goggles) For personnel responding to the spill. |
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you ensure a safe, compliant, and responsible lifecycle for this compound, from receipt to final disposal. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management.[7]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. Among these, (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide, a derivative of the versatile tetrahydroisoquinoline scaffold, represents a class of compounds with significant therapeutic potential. However, its structural similarity to compounds with known hazards necessitates a robust and well-reasoned safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Profile Analysis: Deducing Risk from Structural Analogs
The core structure, 1,2,3,4-Tetrahydroisoquinoline, is classified as a hazardous chemical that can cause severe skin burns and eye damage. It is also harmful if swallowed, inhaled, or comes into contact with skin.[1][2] Derivatives, including those with carboxylic acid and N-Boc protecting groups, are consistently cited as causing serious skin and eye irritation, with the potential for respiratory irritation.[3][4]
Based on this data, it is prudent to treat this compound with a high degree of caution, assuming it may possess the following hazards:
-
Skin Corrosion/Irritation: Potential to cause irritation or chemical burns upon contact.
-
Serious Eye Damage/Irritation: High risk of serious damage if splashed into the eyes.
-
Acute Toxicity (Oral, Dermal, Inhalation): Potential to be harmful if ingested, absorbed through the skin, or inhaled as a dust or aerosol.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.
This conservative assessment dictates the stringent personal protective equipment (PPE) requirements outlined below.
The Core Directive: A Multi-layered Defense Strategy
Effective protection is not about a single piece of equipment but an integrated system. Each component of your PPE serves a specific purpose, working in concert to create a barrier between you and the chemical agent.
Engineering Controls: The First Line of Defense
Before any personal equipment is worn, engineering controls must be in place. All handling of this compound, from weighing to solution preparation, must be conducted within a certified chemical fume hood.[5] This ensures that any dust, vapors, or aerosols are contained and exhausted away from the operator's breathing zone. Eyewash stations and safety showers must be readily accessible and tested regularly.[3][6]
Personal Protective Equipment: The Last Barrier
The following table summarizes the mandatory PPE for handling this compound. The rationale behind each selection is critical for understanding and ensuring compliance.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with chemical-resistant gloves. | Inner Glove: Nitrile. Outer Glove: Thicker nitrile or neoprene. This provides robust protection against direct contact and potential burns.[7] Double-gloving allows for the safe removal of the contaminated outer layer without compromising the inner barrier.[8] |
| Eyes/Face | Safety goggles with side shields or a full-face shield. | Essential for protecting against splashes and airborne particles.[7][9] Given the risk of severe eye damage from parent compounds, a face shield worn over safety glasses is recommended when handling larger quantities or during procedures with a high splash potential. |
| Body | A fully-buttoned, long-sleeved laboratory coat. | A lab coat made of appropriate chemical-resistant material protects the skin and personal clothing from contamination.[7] |
| Respiratory | NIOSH-approved respirator (if applicable). | While working in a fume hood should prevent inhalation exposure, a NIOSH-approved respirator with organic vapor and particulate cartridges (Type A filter) should be used if there is a risk of exceeding exposure limits, such as during a large spill or when engineering controls are not available or malfunctioning.[1] |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow minimizes the risk of exposure at every stage of the process. The following diagram and steps outline the critical path from preparation to disposal.
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Verify that the chemical fume hood has a valid certification and is functioning correctly.
-
Gather all necessary chemicals, glassware, and equipment and place them inside the fume hood to minimize traffic in and out of the workspace.
-
Don all required PPE as listed in the table above. Ensure gloves are inspected for any tears or punctures.[7]
-
-
Handling:
-
Perform all manipulations of the solid compound and its solutions well within the fume hood.
-
Avoid creating dust when weighing the solid.[10]
-
Keep all containers of the compound sealed when not in immediate use.
-
-
Decontamination and Disposal:
-
Upon completion of work, decontaminate all surfaces with an appropriate solvent and then soap and water.
-
All waste, including contaminated gloves, wipes, and empty containers, must be disposed of as hazardous waste in a clearly labeled, sealed container.[1][3] Do not let the chemical enter the environment.
-
Remove PPE in the following order to prevent re-contamination: outer gloves, lab coat, face shield/goggles, inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.[1]
-
Emergency Response: Immediate Actions for Exposure
In the event of accidental exposure, immediate and correct first aid is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][10] Seek immediate medical attention.
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[10]
By integrating this expert-driven, safety-first approach, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their groundbreaking work.
References
- Personal protective equipment for handling 8-Fluoroquinoline-3-carboxamide. Benchchem.
- Personal Protective Equipment. US EPA.
- Personal Protective Equipment (PPE). CHEMM.
- SAFETY DATA SHEET: 1,2,3,4-Tetrahydroisoquinoline. Fisher Scientific.
- SAFETY DATA SHEET: N-Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
- 5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022).
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide Safety Data Sheets(SDS). lookchem.
- SAFETY DATA SHEET: (R)-(+)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET. Sigma-Aldrich. (2024).
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem.
- 1,2,3,4-Tetrahydroisoquinoline. PubChem.
- 1,2,3,4-TETRAHYDROISOQUINOLINE - Safety Data Sheet. ChemicalBook.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
